Diethylcarbamazine Citrate
Description
Properties
IUPAC Name |
N,N-diethyl-4-methylpiperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
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InChI |
InChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
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InChI Key |
PGNKBEARDDELNB-UHFFFAOYSA-N | |
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Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
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Molecular Formula |
C10H21N3O.C6H8O7, C16H29N3O8 | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
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Related CAS |
90-89-1 (Parent) | |
| Record name | Diethylcarbamazine citrate [USP:JAN] | |
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DSSTOX Substance ID |
DTXSID4045555 | |
| Record name | Diethylcarbamazine citrate | |
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Molecular Weight |
391.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylcarbamazine citrate is a crystalline solid, scored white tablets. Used against filariasis in man and animals. (EPA, 1998) | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
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Solubility |
> 75% in water @ 20 °C, Freely sol in hot alcohol, Sparingly sol in cold alcohol, Practically insoluble in acetone, benzene, chloroform and ether | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
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Color/Form |
White, crystalline powder | |
CAS No. |
1642-54-2, 16354-46-4 | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
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| Record name | Diethylcarbamazine citrate | |
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| Record name | 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
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| Record name | Diethylcarbamazine dihydrogen citrate | |
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| Record name | DIETHYLCARBAMAZINE CITRATE | |
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Melting Point |
286 to 289 °F (EPA, 1998), 141-143 °C | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
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| Record name | DIETHYLCARBAMAZINE CITRATE | |
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Foundational & Exploratory
Diethylcarbamazine Citrate: A Technical Analysis of its Antifilarial Mechanism of Action
Abstract
Diethylcarbamazine (DEC) citrate has been a cornerstone of antifilarial therapy for over 70 years, yet its precise mechanism of action has been a subject of continuous investigation. Historically viewed as a host-dependent drug, recent evidence has unveiled a more complex, dual-action mechanism involving both direct effects on the parasite and significant modulation of the host's innate immune and inflammatory responses. This technical guide synthesizes current research, presenting a detailed overview of the molecular pathways, key experimental findings, and quantitative data that define our modern understanding of DEC. We explore its direct targeting of parasite-specific ion channels and its intricate interplay with the host's arachidonic acid and nitric oxide signaling pathways, providing a comprehensive resource for professionals in parasitology and drug development.
Introduction to Diethylcarbamazine
First discovered in 1947, Diethylcarbamazine (N,N-diethyl-4-methyl-1-piperazine carboxamide) is a piperazine derivative used in the treatment of lymphatic filariasis (caused by Wuchereria bancrofti, Brugia malayi, and Brugia timori) and loiasis.[1][2][3] It is primarily effective against the larval stage of the worms (microfilariae) but also possesses activity against adult worms (macrofilaricidal effects).[4][5] The long-standing paradox of DEC has been its rapid and potent efficacy in vivo contrasted with its limited activity in in vitro cultures, pointing towards a critical role for the host in mediating its therapeutic effect.[6][7] This document elucidates the two primary arms of its mechanism: direct parasitic action and host-mediated responses.
The Dual-Action Mechanism of DEC
The antifilarial effects of DEC are not attributable to a single molecular interaction but rather a synergistic combination of two distinct but interconnected mechanisms.
Direct Action on Parasite Musculature via TRP Channels
Contrary to earlier beliefs that DEC had no direct effect on the parasite, recent research has definitively shown that it acts as an agonist on specific parasite ion channels.[8][9]
-
Targeting of TRP Channels: DEC directly activates Transient Receptor Potential (TRP) channels in the body wall muscle of filarial worms.[8][9] The primary target identified in Brugia malayi is TRP-2 , a TRPC-like channel subunit.[8][10][11] Other TRPM-like subunits, GON-2 and CED-11 , also contribute to the response.[8][9]
-
Downstream Signaling and Paralysis: Activation of these channels leads to a rapid (<30 seconds) influx of Ca²⁺ into the muscle cells.[8][10] This sudden increase in intracellular calcium triggers muscle contraction, resulting in a temporary spastic paralysis of the parasite that can last for several hours.[8][9] This immobilization is believed to hinder the parasite's ability to migrate and maintain its position within the host's vasculature or lymphatics, making it more susceptible to immune clearance.[4]
-
Secondary Activation of SLO-1 Channels: The DEC-induced Ca²⁺ influx subsequently activates SLO-1 , a large-conductance Ca²⁺-activated potassium channel.[8][10] This leads to an outward K⁺ current, which is a repolarizing mechanism. The temporary nature of the paralysis may be due to the eventual inactivation of the TRP channels.[8]
Host-Mediated Action: Sensitization to Immune Clearance
The classic understanding of DEC's mechanism revolves around its ability to alter the host's inflammatory and immune response, effectively "unmasking" the microfilariae for destruction by host cells.[4][7] This is primarily achieved through interference with the arachidonic acid metabolic pathway and requires the host's nitric oxide system.
-
Interference with the Arachidonic Acid Pathway: DEC is an inhibitor of arachidonic acid metabolism.[3][7] This pathway, involving cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, produces prostaglandins and leukotrienes, which are key mediators of inflammation and vascular function.[6] By altering the production of these eicosanoids in both the parasite and host endothelial cells, DEC is thought to change the surface properties of the microfilariae, making them recognizable by the host immune system.[7][12] This leads to amplified adhesion of platelets and granulocytes (especially eosinophils) to the parasite, culminating in their destruction.[7]
-
Essential Role of iNOS and COX-1: The rapid clearance of microfilariae is critically dependent on the host's inducible nitric oxide synthase (iNOS).[6][13] Studies using iNOS knockout mice showed a complete lack of DEC activity, whereas the efficacy of ivermectin was unaffected.[6] This demonstrates that host-derived nitric oxide is essential for the DEC-mediated sequestration of the parasites. Furthermore, DEC treatment leads to a reduction in COX-1 protein in host cells, confirming its interaction with the cyclooxygenase pathway.[6][13]
Quantitative Pharmacological Data
The following tables summarize key quantitative data from in vitro, ex vivo, and in vivo studies, highlighting the concentrations at which DEC exerts its effects and its clinical efficacy.
| Parameter | Organism/System | Value / Effect | Reference(s) |
| In Vitro / Ex Vivo Activity | |||
| IC₅₀ (Motility Inhibition @ 30 min) | B. malayi microfilariae | 4.0 ± 0.6 µM | [9] |
| EC₅₀ (Inward Current Response) | B. malayi muscle | 39.1 ± 0.6 µM | [9] |
| Ca²⁺ Signal Increase (Fluorescence) | B. malayi muscle | 15.4% ± 4.2% increase with 30 µM DEC | [10] |
| In Vivo Efficacy & Host Interaction | |||
| Efficacy Reduction with Dexamethasone | Mouse Model | ~90% reduction | [6][13] |
| Efficacy Reduction with Indomethacin | Mouse Model | 56% reduction | [6][13] |
| Microfilariae Clearance | Human | 57% killed by a single 6 mg/kg dose | [2] |
| Microfilariae Production Reduction | Human | 67% reduction after a single 6 mg/kg dose | [2] |
| Macrofilaricidal "Sensitive Response" | Human | 51.3% of worm nests at 6-12 mg/kg dose | [14] |
| Microfilaremia Prevalence Reduction | Human (MDA) | 72% with DEC + Albendazole; 51% with DEC alone | [15] |
Key Experimental Protocols
The following sections detail the methodologies used in pivotal experiments that have shaped our understanding of DEC's mechanism of action.
In Vivo Microfilariae Sequestration Assay in Mice
This protocol is used to assess the rapid, host-dependent clearance of microfilariae from peripheral blood.
-
Objective: To quantify the rate of microfilariae clearance from circulation following DEC administration and determine the role of host factors (e.g., iNOS).[6]
-
Methodology:
-
Infection: BALB/c mice (or knockout strains like iNOS-/- and their corresponding wild-type controls) are injected intravenously with B. malayi microfilariae.[6]
-
Baseline Measurement: 24 hours post-infection, a baseline blood sample is taken from the tail to quantify the pre-treatment microfilaremia.[6]
-
Treatment: A single oral dose of DEC (e.g., 100 mg/kg) or a vehicle control is administered. For inhibitor studies, drugs like dexamethasone or indomethacin are given prior to DEC.[6][13]
-
Monitoring: Blood is sampled at short intervals (e.g., 5, 15, 30, 60 minutes) and long-term intervals (24 hours, 2 weeks) to monitor the number of circulating microfilariae.[6]
-
Analysis: The percentage reduction in microfilaremia is calculated relative to the baseline count and compared between treatment and control groups.[6]
-
Ex Vivo Calcium Imaging of Parasite Muscle Cells
This protocol allows for the direct visualization of DEC's effect on intracellular calcium dynamics in isolated parasite muscle.
-
Objective: To directly measure changes in intracellular Ca²⁺ concentration in Brugia muscle cells in response to DEC.[10]
-
Methodology:
-
Preparation: Adult female B. malayi are dissected to expose the body wall muscle.[10]
-
Dye Loading: The exposed muscle cells are loaded with a fluorescent Ca²⁺ indicator, such as Fluo-4 AM.[10]
-
Imaging: The preparation is placed on a microscope stage equipped for fluorescence imaging. A baseline fluorescence level is recorded.[10]
-
Drug Application: The muscle is perfused with a solution containing a known concentration of DEC (e.g., 30 µM) for a set period (e.g., 5 minutes), and the change in fluorescence is continuously recorded.[10]
-
Positive Control: To ensure cell viability, a high-concentration CaCl₂ solution (e.g., 10 mM) is applied at the end of the experiment to elicit a maximum Ca²⁺ signal.[10]
-
Analysis: The change in fluorescence intensity upon DEC application is quantified as a percentage increase over the baseline.[10]
-
Conclusion and Future Directions
The mechanism of action for diethylcarbamazine citrate is a compelling example of a dual-strategy antiparasitic agent. It leverages a direct, albeit temporary, paralytic effect on the parasite by targeting TRP channels, while simultaneously coopting the host's innate immune system through modulation of the arachidonic acid and nitric oxide pathways. This combined assault effectively immobilizes the microfilariae and tags them for destruction.
For drug development professionals, this dual mechanism presents both challenges and opportunities. Targeting parasite-specific TRP channels could lead to the development of new, more potent paralytic agents. Understanding the synergistic relationship between DEC and SLO-1 channel activators like emodepside opens avenues for combination therapies that could enhance efficacy and combat potential resistance.[10] Furthermore, elucidating the precise molecular interactions between DEC, host endothelial cells, and immune effectors could identify novel host-directed therapeutic targets to augment the efficacy of existing and future antifilarial drugs. A deeper understanding of these intricate pathways will be crucial for designing the next generation of macro- and microfilaricidal agents to support global filariasis elimination programs.
References
- 1. Whole-cell patch-clamp recording of nicotinic acetylcholine receptors in adult Brugia malayi muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Filariasis Control with Diethylcarbamazine in Three Major Endemic Areas in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethylcarbamazine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The Immunological Role of Vascular and Lymphatic Endothelial Cells in Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethylcarbamazine (DEC): immunopharmacological interactions of an anti-filarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diethylcarbamazine activates TRP channels including TRP-2 in filaria, Brugia malayi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diethylcarbamazine elicits Ca2+ signals through TRP-2 channels that are potentiated by emodepside in Brugia malayi muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diethylcarbamazine elicits Ca 2+ signals through TRP-2 channels that are potentiated by emodepside in Brugia malayi muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diethylcarbamazine (DEC): immunopharmacological interactions of an anti-filarial drug | Parasitology | Cambridge Core [cambridge.org]
- 13. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of the efficacy of diethylcarbamazine on adult Wuchereria bancrofti in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Community-based study to assess the efficacy of DEC plus ALB against DEC alone on bancroftian filarial infection in endemic areas in Tamil Nadu, south India - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Diethylcarbamazine Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylcarbamazine (DEC) citrate has been a cornerstone in the treatment of lymphatic filariasis and other parasitic infections for decades. Despite its long-standing clinical use, a comprehensive understanding of its molecular targets has remained somewhat elusive. This technical guide consolidates the current knowledge on the molecular interactions of DEC, providing an in-depth resource for researchers and professionals in drug development. This document summarizes quantitative data, details key experimental methodologies, and visualizes the complex signaling pathways influenced by this pivotal anti-filarial agent.
Core Molecular Targets
The primary molecular targets of Diethylcarbamazine Citrate can be broadly categorized into two main groups: components of the arachidonic acid metabolic pathway in the host and parasite, and specific Transient Receptor Potential (TRP) channels in nematodes.
Modulation of the Arachidonic Acid Pathway
DEC's mechanism of action is significantly linked to its ability to interfere with the metabolism of arachidonic acid. This interference disrupts the production of key inflammatory mediators, thereby affecting both the host's immune response and the parasite's ability to evade it. The primary enzymatic targets within this pathway are Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) .
Quantitative Data on Arachidonic Acid Pathway Modulation
While specific binding affinities and IC50 values for the direct interaction of DEC with purified COX and 5-LOX enzymes are not extensively documented in publicly available literature, its functional impact on the production of downstream metabolites has been quantified.
| Target Pathway | Measured Effect | Organism/Cell Line | Concentration/EC50 | Citation(s) |
| 5-Lipoxygenase Pathway | Inhibition of sulfidopeptide leukotriene formation | Rat Basophil Leukemia (RBL) cells | EC50: 3 mM | [1] |
| Cyclooxygenase Pathway | Inhibition of Prostacyclin (PGI2) release | Endothelial monolayers | 78% inhibition at 2.5 µM | |
| Inhibition of Prostaglandin E2 (PGE2) release | Endothelial monolayers | 57% inhibition at 2.5 µM | ||
| Inhibition of Thromboxane B2 (TxB2) release | Endothelial monolayers | 75% inhibition at 2.5 µM |
Signaling Pathway: DEC's Impact on Arachidonic Acid Metabolism
Agonism of Nematode Transient Receptor Potential (TRP) Channels
A more recently discovered and direct mode of action of DEC involves its interaction with specific TRP channels in filarial nematodes. This interaction leads to a cascade of events culminating in spastic paralysis of the worms, facilitating their clearance by the host's immune system. The key targets identified are TRP-2 (a TRPC-like channel) , and to a lesser extent, GON-2 and CED-11 (TRPM-like channels) .[2]
Quantitative Data on TRP Channel Activation
| Target Channel | Measured Effect | Organism | EC50 / IC50 | Citation(s) |
| TRP Channels | Induces inward current | Brugia malayi muscle | EC50: 39.1 ± 0.6 µM | [3] |
| TRP Channels | Peak outward current response | Brugia malayi muscle | EC50: 13.9 ± 1.3 µM | [3] |
| Motility | Inhibition of motility | Brugia malayi microfilariae | IC50: 4.4 ± 0.3 µM (at 30s) | [2] |
Signaling Pathway: DEC-Mediated TRP Channel Activation in Nematodes
Detailed Experimental Protocols
Assay for Inhibition of Leukotriene Formation in Rat Basophil Leukemia (RBL) Cells
This protocol is based on the methodology used to determine the EC50 of DEC for the inhibition of sulfidopeptide leukotriene formation.[1]
Objective: To quantify the inhibitory effect of this compound on the production of leukotrienes in a cellular context.
Materials:
-
Rat Basophil Leukemia (RBL-1) cells
-
Arachidonic Acid (AA)
-
Calcium Ionophore A23187
-
This compound (DEC)
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium)
-
Phosphate Buffered Saline (PBS)
-
Methanol
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
UV detector
-
Scintillation counter (if using radiolabeled AA)
Procedure:
-
Cell Culture: Culture RBL-1 cells to a density of approximately 1-2 x 10^6 cells/mL in appropriate culture medium.
-
Cell Harvest and Resuspension: Harvest the cells by centrifugation and wash with PBS. Resuspend the cells in PBS or a suitable buffer at a concentration of 1-5 x 10^7 cells/mL.
-
Pre-incubation with DEC: Aliquot the cell suspension and pre-incubate with varying concentrations of DEC (e.g., 0.1 mM to 10 mM) for 15-30 minutes at 37°C. Include a vehicle control (no DEC).
-
Stimulation of Leukotriene Synthesis: Initiate leukotriene synthesis by adding Calcium Ionophore A23187 (final concentration ~1-5 µM) and arachidonic acid (final concentration ~10-30 µM). If using radiolabeled AA, add it at this step.
-
Incubation: Incubate the cell suspension for 10-15 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by adding ice-cold methanol to a final concentration of 50-80%.
-
Extraction of Leukotrienes: Centrifuge the samples to pellet cell debris. The supernatant contains the leukotrienes. Acidify the supernatant to pH 3-4 with a weak acid and extract the lipids using a solid-phase extraction cartridge (e.g., C18).
-
Analysis by RP-HPLC: Elute the leukotrienes from the cartridge and analyze the samples by RP-HPLC. Use a suitable mobile phase to separate the different leukotriene species (e.g., LTC4, LTB4).
-
Quantification: Monitor the elution profile using a UV detector at a wavelength appropriate for leukotrienes (e.g., 280 nm). If radiolabeled AA was used, collect fractions and determine the radioactivity by scintillation counting.
-
Data Analysis: Calculate the amount of each leukotriene produced in the presence of different DEC concentrations relative to the vehicle control. Plot the percentage of inhibition against the DEC concentration and determine the EC50 value.
Experimental Workflow for Leukotriene Inhibition Assay
Whole-Cell Patch-Clamp Recording of Brugia malayi Muscle Cells
This protocol is based on the electrophysiological methods used to characterize the effects of DEC on nematode TRP channels.[2][3]
Objective: To measure the ion channel currents in Brugia malayi muscle cells in response to the application of this compound.
Materials:
-
Adult female Brugia malayi worms
-
Dissection microscope
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
Sylgard-coated recording chamber
-
Brugia malayi bath solution (e.g., 23 mM NaCl, 110 mM NaAc, 5 mM KCl, 1 mM CaCl₂, 4 mM MgCl₂, 5 mM HEPES, 11 mM D-glucose, 10 mM sucrose, pH 7.2)
-
Pipette solution (e.g., 120 mM KCl, 20 mM KOH, 4 mM MgCl₂, 5 mM Tris, 0.25 mM CaCl₂, 4 mM NaATP, 5 mM EGTA, 36 mM sucrose, pH 7.2)
-
This compound (DEC) stock solution
Procedure:
-
Dissection: Dissect adult female B. malayi to expose the body wall muscles in a recording chamber filled with bath solution.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with pipette solution.
-
Cell Identification and Sealing: Under microscopic observation, approach a muscle cell with the patch pipette. Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell recording configuration.
-
Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -60 mV). Record baseline currents.
-
DEC Application: Perfuse the recording chamber with bath solution containing the desired concentration of DEC. Record the changes in membrane current.
-
Data Analysis: Analyze the recorded currents to determine the effect of DEC on ion channel activity (e.g., changes in current amplitude, kinetics).
Calcium Imaging of Ascaris suum Intestine
This protocol is adapted from studies investigating DEC-induced calcium signaling in nematode tissues.[4][5]
Objective: To visualize and quantify changes in intracellular calcium concentration in Ascaris suum intestinal cells in response to this compound.
Materials:
-
Adult Ascaris suum
-
Fluo-3 AM calcium indicator dye
-
Pluronic F-127
-
Ascaris Perienteric Fluid (APF) buffer
-
This compound (DEC) stock solution
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Tissue Preparation: Dissect the intestine from an adult A. suum and mount it in a perfusion chamber.
-
Dye Loading: Incubate the intestinal tissue in APF containing Fluo-3 AM and a small amount of Pluronic F-127 for 60-90 minutes at room temperature to allow the dye to enter the cells.
-
Washing: Wash the tissue with fresh APF to remove excess dye.
-
Baseline Imaging: Under the fluorescence microscope, acquire baseline fluorescence images of the intestinal cells.
-
DEC Application: Perfuse the chamber with APF containing the desired concentration of DEC.
-
Time-Lapse Imaging: Acquire a series of fluorescence images over time to monitor changes in intracellular calcium levels.
-
Data Analysis: Measure the changes in fluorescence intensity in individual cells or regions of interest over time. The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
Conclusion
The molecular pharmacology of this compound is multifaceted, involving both the host's inflammatory pathways and direct actions on the parasite's neuromuscular system. Its ability to inhibit key enzymes in the arachidonic acid cascade, namely COX and 5-LOX, modulates the production of prostaglandins and leukotrienes, thereby influencing the inflammatory response and parasite clearance. Concurrently, DEC acts as an agonist on specific nematode TRP channels, leading to calcium influx, muscle contraction, and spastic paralysis of the worms. This dual-pronged attack on both host and parasite systems likely underpins its efficacy as an anti-filarial agent. Further research to elucidate the precise binding kinetics and structural interactions of DEC with its molecular targets will be invaluable for the development of next-generation anti-parasitic drugs.
References
- 1. Inhibition of the leukotriene synthetase of rat basophil leukemia cells by diethylcarbamazine, and synergism between diethylcarbamazine and piriprost, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole-cell patch-clamp recording of nicotinic acetylcholine receptors in adult Brugia malayi muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diethylcarbamazine, TRP channels and Ca2+ signaling in cells of the Ascaris intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Diethylcarbamazine Citrate's Effect on Arachidonic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylcarbamazine (DEC) has been a cornerstone in the treatment of lymphatic filariasis since its discovery in 1947.[1][2] While its efficacy as a microfilaricidal agent is well-established, the precise mechanism of action has been a subject of ongoing research. A significant body of evidence points to DEC's interference with arachidonic acid (AA) metabolism as a key component of its therapeutic and anti-inflammatory effects.[1][2][3][4][5][6] This technical guide provides an in-depth analysis of the effects of DEC on the arachidonic acid cascade, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved pathways.
Core Mechanism of Action
The primary mechanism through which DEC is thought to exert its effects is by modulating the host's immune response to the microfilariae, making them more susceptible to immune clearance.[7] A crucial aspect of this immunomodulation is the inhibition of arachidonic acid metabolism in both the host and the parasite.[2][4][5][6][7] DEC interferes with both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to a reduction in the production of key inflammatory mediators such as prostaglandins, leukotrienes, and thromboxanes.[3][8][9] This disruption of eicosanoid synthesis is believed to contribute to the paralysis and sequestration of microfilariae, facilitating their destruction by the host's immune system.[5][7]
Impact on the Cyclooxygenase (COX) Pathway
DEC has been shown to inhibit the COX pathway, which is responsible for the synthesis of prostanoids, including prostaglandins and thromboxanes. This inhibition has been observed in various experimental models.
Quantitative Data on COX Pathway Inhibition
| Metabolite | Cell/System | DEC Concentration | Inhibition | Reference |
| Prostacyclin (PGI2) | Bovine Pulmonary Arterial Endothelium | 2.5 µM | 78% | [10] |
| Prostaglandin E2 (PGE2) | Bovine Pulmonary Arterial Endothelium | 2.5 µM | 57% | [10] |
| Thromboxane B2 (TxB2) | Bovine Pulmonary Arterial Endothelium | 2.5 µM | 75% | [10] |
| Prostaglandin E2 (PGE2) | Wuchereria bancrofti infected microfilaraemics (plasma) | Standard therapeutic dose | Significant reduction at 12h post-treatment | [11] |
| 6-keto-PGF1α (PGI2 metabolite) | Wuchereria bancrofti infected microfilaraemics (plasma) | Standard therapeutic dose | Significant reduction at 12h post-treatment | [11] |
| Prostaglandin D2 (PGD2) | Purified human lung mast cells | 1-3 mM (IC50) | >90% | [12] |
Experimental Protocols
In Vitro Endothelial Cell Prostanoid Production Assay [10]
-
Cell Culture: Bovine pulmonary arterial endothelial cells were grown to confluence in monolayers.
-
Drug Incubation: The endothelial cell monolayers were incubated with DEC (2.5 µM).
-
Metabolite Measurement: The release of prostacyclin, PGE2, and thromboxane B2 into the cell culture supernatant was measured. High-pressure liquid chromatography (HPLC) was used to confirm the inhibition of these COX pathway products.
-
Enzyme Activity Assay: Prostaglandin H2 synthase (cyclooxygenase) activity was assessed and found to be reduced to a degree similar to that of acetylsalicylic acid.
In Vivo Study in Human Patients with Filariasis [11]
-
Study Population: Individuals infected with Wuchereria bancrofti (microfilaraemics) and normal healthy individuals.
-
Treatment: Microfilaraemic patients were treated with DEC.
-
Sample Collection: Blood samples were collected at pre-treatment and at 3, 9, 12, 36, and 72 hours post-DEC treatment.
-
Metabolite Quantification: Plasma concentrations of PGE2 and 6-keto-PGF1α were quantified.
-
Parasitological Assessment: Microfilariae counts were determined at pre-treatment and at 36 and 72 hours post-treatment using the membrane filtration technique.
Impact on the Lipoxygenase (LOX) Pathway
DEC is also a known inhibitor of the 5-lipoxygenase (5-LO) pathway, which is responsible for the synthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in a variety of inflammatory responses, including leukocyte chemotaxis and vascular permeability.
Quantitative Data on LOX Pathway Inhibition
| Metabolite | Cell/System | DEC Concentration | Inhibition | Reference |
| Sulfidopeptide Leukotrienes (LTC4, LTD4, LTE4) | Rat Basophil Leukemia (RBL) cells | 3 mM (EC50) | 50% | [13] |
| Leukotriene C4 (LTC4) | RBL cell-free particulate enzyme | 1.5 mM (at 10 µM LTA4) to >40 mM (at 500 µM LTA4) | Competitive inhibition with respect to LTA4 | [13] |
Experimental Protocols
In Vitro Rat Basophil Leukemia (RBL) Cell Assay [13]
-
Cell Culture: Rat basophil leukemia (RBL) cells were used as a model system for studying leukotriene synthesis.
-
Drug Incubation: RBL cells were incubated with varying concentrations of DEC.
-
Leukotriene Measurement: The formation of sulfidopeptide leukotrienes was measured.
-
Cell-Free Enzyme Assay: A detergent-solubilized cell-free particulate enzyme preparation from RBL cells, capable of converting LTA4 to LTC4 (LTC4 synthetase), was used to further investigate the mechanism of inhibition. The assay was performed with varying concentrations of both DEC and the substrate LTA4.
In Vivo Murine Model of Asthma [14]
-
Animal Model: Ovalbumin-sensitized mice were used as a model for allergic asthma.
-
Treatment: Sensitized mice were pre-treated with DEC.
-
Challenge: Mice were challenged with ovalbumin to induce an inflammatory response.
-
Outcome Measurement: Eosinophil numbers in the bone marrow, peritoneal lavage fluid, and spleen were quantified to assess the effect of DEC on the allergen-induced hematological response. 5-LO-deficient mutant mice were also used to confirm that the effect of DEC is dependent on the 5-LO pathway.
Visualizing the Impact of DEC on Arachidonic Acid Metabolism
Signaling Pathway of Arachidonic Acid Metabolism
Caption: DEC inhibits both the COX and LOX pathways of arachidonic acid metabolism.
Experimental Workflow for In Vitro Endothelial Cell Assay
Caption: Workflow for assessing DEC's effect on endothelial prostanoid production.
Logical Relationship of DEC's Anti-filarial Action
Caption: Proposed mechanism of DEC's anti-filarial action via AA metabolism.
Conclusion
The interference of Diethylcarbamazine Citrate with the arachidonic acid metabolism is a critical component of its therapeutic action. By inhibiting both the cyclooxygenase and lipoxygenase pathways, DEC effectively reduces the production of pro-inflammatory eicosanoids. This dual inhibition not only contributes to its anti-inflammatory properties but is also intricately linked to its anti-filarial efficacy, leading to the sensitization and subsequent clearance of microfilariae by the host's immune system. Further research into the specific interactions between DEC and the enzymes of the arachidonic acid cascade will continue to enhance our understanding of this important drug and may pave the way for the development of novel anti-parasitic and anti-inflammatory therapies.
References
- 1. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diethylcarbamazine - Wikipedia [en.wikipedia.org]
- 3. Anti-inflammatory effects of diethylcarbamazine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diethylcarbamazine (DEC): immunopharmacological interactions of an anti-filarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diethylcarbamazine (DEC): immunopharmacological interactions of an anti-filarial drug | Parasitology | Cambridge Core [cambridge.org]
- 6. Diethylcarbamazine (DEC): immunopharmacological interactions of an anti-filarial drug | Parasitology | Cambridge Core [cambridge.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Diethylcarbamazine Attenuates the Development of Carrageenan-Induced Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.ru [2024.sci-hub.ru]
- 11. Effect of Diethylcarbamazine (DEC) on prostaglandin levels in Wuchereria bancrofti infected microfilaraemics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Inhibition of the leukotriene synthetase of rat basophil leukemia cells by diethylcarbamazine, and synergism between diethylcarbamazine and piriprost, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Roles of 5-lipoxygenase and cysteinyl-leukotriene type 1 receptors in the hematological response to allergen challenge and its prevention by diethylcarbamazine in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Immunomodulatory Effects of Diethylcarbamazine Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylcarbamazine citrate (DEC) is a piperazine derivative that has been a cornerstone in the treatment of filarial infections for decades.[1] Beyond its well-established anthelmintic properties, a growing body of evidence highlights its significant immunomodulatory and anti-inflammatory effects. This technical guide provides a comprehensive overview of the multifaceted immunomodulatory actions of DEC, detailing its impact on various immune cells, its influence on key signaling pathways, and its effects on cytokine production. This document summarizes quantitative data from key studies, presents detailed experimental protocols, and visualizes complex biological interactions to serve as a valuable resource for researchers and professionals in the field of immunology and drug development.
Core Immunomodulatory Mechanisms of this compound
The immunomodulatory activity of this compound is complex and multifaceted, primarily revolving around two key areas: the sensitization of parasites to host immune attack and direct anti-inflammatory actions through the modulation of the arachidonic acid pathway.[1][2]
DEC is understood to alter the surface of microfilariae, making them more susceptible to recognition and clearance by the host's immune system.[1] This sensitization enhances the adherence and cytotoxic activities of immune cells, particularly eosinophils and neutrophils, against the parasite.[2]
Furthermore, DEC exhibits potent anti-inflammatory properties by interfering with the metabolism of arachidonic acid. It inhibits both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[2][3] More recent evidence also points to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway as a key mechanism underlying its anti-inflammatory effects.[2]
Quantitative Data on the Immunomodulatory Effects of DEC
The following tables summarize key quantitative findings from studies investigating the immunomodulatory effects of DEC on various immune cell functions and inflammatory markers.
Table 1: Effect of this compound on Granulocyte Adherence
| Immune Cell Type | DEC Concentration | Observed Effect | Reference |
| Human Neutrophils | 10 µg/mL | Significant enhancement of adherence to tissue culture plastic. | [1][4] |
| Human Eosinophils | Dose-dependent | Greater sensitivity and adhesive response compared to neutrophils. | [1][4] |
Table 2: Effect of this compound on Eosinophil Activation
| Biomarker | Treatment | Time Point | Observed Effect | Reference |
| CD69 Expression on Eosinophils | Single-dose DEC (8 mg/kg) | 24 hours post-treatment | Geometric mean expression increased from 1.0% to 21.5% of eosinophils. | [5][6] |
| Eosinophil Count | Single-dose DEC (8 mg/kg) | First 24 hours | Transient decrease in eosinophil count. | [5][7] |
| Eosinophil Count | Single-dose DEC (8 mg/kg) | Day 5 post-treatment | Significant rise in eosinophil count. | [5][7] |
Table 3: Effect of this compound on Lymphocyte Proliferation and Cytokine Production
| Immune Response | Experimental Model | Treatment | Observed Effect | Reference |
| Lymphocyte Proliferation | Humans with Brugia malayi infection | DEC treatment | Increased in vitro lymphocyte proliferative responses to microfilarial antigens in patients who became amicrofilaremic. | [8] |
| Lymphocyte Proliferation | Mice infected with Nocardia brasiliensis | DEC (6 mg/kg/day for one week) | Higher lymphocyte proliferation in response to N. brasiliensis antigens and concanavalin A at days 21 and 28 post-infection. | [1][9] |
| IFN-γ Production | In vitro LPS-stimulated rat PBMCs | DEC + Setaria equina ES product | Dose-dependent increase in IFN-γ. | [10] |
| Cytokine Production | BALB/c mice challenged with tetanus toxoid | Low-dose DEC (50 mg/day for 7 days) | Enhanced cytokine production. | [11] |
Table 4: Anti-inflammatory Effects of this compound
| Inflammatory Mediator/Pathway | Experimental Model | Treatment | Observed Effect | Reference |
| Leukotriene C4 (LTC4) Synthesis | Rat basophil leukemia cells | DEC | Inhibition of LTC4 synthetase with an EC50 of 3 mM. | [12] |
| TNF-α Production | Carrageenan-induced pleurisy in mice | DEC (50 mg/kg orally for 3 days) | Significant attenuation of TNF-α production in pleural exudate. | [13] |
| NF-κB Activation | Alcohol-induced liver injury in mice | DEC | Inhibition of NF-κB activation. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of DEC's immunomodulatory effects.
Granulocyte Adherence Assay
This protocol is adapted from studies assessing the effect of DEC on neutrophil and eosinophil adherence.[1][2][4]
Objective: To quantify the adherence of isolated human neutrophils and eosinophils to a plastic surface in the presence or absence of DEC.
Materials:
-
Ficoll-Hypaque solution for granulocyte separation.
-
RPMI-1640 medium.
-
Fetal calf serum (FCS).
-
This compound (DEC) stock solution.
-
96-well flat-bottom tissue culture plates.
-
Acid phosphatase substrate solution.
-
Spectrophotometer.
Procedure:
-
Granulocyte Isolation: Isolate granulocytes from heparinized venous blood of healthy donors using Ficoll-Hypaque density gradient centrifugation.
-
Cell Preparation: Resuspend the isolated granulocytes in RPMI-1640 medium supplemented with 10% FCS to a final concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add 100 µL of the cell suspension to each well of a 96-well tissue culture plate.
-
Add 100 µL of RPMI-1640 medium containing various concentrations of DEC (e.g., 0, 1, 10, 100 µg/mL) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 1 hour.
-
-
Removal of Non-adherent Cells: After incubation, gently wash the wells twice with pre-warmed RPMI-1640 to remove non-adherent cells.
-
Quantification of Adherent Cells:
-
Lyse the adherent cells in each well by adding 100 µL of a solution containing 0.1% Triton X-100.
-
Determine the number of adherent cells by measuring the activity of a cellular enzyme, such as acid phosphatase. Add 100 µL of the acid phosphatase substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Read the absorbance at 405 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of adherent cells for each DEC concentration relative to the control (no DEC).
Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol is a standard method for assessing lymphocyte proliferation and is based on methodologies used in studies evaluating DEC's effect on cellular immunity.[8][14][15][16]
Objective: To measure the proliferation of lymphocytes in response to antigens or mitogens in the presence or absence of DEC.
Materials:
-
Ficoll-Hypaque solution for peripheral blood mononuclear cell (PBMC) isolation.
-
RPMI-1640 medium supplemented with 10% human AB serum, L-glutamine, and antibiotics.
-
Antigen (e.g., filarial antigen) or mitogen (e.g., Phytohemagglutinin, PHA).
-
This compound (DEC) stock solution.
-
96-well round-bottom culture plates.
-
[³H]-Thymidine (1 µCi/well).
-
Cell harvester.
-
Scintillation counter and fluid.
Procedure:
-
PBMC Isolation: Isolate PBMCs from heparinized blood using Ficoll-Hypaque density gradient centrifugation.
-
Cell Culture:
-
Resuspend PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of medium containing the desired antigen or mitogen.
-
Add 50 µL of medium containing various concentrations of DEC.
-
Culture the cells for 5-6 days at 37°C in a 5% CO2 humidified incubator.
-
-
[³H]-Thymidine Pulsing: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.
-
Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a beta-scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM). A stimulation index can be calculated by dividing the mean CPM of stimulated cultures by the mean CPM of unstimulated cultures.
Intracellular Cytokine Staining by Flow Cytometry
This protocol provides a general framework for detecting intracellular cytokines, which can be adapted for studies on DEC's effects on cytokine profiles.[17][18][19]
Objective: To identify and quantify cytokine-producing cells at a single-cell level after stimulation and treatment with DEC.
Materials:
-
PBMCs or other immune cells of interest.
-
Cell culture medium.
-
Cell stimulant (e.g., PMA and Ionomycin, or specific antigen).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fluorescently-conjugated antibodies against cell surface markers (e.g., CD4, CD8).
-
Fixation/Permeabilization buffer.
-
Fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-4).
-
Flow cytometer.
Procedure:
-
Cell Stimulation:
-
Culture cells in the presence of a stimulant and DEC for a predetermined period (e.g., 4-6 hours).
-
For the last few hours of culture, add a protein transport inhibitor to allow for intracellular cytokine accumulation.
-
-
Surface Staining:
-
Wash the cells and stain with fluorescently-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove excess antibodies.
-
Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells and resuspend in a permeabilization buffer.
-
-
Intracellular Staining:
-
Add fluorescently-conjugated antibodies against intracellular cytokines to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend in an appropriate buffer for flow cytometry.
-
Acquire the data on a flow cytometer and analyze the percentage of cytokine-producing cells within specific cell populations.
-
NF-κB Activation Assay (Western Blot)
This protocol describes the detection of NF-κB activation by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus, a method relevant to understanding DEC's anti-inflammatory mechanism.[20][21][22]
Objective: To determine the effect of DEC on the nuclear translocation of the NF-κB p65 subunit in stimulated cells.
Materials:
-
Cell line of interest (e.g., macrophages).
-
Cell stimulant (e.g., Lipopolysaccharide, LPS).
-
This compound (DEC).
-
Nuclear and cytoplasmic extraction buffers.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
Primary antibodies against NF-κB p65 and a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with DEC for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., LPS) for a short period (e.g., 30-60 minutes).
-
-
Cell Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using appropriate extraction buffers.
-
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against NF-κB p65.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the amount of p65 in the nuclear fraction to the loading control.
-
Compare the levels of nuclear p65 in DEC-treated cells to untreated controls to assess the inhibition of translocation.
-
Signaling Pathways Modulated by this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by DEC.
Caption: DEC's inhibition of the Arachidonic Acid Pathway.
Caption: DEC's inhibition of the NF-κB Signaling Pathway.
Conclusion
This compound exhibits a remarkable range of immunomodulatory effects that extend beyond its primary use as an anthelmintic. Its ability to enhance host immune responses against parasites, coupled with its potent anti-inflammatory properties through the inhibition of the arachidonic acid and NF-κB pathways, underscores its therapeutic potential in a broader range of inflammatory and immune-mediated conditions. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a foundational resource for further research into the immunopharmacology of DEC and for the development of novel therapeutic strategies. Further investigation is warranted to fully elucidate the molecular targets of DEC and to explore its clinical utility in diverse disease contexts.
References
- 1. Immunomodulatory effect of diethylcarbamazine in mice infected with Nocardia brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple and reproducible method to evaluate granulocyte adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an antifilarial drug, stimulates human granulocyte adherence [agris.fao.org]
- 4. This compound, an antifilarial drug, stimulates human granulocyte adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Posttreatment Reactions After Single-Dose Diethylcarbamazine or Ivermectin in Subjects With Loa loa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Posttreatment Reactions After Single-Dose Diethylcarbamazine or Ivermectin in Subjects With Loa loa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of treatment with diethylcarbamazine on immune responses to filarial antigens in patients infected with Brugia malayi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. brd.nci.nih.gov [brd.nci.nih.gov]
- 11. Anti-inflammatory effects of diethylcarbamazine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti- Arthrithic and Anti- Anaphylactic Effects of Diethylcarbamazine | Journal of Science and Technology [journal.knust.edu.gh]
- 13. Diethylcarbamazine attenuates the development of carrageenan-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hanc.info [hanc.info]
- 16. researchgate.net [researchgate.net]
- 17. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 18. lerner.ccf.org [lerner.ccf.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 22. fivephoton.com [fivephoton.com]
An In-depth Technical Guide to the History and Discovery of Diethylcarbamazine Citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the history, discovery, synthesis, mechanism of action, and clinical evaluation of Diethylcarbamazine (DEC) Citrate, a cornerstone in the treatment of filarial diseases.
Introduction
Diethylcarbamazine (DEC) Citrate is a synthetic, piperazine-derived anthelmintic drug that has been instrumental in the global effort to eliminate lymphatic filariasis. First identified in 1947, its discovery marked a significant turning point in the management of debilitating parasitic infections caused by filarial nematodes such as Wuchereria bancrofti, Brugia malayi, and Loa loa. This document traces the journey of DEC from its initial synthesis to its widespread use in mass drug administration programs, providing technical details for researchers and drug development professionals.
History and Discovery
The discovery of Diethylcarbamazine is credited to the pioneering work of Dr. Yellapragada Subbarow and his team at Lederle Laboratories in 1947. The antifilarial properties of 1-diethylcarbamyl-4-methylpiperazine hydrochloride were first reported by Hewitt and colleagues in studies involving cotton rats (Litomosoides carinii) and dogs (Dirofilaria immitis). This was swiftly followed by successful trials in humans with Wuchereria bancrofti infections, demonstrating its potent microfilaricidal effects. These early studies laid the groundwork for decades of research into optimizing dosage and treatment schedules for effective filariasis control.
Synthesis of Diethylcarbamazine Citrate
The synthesis of Diethylcarbamazine involves the reaction of 1-methylpiperazine with diethylcarbamoyl chloride. The resulting free base is then converted to the more stable and water-soluble citrate salt for pharmaceutical use.
A general laboratory procedure is as follows:
Step 1: Synthesis of Diethylcarbamazine Base
-
In a reaction vessel, 1-methylpiperazine is reacted with diethylcarbamoyl chloride in an appropriate solvent.
-
The reaction mixture is stirred, typically under controlled temperature conditions, to facilitate the formation of the N-diethylcarbamoyl-N'-methylpiperazine (Diethylcarbamazine base).
-
During the reaction, hydrochloric acid is formed as a byproduct and is neutralized.
-
The resulting Diethylcarbamazine base is then isolated from the reaction mixture.
Step 2: Formation of this compound
-
The isolated Diethylcarbamazine base is dissolved in a suitable solvent.
-
A solution of citric acid is added to the solution of the base.
-
The mixture is stirred to allow for the formation of the this compound salt, which typically precipitates out of the solution.
-
The precipitated this compound is then filtered, washed, and dried to yield the final product.
Mechanism of Action
The mechanism of action of Diethylcarbamazine is multifaceted and not entirely elucidated, involving both direct effects on the parasite and modulation of the host's immune response. A key aspect of its action is the sensitization of microfilariae to the host's immune system, making them more susceptible to phagocytosis.
DEC's activity is known to be dependent on the host's inducible nitric-oxide synthase and the cyclooxygenase (COX) pathway. It interferes with the arachidonic acid metabolism in both the microfilariae and the host's endothelial cells. This interference is believed to inhibit the production of prostaglandins and leukotrienes, which are crucial for the parasite's ability to evade the host's immune system. Specifically, DEC has been shown to target the COX-1 enzyme. The disruption of the arachidonic acid pathway leads to the immobilization of microfilariae and enhances their clearance by host immune cells, such as platelets and granulocytes.
Experimental Protocols
Preclinical In Vivo Efficacy Assessment
A common preclinical model to assess the in vivo activity of DEC involves the use of BALB/c mice infected with Brugia malayi microfilariae.
Protocol Outline:
-
Infection: Male BALB/c mice are infected intravenously with B. malayi microfilariae.
-
Parasitemia Monitoring: 24 hours post-infection, blood samples are taken to establish a baseline microfilaremia level. Microfilariae are counted using a thick blood smear or a counting chamber technique.
-
Drug Administration: A single oral dose of DEC (e.g., 100 mg/kg) is administered to the infected mice. Control groups receive the vehicle (e.g., distilled water).
-
Post-Treatment Monitoring: Blood samples are collected at various time points (e.g., 5 minutes, 60 minutes, 24 hours, and 2 weeks) post-treatment to monitor the levels of circulating microfilariae.
-
Investigation of Mechanism: To investigate the role of the arachidonic acid pathway, some groups of mice can be pre-treated with inhibitors such as indomethacin (a COX inhibitor) or dexamethasone 30 minutes before DEC administration.
Early Clinical Trial Protocol for Lymphatic Filariasis
The early clinical trials for DEC aimed to establish its efficacy and safety in humans infected with Wuchereria bancrofti.
Protocol Outline:
-
Patient Selection: Participants are individuals with confirmed W. bancrofti infection, diagnosed by the presence of microfilariae in night blood smears.
-
Baseline Assessment: Pre-treatment assessment includes quantification of microfilarial density in the blood, physical examination, and basic laboratory tests.
-
Treatment Regimen:
-
Group A (Multi-dose): Receives DEC at a daily dose (e.g., 6 mg/kg of body weight) for a specified duration (e.g., 7-30 days).
-
Group B (Single-dose): Receives a single dose of DEC (e.g., 6 mg/kg of body weight).
-
Control Group: May receive a placebo.
-
-
Efficacy Evaluation: Microfilarial counts are repeated at various intervals post-treatment (e.g., 1 week, 6 months, 1 year, and 2 years) to assess the clearance and reappearance of microfilariae.
-
Safety Monitoring: Patients are closely monitored for adverse reactions, particularly the Mazzotti reaction, which is an inflammatory response to the death of microfilariae, characterized by fever, rash, and lymph node swelling. The severity of the Mazzotti reaction is often correlated with the intensity of the infection.
In Vitro Activity of Diethylcarbamazine Citrate Against Brugia malayi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylcarbamazine (DEC) has been a cornerstone in the global effort to eliminate lymphatic filariasis, a debilitating disease caused by the nematode parasite Brugia malayi. Despite its long-standing use, the precise mechanism of action of DEC remains a subject of intensive research. Historically, DEC was considered to have minimal direct effect on the parasite in vitro, with its potent in vivo activity largely attributed to modulation of the host's immune response. However, recent studies have unveiled a direct, albeit complex, action of DEC on the parasite's neuromuscular system. This technical guide provides an in-depth analysis of the in vitro activity of DEC against Brugia malayi, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed molecular pathways.
Quantitative Analysis of In Vitro Efficacy
The in vitro efficacy of Diethylcarbamazine Citrate against Brugia malayi is multifaceted, with effects observed on both adult worms and microfilariae. Recent evidence points towards a direct, spastic paralyzing effect on the parasite.
| Life Stage | Parameter | Drug Concentration | Observed Effect | Reference |
| Adult Female | Motility | 1 µM DEC | Potentiates emodepside-induced paralysis, reducing the EC50 of emodepside from 395 nM to 114 nM.[1][2] | [2][3] |
| Adult Female | Paralysis | 10 µM DEC | Induces a temporary spastic paralysis lasting approximately 100 minutes.[2] | [2] |
| Microfilariae | Motility | 30 µM DEC | Induces a rapid (<30 seconds) temporary spastic paralysis.[4] | [4] |
Experimental Protocols
Parasite Maintenance and Culture
Successful in vitro assessment of anthelmintic activity is critically dependent on the viability of the parasites.
-
Source of Parasites : Live adult female Brugia malayi can be obtained from the NIH/NIAID Filariasis Research Reagent Resource Center (FR3) at the University of Georgia, Athens, USA.[3] Microfilariae can be obtained by lavage of the peritoneal cavities of infected jirds (gerbils).[5]
-
Culture Medium : Parasites are typically maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3] For experiments requiring visualization, phenol red-free medium is used.[3]
-
Incubation Conditions : Parasites are cultured individually in 24-well plates at 37°C in a humidified atmosphere of 5% CO2.[3][5]
Assessment of In Vitro Antifilarial Activity
-
Motility Assays : The primary method for assessing the in vitro effect of DEC is through motility assays. Worm movement is observed and scored at various time points after drug application. Automated systems like the "Worminator" can be used for quantitative analysis of paralysis.[2]
-
Calcium Imaging : To investigate the mechanism of action at the cellular level, changes in intracellular calcium concentrations in muscle cells can be measured using fluorescent calcium indicators like Fluo-4.[1]
-
Electrophysiology : Whole-cell voltage-clamp techniques on isolated muscle flaps can be employed to measure drug-induced changes in ion channel currents.[4]
Mechanism of Action: Signaling Pathways and Molecular Targets
The mode of action of DEC is now understood to be twofold: a direct effect on the parasite's neuromuscular system and an indirect, host-mediated response.
Direct Action on Parasite Muscle Cells
Recent research has demonstrated that DEC directly targets Transient Receptor Potential (TRP) channels in the muscle cells of Brugia malayi.[1][4][6]
This activation of TRP-2 channels leads to an influx of calcium ions, triggering muscle contraction and resulting in the observed spastic paralysis of the worm.[1][4]
Synergistic Action with Emodepside
DEC exhibits a synergistic effect with the anthelmintic drug emodepside. Emodepside is an activator of SLO-1 (BK) potassium channels. The potentiation of emodepside's paralytic effect by DEC is dependent on the presence of TRP-2 channels.[2][3]
Host-Mediated Mechanism
While direct effects are now evident, the classical understanding of DEC's mechanism involving the host immune system remains relevant, particularly for its in vivo efficacy.
DEC's activity in vivo is dependent on host iNOS and COX pathways.[7][8] Pre-treatment of animals with COX inhibitors like indomethacin significantly reduces DEC's efficacy.[7] It is thought that DEC sensitizes microfilariae to phagocytosis and enhances antibody-dependent cellular adherence, leading to their clearance from the bloodstream.[9][10][11]
Conclusion and Future Directions
The understanding of this compound's in vitro activity against Brugia malayi has evolved significantly. While the host immune response is crucial for its therapeutic effect in vivo, there is now compelling evidence for a direct, paralyzing action on the parasite's musculature through the activation of TRP channels. This dual mechanism of action, encompassing both direct and indirect effects, underscores the complexity of this long-standing antifilarial agent.
Future research should focus on:
-
Elucidating the full spectrum of TRP channels involved in DEC's action and their downstream signaling cascades.
-
Conducting comprehensive dose-response studies to establish precise IC50 and EC50 values for different life cycle stages of Brugia malayiin vitro.
-
Investigating the interplay between the direct paralyzing effect and the host immune response to fully understand the sequence of events leading to parasite clearance.
A deeper understanding of these mechanisms will not only shed light on the pharmacology of DEC but also pave the way for the development of novel anthelmintic strategies with improved efficacy and reduced side effects.
References
- 1. Diethylcarbamazine elicits Ca2+ signals through TRP-2 channels that are potentiated by emodepside in Brugia malayi muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diethylcarbamazine mediated potentiation of emodepside induced paralysis requires TRP-2 in adult Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Certain Antibiotics Against Filarial Parasite Brugia malayi In Vitro: Possible Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diethylcarbamazine elicits calcium signals by activation of Brugia malayi TRP-2b channels heterologously expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brugia malayi: clearance of microfilaremia induced by diethylcarbamazine independently of antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diethylcarbamazine enhances antibody-mediated cellular adherence to Brugia malayi microfilariae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Repurposing Diethylcarbamazine Citrate for Non-Filarial Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diethylcarbamazine Citrate (DEC), a piperazine derivative, has been a cornerstone in the treatment of lymphatic filariasis for decades. Its primary mechanism of action in filarial diseases involves the modulation of the host's immune response and interference with the parasite's arachidonic acid metabolism. Recent preclinical evidence has illuminated the potential for repurposing DEC for a range of non-filarial diseases, primarily driven by its significant anti-inflammatory properties. This technical guide provides an in-depth overview of the core scientific findings supporting the repurposing of DEC, with a focus on its application in inflammatory disorders, allergic conditions such as asthma, and oncology. The document details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols, and visualizes the intricate signaling pathways and experimental workflows. While the primary focus is on inflammation and oncology, we also briefly explore the nascent and largely speculative area of DEC's potential in neurodegenerative diseases like Alzheimer's, highlighting it as an area ripe for future investigation.
Mechanism of Action in Non-Filarial Diseases
The therapeutic potential of this compound in non-filarial contexts stems from its ability to modulate key inflammatory pathways. The primary mechanism involves the inhibition of the arachidonic acid cascade and the subsequent suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .
Modulation of Arachidonic Acid Metabolism
DEC interferes with the two major enzymatic pathways of arachidonic acid metabolism: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1] By inhibiting these enzymes, DEC reduces the production of pro-inflammatory mediators, including prostaglandins and leukotrienes.[1] This dual inhibitory action contributes significantly to its broad anti-inflammatory effects.
Inhibition of the NF-κB Signaling Pathway
A crucial aspect of DEC's anti-inflammatory action is its ability to inhibit the activation of NF-κB.[2] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. DEC's inhibition of NF-κB leads to a downstream reduction in the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) , as well as enzymes like inducible nitric oxide synthase (iNOS) and COX-2 .[2][3]
Preclinical Evidence in Non-Filarial Diseases
Inflammatory Conditions: Carrageenan-Induced Pleurisy
The carrageenan-induced pleurisy model in mice is a well-established method for evaluating acute inflammation. Studies have demonstrated that oral administration of DEC (50 mg/kg) prior to carrageenan challenge significantly reduces key markers of inflammation.[3][4]
Table 1: Effect of DEC on Inflammatory Markers in Carrageenan-Induced Pleurisy in Mice
| Inflammatory Marker | Effect of DEC (50 mg/kg) | Reference |
| TNF-α | Significantly reduced in pleural exudate and lung tissue. | [3] |
| IL-1β | Significantly reduced expression in lung tissue. | [3] |
| COX-2 | Significantly reduced expression in lung tissue. | [3] |
| iNOS | Significantly reduced expression in lung tissue. | [4] |
| Polymorphonuclear (PMN) Infiltration | Significantly attenuated in lung tissue. | [3] |
| Nitric Oxide (NO) | Significantly reduced levels in pleural exudate. | [3] |
Allergic Asthma: Ovalbumin-Induced Model
In a murine model of ovalbumin (OVA)-induced allergic asthma, DEC has been shown to mitigate key features of the disease. Its anti-allergic effects are attributed to the reduction of eosinophil trafficking to the lungs.[5][6]
Table 2: Effect of DEC in Ovalbumin-Induced Asthma in Mice
| Parameter | Effect of DEC | Reference |
| Th2 Cytokines (IL-4, IL-5) | Significant reduction in serum levels. | [5] |
| IgE | Significant reduction in bronchoalveolar lavage fluid (BALF). | [5] |
| Eosinophil Peroxidase (EPO) | Significant decrease in lung tissue. | [7] |
| Eotaxin-2 | Significant reduction in lung tissue. | [5] |
| Leukocyte Infiltration | Reduced peri-bronchial and peri-vascular inflammation. | [6] |
Oncology: Hepatocellular Carcinoma
Preliminary in vitro and in vivo studies have explored the potential of DEC in the context of hepatocellular carcinoma (HCC). In a rat model of HCC induced by diethylnitrosamine and 2-acetylaminofluorene, DEC demonstrated a modulatory effect on oxidative stress. [In vitro, DEC (200 μM) was shown to modulate the release of superoxide anions from macrophages.]
Table 3: Effect of DEC in a Hepatocellular Carcinoma Model
| Parameter | In Vitro/In Vivo | Effect of DEC | Reference |
| Superoxide Anion (O₂⁻) Release | In vitro (rat peritoneal macrophages) | Modulated release (increased at 200 μM). | |
| Oxidative Stress | In vivo (rat model) | Modulated the effects of other agents on antioxidant enzymes. | |
| Liver Architecture | In vivo (rat model) | Modulated the protective effects of other agents. |
Neurodegenerative Diseases: Alzheimer's Disease (A Potential Future Avenue)
Currently, there is a significant lack of direct preclinical evidence supporting the repurposing of DEC for Alzheimer's disease. While drug repurposing is a promising strategy for neurodegenerative diseases, and DEC's anti-inflammatory properties could theoretically be beneficial in mitigating the neuroinflammation associated with Alzheimer's, no specific studies have been identified that investigate DEC's effect on key pathological hallmarks such as amyloid-beta aggregation or tau hyperphosphorylation. This remains a speculative but intriguing area for future research.
Detailed Experimental Protocols
Carrageenan-Induced Pleurisy in Mice
This protocol is designed to induce acute lung inflammation to evaluate the anti-inflammatory effects of a test compound.
Methodology:
-
Animals: Male Swiss mice (25-30g) are typically used.
-
Groups: Animals are divided into a sham group, a carrageenan control group, and treatment groups (e.g., DEC 50 mg/kg).
-
Drug Administration: DEC is administered orally for three consecutive days prior to the induction of pleurisy.[3]
-
Induction of Pleurisy: On the third day, 1 hour after the final drug administration, pleurisy is induced by a single intrapleural injection of 0.1 mL of 1% carrageenan solution.[3]
-
Sample Collection: Four hours after the carrageenan injection, animals are euthanized. The pleural cavity is washed with a buffered solution, and the pleural exudate is collected to measure volume and total and differential leukocyte counts. Lung tissue is also collected for histological and biochemical analysis.
-
Analysis:
-
Inflammatory Mediators: Levels of TNF-α and IL-1β in the pleural exudate and lung homogenates are quantified using ELISA.[3]
-
Enzyme Expression: The expression of COX-2 and iNOS in lung tissue is assessed by immunohistochemistry or Western blotting.[3][4]
-
NF-κB Activation: The activation of NF-κB in lung tissue is determined by Western blot analysis of the p65 subunit.
-
Histology: Lung tissue sections are stained with Hematoxylin and Eosin (H&E) to evaluate the extent of inflammation and cellular infiltration.
-
Ovalbumin-Induced Allergic Asthma in Mice
This model mimics the allergic airway inflammation characteristic of asthma.
Methodology:
-
Animals: Female BALB/c mice (6-8 weeks old) are commonly used.
-
Sensitization: Mice are sensitized with intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 14.
-
Challenge: From day 21 to day 27, mice are challenged daily with an intranasal administration of OVA.
-
Drug Administration: DEC is administered, often in conjunction with other agents like quercetin to assess synergistic effects, during the challenge period.[5]
-
Sample Collection: 24 hours after the final OVA challenge, mice are euthanized. Bronchoalveolar lavage fluid (BALF), blood, and lung tissue are collected.
-
Analysis:
-
Cellular Infiltration: Differential cell counts (especially eosinophils) are performed on the BALF.
-
Cytokines and IgE: Levels of IL-4, IL-5, and IgE in serum and BALF are measured by ELISA.[5]
-
Inflammatory Markers: Eosinophil peroxidase (EPO) and eotaxin-2 levels in lung homogenates are quantified.[7]
-
Histology: Lung sections are stained with H&E to assess airway inflammation and mucus production.
-
Signaling Pathway Visualizations
Conclusion and Future Directions
The existing preclinical data strongly suggest that this compound possesses potent anti-inflammatory properties that warrant further investigation for its repurposing in a variety of non-filarial diseases. Its well-established safety profile in humans for filarial indications provides a solid foundation for exploring these new therapeutic avenues.
The most compelling evidence currently lies in the treatment of inflammatory and allergic conditions. Future research should focus on:
-
Dose-Optimization Studies: Determining the optimal therapeutic dose of DEC for different non-filarial diseases.
-
Chronic Inflammatory Models: Evaluating the efficacy of DEC in models of chronic inflammation.
-
Combination Therapies: Investigating the synergistic effects of DEC with other anti-inflammatory or anti-cancer agents.
-
Neuroinflammation: Conducting initial preclinical studies to explore the potential of DEC in mitigating neuroinflammation in models of Alzheimer's disease and other neurodegenerative disorders.
The repurposing of DEC represents a promising and cost-effective strategy to address unmet medical needs in a range of debilitating diseases. This technical guide serves as a foundational resource for researchers and drug development professionals to advance the exploration of this versatile therapeutic agent.
References
- 1. doaj.org [doaj.org]
- 2. Diethylcarbamazine attenuates the development of carrageenan-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diethylcarbamazine Attenuates the Development of Carrageenan-Induced Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Enhancement of Anti-allergic Effect of this compound in Asthmatic Mouse Model: Testing of Anti-drug Antibodies and Quercetin | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]
- 7. Enhancement of Anti-allergic Effect of this compound in Asthmatic Mouse Model: Testing of Anti-drug Antibodies and Quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake and Distribution of Diethylcarbamazine Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylcarbamazine (DEC) citrate has been a cornerstone in the global effort to eliminate lymphatic filariasis for over 70 years. Despite its long-standing use, the precise mechanisms governing its uptake into host cells and its subsequent intracellular distribution and action remain areas of active investigation. Traditionally, DEC's efficacy has been attributed to its modulation of the host's immune response, rendering the microfilariae more susceptible to clearance. However, recent evidence has unveiled a direct pharmacological effect on the parasite itself, mediated by the activation of specific ion channels. This technical guide provides a comprehensive overview of the current understanding of DEC's cellular pharmacokinetics and pharmacodynamics, with a focus on its interaction with host cells. It consolidates available quantitative data, outlines detailed experimental protocols for investigating its cellular uptake, and visualizes key pathways and workflows to support further research in this field.
Introduction
Diethylcarbamazine (DEC) is a piperazine derivative administered as a citrate salt for the treatment of filarial infections, including those caused by Wuchereria bancrofti, Brugia malayi, and Loa loa.[1][2][3] Its primary therapeutic action is the rapid clearance of microfilariae from the bloodstream of infected individuals.[4] While its macrofilaricidal activity is less pronounced, it remains a critical component of mass drug administration (MDA) programs.[5]
The mechanism of action of DEC is multifaceted. It is known to interfere with the parasite's arachidonic acid metabolism and sensitize the microfilariae to the host's innate immune system.[1][6][7][8] This includes augmenting the adherence of granulocytes, such as neutrophils and eosinophils, to the parasites, thereby facilitating their destruction.[7][9] More recently, studies have demonstrated that DEC can directly target the parasite's neuromuscular system by opening Transient Receptor Potential (TRP) channels, leading to an influx of calcium, spastic paralysis, and impaired motility.[10][11][12]
Despite these insights into its effects on the parasite and the host's immune response, there is a notable gap in the literature regarding the specific mechanisms of DEC's uptake into mammalian host cells and its intracellular fate. Understanding these processes is crucial for optimizing dosing regimens, minimizing potential off-target effects, and developing next-generation antifilarial drugs. This guide aims to synthesize the available data and provide a framework for future investigations into the cellular pharmacology of DEC.
Pharmacokinetic Profile and Tissue Distribution
DEC is readily absorbed after oral administration and widely distributed throughout the body's tissues, with the exception of adipose tissue.[4][13] The drug is partially metabolized in the liver to an active metabolite, DEC-N-oxide.[1][4] Both the parent drug and its metabolite are primarily excreted in the urine.[4]
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of DEC in healthy human subjects, providing a basis for understanding its systemic distribution and availability to peripheral tissues and cells.
| Parameter | Value (Mean ± SD) | Conditions | Reference |
| Cmax (ng/mL) | 500 ± 227 | 150 mg single oral dose (0600 h) | [14] |
| 637 ± 401 | 150 mg single oral dose (1800 h) | [14] | |
| 1,550 | 6 mg/kg single oral dose | [5] | |
| tmax (hours) | 2.3 ± 0.7 | 150 mg single oral dose (0600 h) | [14] |
| 2.7 ± 1.0 | 150 mg single oral dose (1800 h) | [14] | |
| t1/2 (hours) | 14.6 ± 6.7 | 150 mg single oral dose (0600 h) | [14] |
| 11.4 ± 4.9 | 150 mg single oral dose (1800 h) | [14] | |
| Vd/F (L) | 570 ± 225 | 150 mg single oral dose (0600 h) | [14] |
| 533 ± 447 | 150 mg single oral dose (1800 h) | [14] | |
| Vz/Fobs (L) | 114 | 6 mg/kg single oral dose | [5] |
| CL/F (L/h) | 8.36 | 6 mg/kg single oral dose | [5] |
Table 1: Pharmacokinetic parameters of Diethylcarbamazine Citrate in healthy human subjects.
| Parameter | Value | Reference |
| Oral Bioavailability | Readily absorbed | [1][4] |
| Protein Binding | Not Available | [4] |
| Metabolism | Hepatic, rapid and extensive | [4] |
| Major Metabolite | Diethylcarbamazine N-oxide (active) | [1][4] |
| Excretion | Primarily urinary (>50% as unchanged drug in acidic urine) | [4] |
Table 2: General absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Cellular Uptake Mechanisms
The precise mechanism by which DEC enters mammalian host cells has not been definitively established. Based on its chemical properties as a small, synthetic organic compound, several potential pathways may be involved.
Passive Diffusion
Given its molecular size, DEC may cross cell membranes via passive diffusion, moving down its concentration gradient from the extracellular space into the cytoplasm. This process would be governed by the physicochemical properties of both the drug and the cell membrane.
Carrier-Mediated Transport
While the involvement of specific transporters is not well-characterized, it remains a plausible mechanism for DEC uptake. DrugBank data suggests that DEC is not a significant substrate or inhibitor for the renal organic cation transporter or several major cytochrome P450 enzymes.[14] This indicates that its transport is likely not mediated by these common pathways. The solute carrier (SLC) family of transporters is responsible for the cellular influx of a wide array of xenobiotics, and their potential role in DEC uptake warrants further investigation.[3][8]
Intracellular Signaling and Distribution
While much of the research on DEC's mechanism has focused on its extracellular effects on the host-parasite interaction, there is evidence suggesting it can influence intracellular signaling pathways.
Modulation of Arachidonic Acid Metabolism
DEC is known to be a potent inhibitor of the 5-lipoxygenase pathway and also affects the cyclooxygenase (COX) pathway.[4][11][15] It can block the production of leukotrienes, prostaglandins (PGE2), prostacyclin (PGI2), and thromboxane A2 (TXA2) by endothelial cells.[4][15] This anti-inflammatory action is a key component of its therapeutic effect. It is hypothesized that DEC may exert these effects after entering host immune and endothelial cells, though direct evidence of intracellular target engagement is limited.
Caption: DEC's influence on the arachidonic acid metabolic pathway.
Interaction with TRP Channels
Recent groundbreaking research has shown that DEC directly activates TRP channels in Brugia malayi muscle cells, causing calcium influx and paralysis.[10][11] One study went further to heterologously express a B. malayi TRP channel (Bma-trp-2b) in a human cell line (HEK293). In this model, the application of DEC led to a significant increase in intracellular calcium, an effect that was not observed in non-transfected cells.[6] This finding raises the intriguing possibility that DEC could also interact with and modulate endogenous TRP channels in mammalian cells, which could contribute to both its therapeutic effects and its side-effect profile.
Experimental Protocols for Cellular Uptake Studies
To date, no published studies provide a detailed protocol and quantitative data for the uptake of DEC into mammalian cells. The following section outlines a proposed methodology for such an investigation, based on established techniques for studying drug uptake and specific analytical methods for DEC.[2][9]
Proposed In Vitro Cellular Uptake Assay
This protocol is designed to quantify the time- and concentration-dependent uptake of DEC in an adherent mammalian cell line (e.g., HEK293, HepG2, or primary immune cells).
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
This compound (analytical grade)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Cell lysis buffer (e.g., RIPA buffer or 0.1% Triton X-100)
-
Bicinchoninic acid (BCA) protein assay kit
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Solid Phase Extraction (SPE) columns for sample clean-up (if necessary)
-
Internal standard for HPLC analysis
Procedure:
-
Cell Culture: Seed cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of the experiment (typically 2-3 days).
-
Drug Preparation: Prepare stock solutions of DEC in a suitable solvent (e.g., water or transport buffer) and make serial dilutions to the desired final concentrations.
-
Uptake Experiment:
-
Aspirate the culture medium from the wells and wash the cell monolayer twice with pre-warmed PBS.
-
Add 1 mL of pre-warmed transport buffer containing the desired concentration of DEC to each well.
-
Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
To terminate the uptake, aspirate the drug-containing buffer and immediately wash the cells three times with ice-cold PBS to remove any extracellular drug.
-
-
Cell Lysis and Sample Collection:
-
Add a defined volume of cell lysis buffer (e.g., 200 µL) to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate into a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (containing the intracellular drug) for analysis.
-
-
Protein Quantification: Use an aliquot of the cell lysate to determine the total protein concentration using a BCA assay. This will be used to normalize the amount of drug taken up by the cells.
-
Sample Analysis by HPLC:
-
Quantify the concentration of DEC in the cell lysate supernatant using a validated RP-HPLC method. Several methods have been published for DEC quantification.[1][16][17][18] A typical method might involve:
-
A standard curve of known DEC concentrations in lysis buffer must be generated to quantify the unknown samples.
-
-
Data Analysis:
-
Calculate the amount of DEC (in ng or pmol) per mg of total cellular protein.
-
Plot the intracellular DEC concentration against time for each initial concentration to determine the uptake kinetics.
-
Caption: Proposed workflow for an in vitro DEC cellular uptake assay.
Conclusion and Future Directions
While this compound remains a vital tool in combating lymphatic filariasis, a detailed understanding of its cellular uptake and distribution in host cells is lacking. The available pharmacokinetic data provides a solid picture of its systemic distribution, but the molecular mechanisms of its entry into cells and its subsequent intracellular targets are not fully elucidated. The direct action of DEC on parasite TRP channels suggests a potential, yet unconfirmed, interaction with homologous channels in mammalian cells.
Future research should prioritize direct quantification of DEC uptake in various host cell types, particularly immune cells like neutrophils, eosinophils, and macrophages, as well as endothelial cells, which are key players in the drug's therapeutic effect. The proposed experimental protocol provides a framework for these investigations. Elucidating the role, if any, of specific solute carrier transporters in DEC uptake could open new avenues for modulating its efficacy and side-effect profile. A more profound understanding of DEC's cellular pharmacology will not only optimize its current use but also inform the development of novel antifilarial agents with improved target specificity and therapeutic indices.
References
- 1. turkjps.org [turkjps.org]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solute Carrier Transportome in Chemotherapy-Induced Adverse Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics of Diethylcarbamazine in Patients with Lymphatic Filariasis and Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diethylcarbamazine elicits calcium signals by activation of Brugia malayi TRP-2b channels heterologously expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an antifilarial drug, stimulates human granulocyte adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of solute carriers in response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diethylcarbamazine elicits Ca2+ signals through TRP-2 channels that are potentiated by emodepside in Brugia malayi muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diethylcarbamazine activates TRP channels including TRP-2 in filaria, Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Solute Carrier Family Transporters in Hepatic Steatosis and Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo effect of diethylcarbamazine on the activity of acetylcholinesterase from Wuchereria bancrofti infected human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Diethylcarbamazine Attenuates the Development of Carrageenan-Induced Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A high performance liquid chromatographic method for the estimation of diethylcarbamazine content in medicated salt samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Diethylcarbamazine Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylcarbamazine (DEC), a piperazine derivative, has been a cornerstone in the treatment of lymphatic filariasis and other filarial nematode infections for decades.[1][2] Its primary mechanism of action, though not fully elucidated, is believed to involve the modulation of the host's immune response and interference with the parasite's arachidonic acid metabolism.[3][4] DEC sensitizes microfilariae to the host's innate immune system, leading to their clearance from the bloodstream.[2][3][5] These application notes provide detailed protocols for in vivo studies to evaluate the antifilarial efficacy and anti-inflammatory properties of Diethylcarbamazine Citrate in rodent models.
Key Experimental Protocols
Antifilarial Efficacy in a Murine Model of Brugia malayi Infection
This protocol is designed to assess the in vivo efficacy of DEC in reducing microfilarial loads in a mouse model of brugian filariasis.
Materials:
-
This compound (DEC)
-
Brugia malayi microfilariae
-
BALB/c mice (male, 6-8 weeks old)
-
Distilled water for DEC formulation
-
RPMI 1640 medium with 5% Fetal Calf Serum (FCS)
-
Heparinized capillary tubes or other blood collection supplies
-
Microscope slides and Giemsa stain
-
Oral gavage needles
-
Animal handling and restraint equipment
Procedure:
-
Animal Infection:
-
Obtain Brugia malayi microfilariae and suspend them in RPMI 1640 with 5% FCS.
-
Inject approximately 300,000 microfilariae in a 200 µl volume intravenously into the tail vein of each BALB/c mouse.
-
Allow 24 hours for the parasitemia to stabilize before commencing treatment.
-
-
Drug Preparation and Administration:
-
Prepare a solution of DEC in distilled water. A common dosage for efficacy studies is 100 mg/kg.
-
Administer the DEC solution to the infected mice via oral gavage. A vehicle control group should receive distilled water only.
-
-
Monitoring Microfilaremia:
-
Collect a small volume of blood (e.g., 20 µl) from the tail vein at various time points post-treatment. Suggested time points include 5, 15, 30, and 60 minutes, and then at 24 hours and weekly for several weeks to assess recovery of microfilarial levels.
-
Prepare thick blood smears on microscope slides, allow them to dry, and stain with Giemsa.
-
Count the number of microfilariae per unit volume of blood under a microscope to determine the microfilarial density.
-
-
Data Analysis:
-
Calculate the percentage reduction in microfilariae counts at each time point relative to the pre-treatment baseline and the vehicle control group.
-
Plot the microfilarial density over time to visualize the clearance and any potential rebound.
-
Evaluation of Anti-inflammatory Activity in a Carrageenan-Induced Pleurisy Model
This protocol evaluates the anti-inflammatory effects of DEC in a mouse model of acute inflammation.
Materials:
-
This compound (DEC)
-
Lambda-carrageenan
-
Sterile saline
-
Male Swiss mice (20-25 g)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Pleural lavage equipment (syringe, needle)
-
Centrifuge and spectrophotometer
-
Reagents for quantifying inflammatory markers (e.g., myeloperoxidase, cytokines)
Procedure:
-
Animal Pre-treatment:
-
Administer DEC orally at a dose of 50 mg/kg daily for three consecutive days prior to the induction of pleurisy.[6] A control group should receive the vehicle (e.g., saline).
-
-
Induction of Pleurisy:
-
Anesthetize the mice.
-
Inject 0.1 mL of a 1% sterile carrageenan solution in saline into the pleural cavity.
-
-
Sample Collection:
-
Four hours after the carrageenan injection, euthanize the animals.
-
Carefully open the chest cavity and wash the pleural cavity with 1 mL of heparinized saline.
-
Collect the pleural lavage fluid and measure the total volume.
-
-
Inflammatory Parameter Assessment:
-
Centrifuge the lavage fluid to separate the cells from the supernatant.
-
Resuspend the cell pellet to perform total and differential leukocyte counts.
-
Use the supernatant to measure levels of inflammatory mediators such as TNF-α and IL-1β using ELISA kits.
-
Lung tissue can be collected to measure myeloperoxidase (MPO) activity as an index of neutrophil infiltration.
-
-
Data Analysis:
-
Compare the total and differential leukocyte counts, and the levels of inflammatory mediators between the DEC-treated group and the control group.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed differences.
-
Assessment of Hepatoprotective Effects in a Carbon Tetrachloride (CCl4)-Induced Liver Injury Model
This protocol investigates the potential of DEC to mitigate liver damage in a mouse model of chronic liver injury.
Materials:
-
This compound (DEC)
-
Carbon tetrachloride (CCl4)
-
Mineral oil or olive oil (as vehicle for CCl4)
-
C57BL/6 mice
-
Equipment for oral gavage and intraperitoneal injections
-
Histological processing reagents (formalin, paraffin, H&E stain)
-
Biochemical assay kits for liver function tests (e.g., ALT, AST)
Procedure:
-
Induction of Liver Injury:
-
Induce chronic liver inflammation by intraperitoneal administration of CCl4 (0.5 µL/g of body weight, diluted in a vehicle like mineral oil) twice a week for six weeks.[4]
-
-
DEC Treatment:
-
Administer DEC at a dose of 50 mg/kg by oral gavage for the last 12 days of the CCl4 induction period.[4] A control group should receive CCl4 and the vehicle for DEC.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and collect blood and liver tissue.
-
Use the blood to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, necrosis, and fibrosis.
-
-
Data Analysis:
-
Compare the serum liver enzyme levels between the DEC-treated and control groups.
-
Score the histological sections for the severity of liver damage.
-
Statistical analysis should be performed to evaluate the significance of the protective effect of DEC.
-
Quantitative Data Summary
Table 1: In Vivo Antifilarial Efficacy of this compound
| Animal Model | Parasite | DEC Dose | Route of Administration | Treatment Duration | Efficacy Outcome | Reference |
| BALB/c Mouse | Brugia malayi | 100 mg/kg | Oral | Single dose | Rapid and profound reduction in circulating microfilariae within 5 minutes. | [1] |
| C3H/HeN Nude Mouse | Brugia pahangi | 100 mg/kg | Oral | Single dose | Rapid reduction in circulating microfilariae. | [5] |
| Human | Wuchereria bancrofti | 6 mg/kg | Oral | Single dose | 57% reduction in microfilariae. | [7] |
Table 2: In Vivo Anti-inflammatory Efficacy of this compound
| Animal Model | Inflammation Model | DEC Dose | Route of Administration | Treatment Duration | Efficacy Outcome | Reference |
| Swiss Mouse | Carrageenan-induced pleurisy | 50 mg/kg | Oral | 3 days prior to challenge | Significant reduction in leukocyte migration and inflammatory mediators (TNF-α, IL-1β). | [6] |
| C57BL/6 Mouse | CCl4-induced liver injury | 50 mg/kg | Oral | 12 days | Reduced inflammatory process, liver necrosis, and fibrosis. | [4] |
Table 3: Pharmacokinetic Parameters of this compound (Human Data)
| Parameter | Value | Conditions | Reference |
| Cmax | 500 ± 227 ng/ml | 150 mg single oral dose at 0600 h | [8] |
| Tmax | 2.3 ± 0.7 h | 150 mg single oral dose at 0600 h | [8] |
| Half-life (t1/2) | 14.6 ± 6.7 h | 150 mg single oral dose at 0600 h | [8] |
| AUC0-t | 5,334 ± 1,853 ng*h/ml | 150 mg single oral dose at 0600 h | [8] |
Visualizations
Signaling Pathway of Diethylcarbamazine's Mechanism of Action
Caption: Proposed mechanism of action of Diethylcarbamazine (DEC).
General Experimental Workflow for In Vivo Efficacy Studies
Caption: General workflow for in vivo antifilarial efficacy studies of DEC.
References
- 1. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diethylcarbamazine attenuates the development of carrageenan-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of diethylcarbamazine in a murine model of Brugia malayi microfilaraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diethylcarbamazine reduces chronic inflammation and fibrosis in carbon tetrachloride- (CCl₄-) induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diethylcarbamazine-mediated clearance of Brugia pahangi microfilariae in immunodeficient nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. extranet.who.int [extranet.who.int]
- 7. Effects of ivermectin and diethylcarbamazine on microfilariae and overall microfilaria production in bancroftian filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of diethylcarbamazine after single oral dose at two different times of day in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Diethylcarbamazine Citrate in Human Plasma using a Validated HPLC-UV Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Diethylcarbamazine (DEC) Citrate in human plasma. The described protocol employs a straightforward protein precipitation technique for sample preparation, followed by reversed-phase chromatographic separation and UV detection. This method is demonstrated to be simple, accurate, precise, and suitable for pharmacokinetic studies and therapeutic drug monitoring in research settings.
Introduction
Diethylcarbamazine (DEC) is an anthelmintic agent primarily used in the treatment of lymphatic filariasis, tropical pulmonary eosinophilia, and loiasis.[1][2][3] Accurate quantification of DEC in plasma is crucial for pharmacokinetic analysis, dose optimization, and drug-drug interaction studies. This document provides a detailed protocol for a validated HPLC-UV method, offering a reliable and accessible approach for researchers and drug development professionals.
Experimental
Materials and Reagents
-
Diethylcarbamazine Citrate (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Triethylamine (HPLC Grade)
-
Ultrapure Water
-
Human Plasma (Drug-Free)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following table summarizes the instrumental parameters and chromatographic conditions derived from established methods.[1][2][4][5]
| Parameter | Value |
| HPLC Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20mM Potassium Dihydrogen Orthophosphate Buffer (pH 3.2, adjusted with Orthophosphoric Acid) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 224 nm |
| Column Temperature | Ambient (~25°C) |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Mobile Phase Preparation: Dissolve an appropriate amount of potassium dihydrogen orthophosphate in ultrapure water to make a 20 mM solution. Adjust the pH to 3.2 using orthophosphoric acid. Mix this buffer with acetonitrile in a 50:50 volume ratio. Degas the final mobile phase by sonication or vacuum filtration before use.[1]
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 1 mg/mL.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 30 µg/mL.
Internal Standard (IS) (Optional but Recommended): Losartan Potassium can be used as an internal standard.[1] Prepare a stock solution of the IS at 1 mg/mL in the mobile phase. A working IS solution of 50 µg/mL is then prepared by dilution with the mobile phase.
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting DEC from plasma samples.[6][7]
-
Aliquoting: Transfer 250 µL of the plasma sample (blank, calibration standard, or unknown) into a microcentrifuge tube.
-
Internal Standard Addition (if used): Add a small, precise volume of the internal standard working solution to each tube.
-
Precipitation: Add 750 µL of cold acetonitrile (a 3:1 ratio of acetonitrile to plasma) to each tube to precipitate the plasma proteins.[7]
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the clear supernatant without disturbing the protein pellet.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject 20 µL of the filtered supernatant into the HPLC system.
Method Validation
The described method has been validated according to ICH guidelines, demonstrating its suitability for the intended application.[2][3][4] The key validation parameters are summarized in the table below.
| Validation Parameter | Typical Results |
| Linearity Range | 0.1 - 30 µg/mL (R² > 0.99)[1] |
| Retention Time of DEC | Approximately 2.1 - 3.4 minutes[1][4] |
| Limit of Detection (LOD) | 0.075 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.1 µg/mL[1] |
| Accuracy (% Recovery) | 98% - 103%[1][4] |
| Precision (%RSD) | < 2%[1] |
Workflow Diagram
Caption: Workflow for the quantification of this compound in plasma.
Conclusion
The HPLC method detailed in this application note provides a reliable and validated protocol for the quantification of this compound in human plasma. The use of protein precipitation for sample preparation makes it a time-efficient and straightforward procedure suitable for routine analysis in a research laboratory setting. The presented method meets the requirements for accuracy, precision, and linearity, making it a valuable tool for pharmacokinetic and other related studies.
References
- 1. A Sensitive RP-HPLC Method for Simultaneous Estimation of Diethylcarbamazine and Levocetirizine in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. turkjps.org [turkjps.org]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
Spectrophotometric Assay of Diethylcarbamazine Citrate in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Diethylcarbamazine Citrate (DEC-Citrate) in various pharmaceutical formulations using UV-Visible spectrophotometry. The methods described are simple, cost-effective, and suitable for routine quality control analysis.
Introduction
This compound, an anthelmintic agent, is widely used in the treatment of filariasis.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and potency of its pharmaceutical formulations. Spectrophotometry offers a simple, rapid, and accessible alternative to more complex techniques like HPLC.[1][2] This note details various spectrophotometric methods based on different chemical reactions, including ion-pair complex formation, redox reactions, and condensation reactions.[1][2][3]
Principle of Methods
Several chemical strategies can be employed for the spectrophotometric determination of DEC-Citrate. The most common approaches are:
-
Ion-Pair Extraction: This method involves the reaction of the basic DEC molecule with an acidic dye to form a colored ion-pair complex. This complex is then extracted into an organic solvent, and its absorbance is measured.[3][4]
-
Redox Reaction: These methods are based on the ability of DEC to reduce an oxidizing agent, resulting in a colored product. For instance, the Folin-Ciocalteu (F-C) reagent, containing tungstate and/or molybdate, is reduced by DEC in an alkaline medium to form a blue-colored chromogen.[1] Another approach involves the oxidation of DEC with potassium permanganate, where the decrease in absorbance of the permanganate is measured.[2][5]
-
Reaction with Iodate and Iodide: In an acidic medium, the citrate portion of DEC-Citrate liberates iodine from an iodate-iodide mixture. The liberated iodine can be measured directly or after forming a complex with starch.
-
Condensation Reactions: DEC can undergo condensation reactions with reagents like malonic acid-acetic anhydride or pyridine-acetic anhydride to form colored products that can be quantified.[2]
Experimental Protocols
Below are detailed protocols for three distinct spectrophotometric methods for the assay of DEC-Citrate.
Method 1: Ion-Pair Extraction using Methyl Orange
This method is based on the formation of a yellow-colored ion-pair complex between DEC and Methyl Orange (MO) dye at pH 4.95. The complex is extracted into chloroform and measured at 420 nm.[3]
1. Materials and Reagents:
-
This compound (pure standard)
-
Methyl Orange solution
-
Phosphate buffer (pH 4.95)
-
Chloroform
-
Deionized water
2. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of pure DEC-Citrate and dissolve it in 100 mL of deionized water in a volumetric flask.
3. Preparation of Sample Solution (from Tablets):
-
Weigh and powder 20 tablets.
-
Transfer an amount of powder equivalent to 10 mg of DEC-Citrate into a 100 mL volumetric flask.
-
Add approximately 50 mL of deionized water and shake for 20 minutes.
-
Dilute to the mark with water and mix well.
-
Filter the solution using a suitable filter paper.[3]
4. Preparation of Sample Solution (from Syrup):
-
Accurately measure a volume of syrup equivalent to 120 mg of DEC-Citrate into a 100 mL volumetric flask.
-
Add about 60 mL of water and shake for 5 minutes.
-
Dilute to the mark with water, mix well, and filter.[3]
5. Assay Procedure:
-
Transfer aliquots of the standard or sample solution into a series of separating funnels.
-
Add a specified volume of phosphate buffer (pH 4.95) and Methyl Orange solution.
-
Extract the formed ion-pair complex with chloroform.
-
Collect the chloroform layer and measure the absorbance at 420 nm against a reagent blank.
6. Construction of Calibration Curve:
-
Prepare a series of working standard solutions by diluting the stock solution.
-
Follow the assay procedure for each concentration.
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
Method 2: Redox Reaction with Folin-Ciocalteu (F-C) Reagent
This method relies on the reduction of the F-C reagent by DEC-Citrate in an alkaline medium, which produces a blue-colored chromogen with maximum absorbance at 760 nm.[1]
1. Materials and Reagents:
-
This compound (pure standard)
-
Folin-Ciocalteu (F-C) reagent
-
Alkaline solution (e.g., Sodium Carbonate)
-
Deionized water
2. Preparation of Standard and Sample Solutions:
-
Prepare the standard stock solution and sample solutions from tablets or syrup as described in Method 1.
3. Assay Procedure:
-
To a series of volumetric flasks, add varying aliquots of the standard or sample solution.
-
Add a fixed volume of F-C reagent, followed by the alkaline solution.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Dilute the solutions to the mark with deionized water.
-
Measure the absorbance of the blue-colored solution at 760 nm against a reagent blank.
4. Construction of Calibration Curve:
-
Prepare a series of working standards and follow the assay procedure.
-
Plot the absorbance against the corresponding concentration to create the calibration curve.
Method 3: Reaction with Iodate-Iodide Mixture
This method is based on the liberation of iodine from an iodate-iodide mixture by the acidic nature of the citrate in DEC-Citrate. The liberated iodine is then measured spectrophotometrically at 370 nm, or as an iodine-starch complex at 570 nm.
1. Materials and Reagents:
-
This compound (pure standard)
-
Potassium Iodate (KIO₃) solution
-
Potassium Iodide (KI) solution
-
Starch solution (optional, for measurement at 570 nm)
-
Deionized water
2. Preparation of Standard and Sample Solutions:
-
Prepare the standard stock solution and sample solutions from tablets or syrup as detailed in Method 1.
3. Assay Procedure:
-
Into a series of 10 mL volumetric flasks, add varying aliquots (e.g., 0.25-5.0 mL) of a 100 µg/mL DEC standard or sample solution.
-
To each flask, add 1.5 mL of KIO₃ solution and 1 mL of KI solution.
-
Stopper the flasks, mix the contents, and let them stand for 15 minutes.
-
(Optional: For measurement at 570 nm, add starch solution at this stage).
-
Dilute to the mark with water.
-
Measure the absorbance at 370 nm (for iodine) or 570 nm (for iodine-starch complex) against a reagent blank.
4. Construction of Calibration Curve:
-
Process a series of standard solutions as per the assay procedure.
-
Construct a calibration curve by plotting absorbance versus concentration.
Data Presentation
The following tables summarize the quantitative data for the described spectrophotometric methods.
Table 1: Method Parameters and Performance Characteristics
| Parameter | Method 1: Ion-Pair (Methyl Orange)[3][6] | Method 2: Redox (Folin-Ciocalteu)[1] | Method 3: Iodate-Iodide |
| Principle | Ion-Pair Complex Formation | Redox Reaction | Iodine Liberation |
| λmax (nm) | 420 | 760 | 370 or 570 |
| Linearity Range (µg/mL) | 10 - 90 | 10 - 100 | 2.5 - 50 (at 370 nm) |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 2.90 x 10³ | Not Reported | 6.48 x 10³ (at 370 nm) |
| Sandell's Sensitivity (µg cm⁻²) | 0.1351 | Not Reported | 0.0604 (at 370 nm) |
| Limit of Detection (LOD) (µg/mL) | 0.36 | Not Reported | Not Reported |
| Limit of Quantitation (LOQ) (µg/mL) | 1.09 | Not Reported | Not Reported |
Note: The performance characteristics can vary slightly depending on the specific experimental conditions and instrumentation.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric assay of this compound in pharmaceutical formulations.
References
Application Notes and Protocols: Development of a Diethylcarbamazine Citrate (DEC) Drug Delivery System
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
Diethylcarbamazine Citrate (DEC) is an anthelmintic drug used for treating filarial infections, including Lymphatic Filariasis (LF), which affects millions worldwide.[1][2] LF is caused by parasitic worms residing in the lymphatic system, leading to severe lymphedema (elephantiasis), pain, and disability.[3][4]
Conventional oral DEC therapy faces several challenges. The drug has a short biological half-life of approximately 2-3 hours, necessitating multiple daily doses.[5] Furthermore, as a hydrophilic molecule, DEC has poor availability in the lymphatics, which is the primary residence of the adult filarial worms responsible for the chronic pathology of the disease.[6] This results in lower efficacy against adult worms, requiring prolonged treatment courses.[5]
The development of an advanced drug delivery system for DEC is critical to overcome these limitations. A targeted and controlled-release formulation can improve the drug's pharmacokinetic profile, enhance its concentration in the lymphatic system, increase efficacy against adult worms, reduce dosing frequency, and minimize potential side effects.[7][8] This document provides detailed protocols for the development and characterization of nanoparticle-based DEC delivery systems, such as Solid Lipid Nanoparticles (SLNs) and Liposomes, which are promising strategies for lymphatic targeting.[6][9]
Target Product Profile (TPP) and Pharmacokinetic Data
A successful DEC drug delivery system should aim to meet a predefined Target Product Profile (TPP).
Table 1: Pharmacokinetic Properties of Conventional Oral this compound
| Parameter | Mean Value (± SD) | Unit |
|---|---|---|
| Cmax (Peak Plasma Concentration) | 500 (± 227) | ng/mL |
| tmax (Time to Peak Concentration) | 2.3 (± 0.7) | hours |
| t1/2 (Elimination Half-life) | 14.6 (± 6.7) | hours |
| AUC0-t (Area Under the Curve) | 5,334 (± 1,853) | ng·h/mL |
| Vd/F (Apparent Volume of Distribution) | 570 (± 225) | L |
Data derived from a single oral dose of 150 mg DEC in healthy volunteers.[10]
Table 2: Target Product Profile (TPP) for a Novel DEC Drug Delivery System
| Target Attribute | Justification |
|---|---|
| Route of Administration | Oral or Parenteral (Subcutaneous) |
| Dosage Form | Nanoparticle suspension, Liposomal formulation |
| Release Profile | Sustained release over 24-72 hours |
| Bioavailability | > 2-fold increase in lymphatic system concentration compared to oral DEC |
| Dosing Regimen | Once daily or less frequent |
| Efficacy | Improved micro- and macrofilaricidal activity |
| Safety | Reduced systemic side effects (e.g., Mazzotti reaction)[11] |
| Stability | Minimum 24-month shelf life at specified storage conditions |
Scientific Background: Mechanism and Pathophysiology
DEC's mechanism is multifaceted, involving direct action on the parasite and modulation of the host's immune response.[12] It is believed to inhibit arachidonic acid metabolism in microfilariae, making them more susceptible to the host's innate immune attack.[1] Recent studies also suggest it may directly paralyze the parasite by opening TRP channels.[13]
The parasites responsible for LF reside in the lymphatic vessels. Understanding this localization is key to designing a targeted delivery system.
Experimental Protocols: Formulation
The following protocols describe the preparation of two promising nanoparticle-based systems for DEC delivery.
Protocol 4.1: Preparation of DEC-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the ultrasonication method, which has been shown to effectively create SLNs for lymphatic targeting of DEC.[6]
Materials:
-
This compound (DEC)
-
Lipid: Compritol® 888 ATO (Glyceryl behenate)
-
Surfactant: Poloxamer 188
-
Co-surfactant: Soya lecithin
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Accurately weigh Compritol 888 ATO and DEC. Melt the lipid at a temperature approximately 10°C above its melting point (around 80-85°C) in a water bath. Add the DEC to the molten lipid and stir until a clear, homogenous solution is formed.
-
Aqueous Phase Preparation: Dissolve Poloxamer 188 and Soya lecithin in deionized water heated to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under continuous high-speed stirring (e.g., 10,000 rpm) using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.
-
Ultrasonication: Immediately subject the hot pre-emulsion to high-intensity probe ultrasonication for 5-15 minutes. Maintain the temperature of the system during this step.
-
Nanoparticle Formation: Transfer the resulting hot nanoemulsion to an ice bath and stir gently until it cools down to room temperature. This rapid cooling causes the lipid to solidify, forming the SLNs with entrapped DEC.
-
Storage: Store the resulting SLN dispersion at 4°C for further characterization.
Protocol 4.2: Preparation of DEC-Loaded Liposomes
This protocol uses the thin-film hydration method, a standard and widely used technique for liposome preparation.[14]
Materials:
-
This compound (DEC)
-
Lipids: Phosphatidylcholine (PC), Cholesterol
-
Organic Solvent: Chloroform:Methanol mixture (e.g., 2:1 v/v)
-
Hydration Buffer: Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: Accurately weigh and dissolve phosphatidylcholine and cholesterol in the chloroform:methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C). Rotate the flask to ensure a thin, uniform lipid film forms on the inner wall.
-
Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Prepare a solution of DEC in PBS (pH 7.4). Add this aqueous solution to the flask containing the dry lipid film.
-
Vesicle Formation: Hydrate the film by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This process will cause the lipid film to swell and form multilamellar vesicles (MLVs) that encapsulate the DEC solution.
-
Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated (probe or bath) or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated (free) DEC by dialysis against PBS or by size exclusion chromatography.
-
Storage: Store the final liposomal suspension at 4°C.
Experimental Protocols: Characterization
Thorough characterization is essential to ensure the quality and predict the in vivo performance of the developed formulation.
Table 3: Example Formulation Characteristics of DEC-Loaded Nanoparticles
| Formulation Code | Particle Size (nm, Z-average) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) |
|---|---|---|---|---|---|
| DEC-SLN-01 | 155.2 ± 4.1 | 0.210 ± 0.03 | -22.5 ± 1.8 | 68.6 ± 1.5 | 5.2 ± 0.4 |
| DEC-Lipo-01 | 120.8 ± 3.5 | 0.155 ± 0.02 | -15.1 ± 2.1 | 45.3 ± 2.5 | 3.8 ± 0.3 |
(Note: Data are hypothetical examples for illustrative purposes. Actual results will vary based on formulation parameters.)
Protocol 5.1: Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer). Procedure:
-
Dilute the nanoparticle suspension (SLN or liposome) with deionized water or an appropriate buffer to achieve an optimal scattering intensity.
-
Transfer the diluted sample to a disposable cuvette.
-
For particle size and PDI, perform the measurement at 25°C. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and calculates the size distribution using the Stokes-Einstein equation.
-
For zeta potential, transfer the diluted sample to a specific folded capillary cell. The instrument applies an electric field and measures the velocity of the particles, from which the electrophoretic mobility and zeta potential are calculated.
-
Perform all measurements in triplicate.
Protocol 5.2: Determination of Entrapment Efficiency (EE) and Drug Loading (DL)
Principle: This protocol involves separating the nanoparticles from the aqueous medium containing unencapsulated (free) drug and then quantifying the drug in both fractions.
Procedure:
-
Separation: Place a known volume of the nanoparticle dispersion into an ultracentrifuge tube. Centrifuge at high speed (e.g., 20,000 x g) for 30-60 minutes at 4°C. This will pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated DEC. Measure the concentration of DEC in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This gives the amount of 'Free Drug'.
-
Quantification of Total Drug: Take the same known volume of the initial, uncentrifuged nanoparticle dispersion. Lyse the nanoparticles to release the entrapped drug by adding a suitable solvent (e.g., methanol or Triton X-100). Measure the DEC concentration to get the 'Total Drug' amount.
-
Calculations:
-
Entrapment Efficiency (EE %) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL %) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Protocol 5.3: In Vitro Drug Release Study
Principle: This study simulates the release of the drug from the nanoparticle carrier into the surrounding physiological environment over time. The dialysis bag method is commonly used.[15][16]
Apparatus: USP Dissolution Apparatus II (Paddle), Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 12-14 kDa), thermostatically controlled water bath.
Release Media:
-
Simulated Gastric Fluid (SGF): pH 1.2 buffer (for oral delivery simulation)
-
Simulated Intestinal Fluid (SIF): pH 6.8 or 7.4 buffer (for oral or parenteral simulation)
Procedure:
-
Soak the dialysis tubing in deionized water as per the manufacturer's instructions.
-
Accurately pipette a known volume (e.g., 2-5 mL) of the DEC-loaded nanoparticle dispersion into the dialysis bag and securely seal both ends.
-
Place each bag into a dissolution vessel containing 500 mL of the pre-warmed (37 ± 0.5°C) release medium.
-
Begin stirring with the paddle at a constant speed (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 5 mL) from the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the collected samples for DEC concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
-
As a control, perform the same experiment with a solution of free DEC to observe its diffusion across the membrane.
Table 4: Example In Vitro Cumulative Release of DEC from SLNs in pH 7.4 Buffer
| Time (hours) | Cumulative Release (%) ± SD |
|---|---|
| 0 | 0 |
| 1 | 15.2 ± 1.8 |
| 4 | 35.8 ± 2.5 |
| 8 | 54.1 ± 3.1 |
| 12 | 68.9 ± 2.9 |
| 24 | 85.3 ± 3.5 |
| 48 | 94.6 ± 2.7 |
(Note: Data are hypothetical examples for illustrative purposes.)
References
- 1. Diethylcarbamazine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lymphatic filariasis - Wikipedia [en.wikipedia.org]
- 4. Lymphatic Filariasis - PAHO/WHO | Pan American Health Organization [paho.org]
- 5. m.youtube.com [m.youtube.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 9. "Characterizing Drug Loading and Release in Liposomes" by Ashley Velasquez and Lauren Sestito [scholar.valpo.edu]
- 10. Pharmacokinetics of diethylcarbamazine after single oral dose at two different times of day in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. Diethylcarbamazine activates TRP channels including TRP-2 in filaria, Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.mpu.edu.mo [research.mpu.edu.mo]
- 16. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diethylcarbamazine Citrate Administration in Animal Models of Filariasis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethylcarbamazine (DEC), a piperazine derivative, has been a cornerstone in the treatment of lymphatic filariasis and other filarial diseases for decades.[1][2] Its primary mode of action is believed to involve the sensitization of microfilariae to the host's immune system, leading to their rapid clearance from the bloodstream.[3][4] Specifically, DEC is thought to interfere with the arachidonic acid metabolism in both the host and the parasite, making the microfilariae more susceptible to phagocytosis.[3][4][5] Animal models of filariasis are indispensable tools for studying the efficacy, pharmacokinetics, and mechanism of action of antifilarial drugs like DEC. This document provides detailed application notes and protocols for the administration of Diethylcarbamazine Citrate in commonly used animal models.
Data Presentation
Table 1: Efficacy of this compound against Microfilariae in Animal Models
| Animal Model | Parasite Species | DEC Citrate Dose | Route of Administration | Treatment Duration | Efficacy (Microfilariae Reduction) | Reference(s) |
| Mouse (CF1) | Brugia malayi | 6 mg/kg/day | Oral | 10 days | >90% reduction in circulating microfilariae.[6] | [6] |
| Mouse (BALB/c) | Brugia malayi | 100 mg/kg | Oral | Single dose | Rapid and profound reduction within 5 minutes, sustained for at least 60 minutes.[5][7] | [5][7] |
| Jird/Gerbil | Monanema globulosa | 300 mg/kg/day | Oral | 5 days | 80-100% reduction in skin microfilariae over 4 weeks.[3] | [3] |
| Gerbil (Meriones unguiculatus) | Brugia malayi | 50 mg/kg/day | Not Specified | 5 days | Significant reduction in peritoneal microfilariae at 10 days post-treatment.[8] | [8] |
Table 2: Efficacy of this compound against Adult Filarial Worms in Animal Models
| Animal Model | Parasite Species | DEC Citrate Dose | Route of Administration | Treatment Duration | Efficacy (Adult Worm Reduction/Viability) | Reference(s) |
| Gerbil (Meriones unguiculatus) | Brugia malayi | 50 mg/kg/day & 100 mg/kg/day | Not Specified | Single dose | Significant reduction in adult worm numbers at 24 hours and 10 days post-treatment.[8] | [8] |
| Gerbil (Meriones unguiculatus) | Brugia malayi | 100 mg/kg/day | Oral | 5 days | Approximately 50% reduction in adult worms.[2] | [2] |
Table 3: Pharmacokinetic Parameters of Diethylcarbamazine in Animal Models and Humans
| Species | Dose | Route | Cmax | Tmax | Half-life (t1/2) | AUC | Reference(s) |
| Rat | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Data not readily available in a consolidated format. |
| Mouse | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Data not readily available in a consolidated format. |
| Human | 100 mg (single dose) | Oral (fed) | 598 (±84) ng/mL | 2.25 (± 1.17) hours | 4-12 hours | 7950 (±1660) ng.h/mL | [9][10] |
| Human | 150 mg (single dose) | Oral (fasted) | 500 (±227) ng/mL | 2.3 (±0.7) hours | 14.6 (±6.7) hours | 5334 (±1853) ng.h/mL | [11] |
Note: Pharmacokinetic data for DEC in common laboratory animal models like rats and mice is not as readily available in a standardized format as human data. Researchers should perform pilot pharmacokinetic studies in their specific animal model and experimental conditions.
Experimental Protocols
Protocol 1: Evaluation of Microfilaricidal Activity of DEC in a Mouse Model of Brugia malayi Infection
1. Animal Model and Parasite:
-
Animal: Male BALB/c mice, 6-8 weeks old.
-
Parasite: Brugia malayi microfilariae.
2. Infection Procedure:
-
Obtain Brugia malayi microfilariae from the peritoneal cavity of infected gerbils.
-
Suspend the microfilariae in a suitable medium (e.g., RPMI 1640).
-
Inject approximately 300,000 microfilariae intravenously into the tail vein of each mouse.
-
Allow the infection to establish for 24 hours.
3. DEC Administration:
-
Prepare this compound in sterile distilled water.
-
Administer a single oral dose of 100 mg/kg body weight via gavage.
-
A control group should receive the vehicle (distilled water) only.
4. Assessment of Microfilaremia:
-
Collect 20 µL of blood from the tail vein at various time points pre- and post-treatment (e.g., 0, 5, 15, 30, 60 minutes, 24 hours, and weekly for up to 2 weeks).
-
Lyse the red blood cells using a saponin solution.
-
Count the number of microfilariae in a counting chamber under a microscope.
-
Calculate the percentage reduction in microfilaremia compared to the pre-treatment count and the control group.
Protocol 2: Evaluation of Macrofilaricidal (Adult Worm) Activity of DEC in a Gerbil Model of Brugia malayi Infection
1. Animal Model and Parasite:
-
Animal: Male Mongolian gerbils (Meriones unguiculatus), 6-8 weeks old.
-
Parasite: Brugia malayi third-stage larvae (L3).
2. Infection Procedure:
-
Infect gerbils subcutaneously or intraperitoneally with approximately 400-500 Brugia malayi L3 larvae.
-
Allow the infection to become patent (presence of microfilariae in the blood), which typically takes 3-4 months.
3. DEC Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer DEC orally at the desired dose (e.g., 50-100 mg/kg/day) for a specified duration (e.g., 5 consecutive days).
-
Include a vehicle-treated control group.
4. Assessment of Adult Worm Burden and Viability:
-
Euthanize the gerbils at a predetermined time point after the last treatment (e.g., 24 hours or several weeks later).
-
Perform a peritoneal lavage to collect adult worms from the peritoneal cavity.
-
Carefully dissect other tissues where adult worms may be located (e.g., testes, heart, lungs).
-
Count the number of live and dead adult worms. Live worms are typically motile, while dead worms are flaccid and may be encapsulated by host tissue.
-
Assess worm viability using methods such as the MTT assay, which measures metabolic activity.
-
Calculate the percentage reduction in adult worm burden and the percentage of dead or moribund worms in the treated group compared to the control group.
Mandatory Visualizations
Caption: Experimental workflow for in vivo evaluation of DEC efficacy.
Caption: Proposed mechanism of action of Diethylcarbamazine (DEC).
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of diethylcarbamazine and ivermectin treatment on Brugia malayi gene expression in infected gerbils (Meriones unguiculatus) | Parasitology Open | Cambridge Core [cambridge.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of diethylcarbamazine in a murine model of Brugia malayi microfilaraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mcgill.ca [mcgill.ca]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. extranet.who.int [extranet.who.int]
- 11. Pharmacokinetics of diethylcarbamazine after single oral dose at two different times of day in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Cell Culture Models to Investigate the Effects of Diethylcarbamazine Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diethylcarbamazine Citrate (DEC)
This compound (DEC) is an anthelmintic drug primarily used in the treatment of filariasis, including lymphatic filariasis caused by Wuchereria bancrofti, Brugia malayi, and Brugia timori.[1] Despite its long history of use since its discovery in 1947, the precise mechanism of action remains a subject of ongoing research.[2][3] Evidence suggests that DEC's efficacy is not solely due to a direct toxic effect on the parasite but also involves the modulation of the host's immune response and interference with key inflammatory pathways.[4][5] In vitro cell culture models are invaluable tools for dissecting these complex interactions and elucidating the cellular and molecular effects of DEC.
Mechanism of Action
DEC's mechanism of action is multifaceted, involving both direct effects on the parasite and indirect effects mediated by the host's cells.
-
Immunomodulation of Host Cells : DEC has been shown to enhance the host's immune response against microfilariae, making them more susceptible to clearance by immune cells.[5] In vitro studies have demonstrated that DEC augments the adherence of neutrophils and eosinophils to microfilariae, a critical step in cell-mediated cytotoxicity.[6][7] This suggests that DEC sensitizes the parasites to immune attack.
-
Interference with Arachidonic Acid Metabolism : A significant aspect of DEC's mechanism is its ability to inhibit the arachidonic acid cascade.[8][9] Arachidonic acid is a precursor for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting key enzymes in this pathway, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), DEC reduces the production of these inflammatory molecules.[8][10] This anti-inflammatory action may contribute to the alleviation of symptoms associated with filarial infections.
Cell Culture Models for Studying DEC Effects
A variety of cell culture models can be employed to study the diverse effects of DEC.
-
Immune Cells :
-
Neutrophils : Primary human neutrophils can be isolated from peripheral blood and used to study DEC's effect on adherence, chemotaxis, and the formation of neutrophil extracellular traps (NETs).
-
Eosinophils : Similarly, primary eosinophils can be used to investigate DEC-induced adherence and degranulation, often measured by the release of eosinophil peroxidase (EPO).
-
-
Endothelial Cells :
-
Human Lymphatic Endothelial Cells (HLECs) : As the parasites reside in the lymphatic system, HLECs are a highly relevant model to study the interactions between the parasite, the host endothelium, and DEC.[6][11][12] These cells can be used to assess changes in endothelial cell adhesion molecule expression and barrier function in response to DEC and/or parasite antigens.
-
-
Mastocytoma Cells :
-
Filarial Parasites (in vitro culture) :
-
While challenging, in vitro culture of filarial parasites such as Brugia malayi allows for the direct assessment of DEC's effects on parasite motility and viability.[2] Co-culture systems with host cells can further elucidate the interplay between direct and indirect drug effects.
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from various in vitro studies.
| Cell Type | Assay | DEC Concentration | Observed Effect | Reference |
| Human Neutrophils | Adherence Assay | 10 µg/mL | Significant enhancement of adherence (Stimulation Index = 138 ± 16) | [16] |
| Human Eosinophils | Adherence Assay | 5-40 µg/mL | Dose-dependent augmentation of adherence | [6][7] |
| Brugia malayi (adult female) | Motility Assay | IC50 = 4.4 ± 0.3 µM | Inhibition of motility | [2] |
| Enzyme/Pathway | Cell Model | DEC Concentration | Observed Effect | Reference |
| 5-Lipoxygenase | Mastocytoma Cells | Not Specified | Inhibition of leukotriene biosynthesis | [13] |
| Cyclooxygenase-1 (COX-1) | Not Specified | Not Specified | Inhibition of prostaglandin synthesis | [5] |
Signaling Pathway and Workflow Diagrams
DEC's Proposed Mechanism of Action on Host Immune Cells
References
- 1. [논문]this compound, an antifilarial drug, stimulates human granulocyte adherence [scienceon.kisti.re.kr]
- 2. Diethylcarbamazine activates TRP channels including TRP-2 in filaria, Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Programmed cell death pathways as targets for developing antifilarial drugs: Lessons from the recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diethylcarbamazine | C10H21N3O | CID 3052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, an antifilarial drug, stimulates human granulocyte adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an antifilarial drug, stimulates human granulocyte adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of diethylcarbamazine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diethylcarbamazine Attenuates the Development of Carrageenan-Induced Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. sciencellonline.com [sciencellonline.com]
- 13. A kinetic assay for eosinophil peroxidase activity in eosinophils and eosinophil conditioned media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Generation of leukotriene C4 from a subclass of mast cells differentiated in vitro from mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Generation of leukotrienes by purified human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Application Note: Titrimetric Analysis of Diethylcarbamazine Citrate in Medicated Salt
Introduction
Diethylcarbamazine Citrate (DEC) is an anthelmintic agent recommended by the World Health Organization for the mass treatment of lymphatic filariasis. A common public health intervention involves fortifying salt with DEC. To ensure the safety and efficacy of this medicated salt, a reliable and accessible method for quantifying the DEC content is crucial. This application note details a low-tech, yet accurate, titrimetric method for the determination of this compound in medicated salt, suitable for quality control in production facilities where sophisticated instrumentation may be unavailable.
Principle of the Method
The titrimetric analysis of this compound in medicated salt is based on an acid-base back-titration.[1] Direct titration of the acidic protons of the citrate salt with a strong base does not yield a sharp and discernible endpoint due to the polyprotic nature of citric acid.[1][2] To overcome this, a known excess of a strong base, sodium hydroxide (NaOH), is added to the sample solution containing the medicated salt.[1][2] This ensures the complete neutralization of all the acidic protons of the this compound.
The unreacted (excess) sodium hydroxide is then titrated with a standardized solution of a strong acid, hydrochloric acid (HCl), using phenolphthalein as an indicator.[1][2] The endpoint is indicated by the disappearance of the pink color of the phenolphthalein. The amount of this compound in the sample is then calculated based on the amount of sodium hydroxide that reacted with it.
Materials and Reagents
-
Apparatus:
-
Analytical balance
-
Volumetric flasks (50 mL, 100 mL)
-
Burettes (25 mL or 50 mL)
-
Pipettes (10 mL)
-
Erlenmeyer flasks (250 mL)
-
Beakers
-
Magnetic stirrer and stir bar (optional)
-
-
Reagents:
-
This compound (DEC) reference standard
-
Sodium chloride (NaCl), analytical grade
-
Sodium hydroxide (NaOH), 0.0100 M, standardized solution
-
Hydrochloric acid (HCl), 0.00400 M, standardized solution
-
Phenolphthalein indicator solution (1% in ethanol)
-
Deionized or distilled water
-
Experimental Protocols
Preparation of Standard Solutions
-
This compound Standards: Prepare a series of standards by dissolving accurately weighed amounts of DEC reference standard and sodium chloride in deionized water to achieve final concentrations ranging from 0.05% to 0.50% (w/w) of DEC in a 10% (w/v) salt solution. For example, to prepare a 0.50% standard, dissolve 0.0500 g of DEC and 10 g of NaCl in deionized water and dilute to a final volume of 100 mL.[1]
Sample Preparation
-
Accurately weigh 5.00 g of the medicated salt sample.[1]
-
Transfer the sample to a 50.00 mL volumetric flask.[1]
-
Add deionized or distilled water to the flask, and shake vigorously to dissolve the salt completely.[1]
-
Make up the volume to the 50.00 mL mark with deionized water.[1] A small amount of insoluble residue may be present.[1]
Titration Procedure
-
Pipette a 10.00 mL aliquot of the prepared sample solution (or standard solution) into a 250 mL Erlenmeyer flask.
-
Add 10.00 mL of standardized 0.0100 M sodium hydroxide (NaOH) solution to the flask using a pipette.[2]
-
Add 2-3 drops of phenolphthalein indicator. The solution should turn pink.[2]
-
Titrate the solution with standardized 0.00400 M hydrochloric acid (HCl) from a burette until the pink color just disappears.[2]
-
Record the volume of HCl used.
-
Perform the titration in triplicate for each sample and standard, and calculate the average volume.[2]
Blank Determination
-
A blank titration should be performed by taking 10.00 mL of a 10% NaCl solution (without DEC) and following the same titration procedure as described above. This is to account for any acidity or alkalinity in the reagents and solvent.
Data Presentation
The concentration of this compound in the medicated salt can be calculated using the results of the titration. A calibration curve can be generated from the titration of the standard solutions.
| Parameter | Value | Reference |
| Linear Range | 0.050% to 0.88% (w/w DEC citrate in salt) | [1] |
| Recommended Therapeutic Range | 0.1% to 0.6% (w/w DEC citrate in salt) | [1] |
| Average Relative Standard Deviation (RSD) for known samples | 16 ± 9% | [1] |
| Limit of Detection (LOD) | 0.029% | [3] |
| Limit of Quantification (LOQ) | 0.096% | [3] |
Visualizations
Caption: Experimental workflow for the titrimetric analysis of this compound in medicated salt.
Caption: Logical relationship of the back-titration method for this compound analysis.
References
Application Notes and Protocols: Diethylcarbamazine Citrate Formulation for Oral Administration in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylcarbamazine (DEC), administered as its citrate salt, is a piperazine derivative anthelmintic agent effective against lymphatic filariasis, loiasis, and tropical pulmonary eosinophilia.[1] Its mechanism of action is complex, involving the modulation of the host's immune response and interference with the parasite's arachidonic acid metabolism.[2][3] This document provides detailed application notes and protocols for the formulation and evaluation of Diethylcarbamazine Citrate for oral administration in a research setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a stable and bioavailable oral dosage form.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₉N₃O₈ | [4] |
| Molecular Weight | 391.42 g/mol | [4] |
| Appearance | White, crystalline powder | [4] |
| Taste | Bitter, acidic | [4] |
| Melting Point | Approximately 137 °C (after drying) | [5] |
| Solubility in Water | > 75% at 20 °C | [4] |
| Solubility in Ethanol | Freely soluble in hot ethanol | [4] |
| pH of a 30 mg/mL solution | 3.5 - 4.5 | [5] |
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action involves sensitizing microfilariae to the host's immune system, leading to their clearance from the bloodstream.[2][6] This is achieved, in part, by inhibiting the arachidonic acid metabolism within the parasite, specifically targeting cyclooxygenase (COX) and 5-lipoxygenase pathways.[2][7] This inhibition makes the microfilariae more susceptible to phagocytosis.[6][8]
Caption: Mechanism of action of this compound.
Experimental Protocols
Solubility Determination
Objective: To determine the saturation solubility of this compound in different pH buffers relevant to the gastrointestinal tract.
Materials:
-
This compound powder
-
Distilled water
-
Acetate buffer (pH 1.2)
-
Phosphate buffer (pH 6.8)
-
Phosphate buffer (pH 7.5)
-
Rotary shaker
-
Whatman filter paper No. 1
-
UV-Vis Spectrophotometer
Protocol:
-
Add an excess amount of this compound to 10 mL of each buffer in separate glass vials.[9]
-
Shake the vials on a rotary shaker at a constant speed for 48 hours at 25 ± 2 °C.[9]
-
After 48 hours, filter the saturated solutions through a Whatman filter paper.[9]
-
Dilute the filtrates appropriately with the respective buffers.
-
Determine the concentration of the dissolved drug spectrophotometrically at the previously determined λmax.[9]
Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with commonly used pharmaceutical excipients.
Materials:
-
This compound powder
-
Excipients (e.g., Lactose, Microcrystalline Cellulose, Povidone, Magnesium Stearate)
-
Differential Scanning Calorimeter (DSC)
-
Fourier Transform Infrared (FTIR) Spectrometer
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Prepare binary mixtures of this compound and each excipient in a 1:1 (w/w) ratio.[10]
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the individual components and the binary mixtures into aluminum pans.
-
Heat the samples at a constant rate (e.g., 10 °C/min) over a temperature range of 25 to 300 °C.[10]
-
Analyze the thermograms for any changes in melting point, appearance of new peaks, or disappearance of existing peaks, which may indicate an interaction.[10]
-
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Obtain the FTIR spectra of the individual components and the binary mixtures.
-
Compare the spectra for any shifts, appearance, or disappearance of characteristic peaks.
-
-
Isothermal Stress Testing (IST) with HPLC Analysis:
-
Store the binary mixtures at elevated temperatures (e.g., 50 °C) for a predetermined period (e.g., 4 weeks).[11]
-
At specified time points, dissolve the samples in a suitable solvent and analyze by a validated stability-indicating HPLC method to quantify the amount of remaining drug and detect any degradation products.[11]
-
References
- 1. scielo.br [scielo.br]
- 2. Programmed cell death pathways as targets for developing antifilarial drugs: Lessons from the recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethylcarbamazine (DEC): immunopharmacological interactions of an anti-filarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.who.int [cdn.who.int]
- 6. Study of stability and drug-excipient compatibility of this compound | Semantic Scholar [semanticscholar.org]
- 7. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ardena.com [ardena.com]
- 9. jptcp.com [jptcp.com]
- 10. researchgate.net [researchgate.net]
- 11. fisherpub.sjf.edu [fisherpub.sjf.edu]
Application Notes: Diethylcarbamazine Citrate (DEC) in Lymphatic Filariasis Research
Introduction
Lymphatic filariasis (LF), a neglected tropical disease, is caused by parasitic filarial nematodes such as Wuchereria bancrofti, Brugia malayi, and Brugia timori.[1][2][3] Transmitted by mosquitoes, the adult worms reside in the lymphatic system, leading to severe lymphedema, elephantiasis, and hydrocele.[1][3][4] Diethylcarbamazine (DEC) citrate, a piperazine derivative discovered in 1947, has been a cornerstone for the treatment and control of LF for decades.[5][6][7] It is a key component of the World Health Organization's (WHO) Global Programme to Eliminate Lymphatic Filariasis (GPELF), often used in mass drug administration (MDA) campaigns, frequently in combination with albendazole.[2][8][9]
Mechanism of Action
The precise mechanism of action of DEC is multifaceted and not entirely elucidated, involving both direct effects on the parasite and modulation of the host's immune response.[10][11]
-
Host Immune System Modulation : A primary mechanism involves sensitizing microfilariae to the host's innate immune system.[6][10][12] DEC is an inhibitor of arachidonic acid metabolism in filarial parasites.[5][6][11] This interference, particularly with the cyclooxygenase (COX) and 5-lipoxygenase pathways, makes the microfilariae more vulnerable to phagocytosis and clearance by host immune cells.[5][12] Studies have shown that DEC's in vivo activity is dependent on host inducible nitric oxide synthase (iNOS) and the COX-1 pathway.[5][9][12]
-
Direct Action on Parasite Neuromuscular System : More recent research has revealed a direct effect of DEC on the parasite. DEC acts as an agonist of the transient receptor potential (TRP) ion channels, specifically TRP-2, in the muscle cells of B. malayi.[1][13] This action promotes the influx of Ca2+ into the muscle cells, leading to hyperpolarization, spastic paralysis, and immobilization of the worms, making them easier targets for the host immune system.[1][11][13] This direct action helps explain the rapid clearance of microfilariae from the bloodstream observed shortly after DEC administration.[13]
-
Induction of Apoptosis : Evidence suggests that DEC can induce excessive oxidative stress in the parasite, which in turn activates programmed cell death pathways, contributing to its filaricidal effects.[2]
DEC is highly effective against the larval forms (microfilariae) but has a less consistent, though documented, effect against adult worms (macrofilaricidal activity).[4][9][14]
Adverse Reactions
Adverse effects following DEC treatment are common, particularly in individuals with a high microfilarial load.[9][14][15] These reactions, often called the "Mazzotti reaction," are primarily due to the systemic inflammatory response triggered by the rapid destruction of microfilariae.[11][16] Common symptoms include fever, headache, myalgia, dizziness, nausea, and gastrointestinal upset.[8][15][16] Local reactions such as lymphangitis and orchitis can also occur.[8] In areas co-endemic with Loa loa or Onchocerca volvulus, DEC administration can lead to severe adverse events, including fatal encephalopathy, and is therefore contraindicated.[15][17]
Quantitative Data
The following tables summarize quantitative data on the efficacy and adverse effects of DEC from various research studies.
Table 1: Efficacy of Diethylcarbamazine (DEC) Regimens against Lymphatic Filariasis
| Treatment Regimen | Study Population | Microfilariae (mf) Reduction | Key Findings & Reference |
| Single Dose DEC (6 mg/kg) | Asymptomatic microfilaremic volunteers | A single dose is as effective as a 12-day regimen in clearing microfilariae from the blood. | A meta-analysis indicated comparable efficacy for single vs. 12-day treatments.[9] |
| Single Dose DEC (6 mg/kg) + Albendazole (400 mg) | Population in endemic villages (South India) | Overall mf prevalence reduced from 8.10% to ~1.8% after one round. | The combination therapy is effective for mass drug administration in reducing community prevalence.[9] |
| DEC-medicated Salt (0.1% - 0.4% DEC by weight) | Endemic communities | Mf prevalence reductions ranged from 43% to 100% in most studies. | DEC-medicated salt is an effective strategy for breaking transmission in communities.[4] |
| Multi-dose DEC + Albendazole | Patients with microfilaremia | 99.6% reduction in microfilaremia. | Multi-dose combination regimens show greater efficacy than single-dose regimens (which show ~85.7% reduction).[18] |
Table 2: Prevalence of Adverse Drug Reactions (ADRs) Following DEC Mass Drug Administration
| Study Population & Location | Dosing Strategy | Overall ADR Prevalence | Most Common ADRs | Reference |
| Community in Recife, Brazil (Area I) | Standard WHO 6 mg/kg (weight-for-age) | 23.6% (95% CI: 19.1-29.5) | Fever, headache, myalgia, fatigue, malaise.[15] | [8][19] |
| Community in Recife, Brazil (Area II) | 6 mg/kg adjusted for weight and gender | 16.2% (95% CI: 11.9-21.5) | Fever, headache, myalgia, fatigue, malaise.[15] | [8][19] |
| Microfilaremic Individuals (Various Studies) | DEC or Ivermectin | Median AE rate > 60% | Fever, headache, myalgia/arthralgia, fatigue, malaise. | [15] |
| Amicrofilaremic Individuals (Various Studies) | DEC or Ivermectin | Median AE rate < 10% | Gastrointestinal upset, dizziness, lightheadedness. | [15] |
Table 3: In Vivo Experimental Data from a Mouse Model (B. malayi)
| Treatment Group | Pre-treatment | Result | Conclusion | Reference |
| DEC alone | N/A | Rapid, profound reduction in circulating microfilariae within 5 minutes. | DEC acts quickly to sequester microfilariae, independent of parasite killing. | [5] |
| Dexamethasone | Pre-treatment | Reduced DEC's efficacy by almost 90%. | Supports a critical role for the arachidonic acid pathway in DEC's mechanism. | [5] |
| Indomethacin (COX inhibitor) | Pre-treatment | Reduced DEC's efficacy by 56%. | Confirms the involvement of the cyclooxygenase pathway in DEC's activity. | [5] |
| iNOS-/- Mice | N/A | DEC showed no microfilaricidal activity. | Inducible nitric oxide synthase (iNOS) is essential for DEC's in vivo action. | [5] |
Experimental Protocols
Protocol 1: In Vivo Assessment of DEC Microfilaricidal Activity in a Mouse Model
Objective: To evaluate the efficacy of DEC in clearing Brugia malayi microfilariae (mf) from the peripheral circulation of an infected mouse model.
Materials:
-
BALB/c mice
-
Brugia malayi microfilariae
-
Diethylcarbamazine Citrate (DEC) powder
-
Sterile Phosphate Buffered Saline (PBS) or other suitable vehicle
-
Equipment for intravenous (tail vein) injection
-
Heparinized capillary tubes or micropipettes for blood collection
-
Microscope slides and coverslips
-
Microscope with 10x and 40x objectives
Methodology:
-
Parasite Preparation and Infection:
-
Isolate and quantify viable B. malayi microfilariae.
-
Inject approximately 50,000 mf intravenously into the tail vein of each mouse.
-
-
Acclimatization and Baseline Measurement:
-
Allow 24 hours for the parasitemia to stabilize.
-
Collect 20 µL of blood from the tail vein of each mouse to establish the pre-treatment mf density.
-
Count the number of motile mf in the blood sample under a microscope and express as mf/mL.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of DEC in sterile PBS (e.g., 5 mg/mL).
-
Administer DEC to the treatment group via oral gavage or intraperitoneal injection at a dose of 50 mg/kg.
-
Administer an equivalent volume of the vehicle (PBS) to the control group.
-
-
Post-Treatment Monitoring:
-
Collect 20 µL blood samples at multiple time points post-administration (e.g., 5 minutes, 30 minutes, 2 hours, 24 hours, and 7 days).
-
Count the circulating mf at each time point as described in step 2.
-
-
Data Analysis:
-
For each mouse, calculate the percentage reduction in mf density at each time point relative to its baseline count.
-
Compare the mean percentage reduction between the DEC-treated group and the vehicle control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Protocol 2: Investigating Host Pathway Involvement using Inhibitors
Objective: To determine the role of the host's cyclooxygenase (COX) pathway in the mechanism of action of DEC in vivo. This protocol uses indomethacin, a non-selective COX inhibitor.
Materials:
-
All materials from Protocol 1
-
Indomethacin
-
Vehicle for indomethacin (e.g., 0.5% carboxymethylcellulose)
Methodology:
-
Experimental Groups: Establish four groups of infected mice:
-
Group 1: Vehicle control (receives both vehicles).
-
Group 2: DEC only (receives indomethacin vehicle + DEC).
-
Group 3: Indomethacin only (receives indomethacin + DEC vehicle).
-
Group 4: Indomethacin + DEC.
-
-
Infection and Baseline Measurement: Follow steps 1 and 2 from Protocol 1 for all mice.
-
Inhibitor Pre-treatment:
-
Administer indomethacin (e.g., at 10 mg/kg) or its vehicle to the appropriate groups 30 minutes prior to DEC administration.
-
-
DEC Administration:
-
Administer DEC (50 mg/kg) or its vehicle to the appropriate groups as described in Protocol 1.
-
-
Post-Treatment Monitoring and Analysis:
-
Follow steps 4 and 5 from Protocol 1.
-
Compare the mf reduction in Group 4 (Indomethacin + DEC) to Group 2 (DEC only). A significant decrease in DEC's efficacy in the presence of the inhibitor supports the involvement of the targeted pathway.[5]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanisms of action for Diethylcarbamazine (DEC).
Caption: Experimental workflow for in vivo efficacy assessment of DEC.
Caption: Logical pathway of DEC-induced adverse effects (Mazzotti Reaction).
References
- 1. Diethylcarbamazine elicits Ca2+ signals through TRP-2 channels that are potentiated by emodepside in Brugia malayi muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Programmed cell death pathways as targets for developing antifilarial drugs: Lessons from the recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Economic evaluations of lymphatic filariasis interventions: a systematic review and research needs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethylcarbamazine (DEC)‐medicated salt for community‐based control of lymphatic filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diethylcarbamazine - Wikipedia [en.wikipedia.org]
- 7. Diethylcarbamazine Increases Activation of Voltage-Activated Potassium (SLO-1) Currents in Ascaris suum and Potentiates Effects of Emodepside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. extranet.who.int [extranet.who.int]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Diethylcarbamazine activates TRP channels including TRP-2 in filaria, Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment of lymphatic filariasis: Current trends - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 15. Adverse events following single dose treatment of lymphatic filariasis: Observations from a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are the side effects of this compound? [synapse.patsnap.com]
- 17. Clinical Treatment of Lymphatic Filariasis | Filarial Worms | CDC [cdc.gov]
- 18. droracle.ai [droracle.ai]
- 19. Adverse reactions following mass drug administration with diethylcarbamazine in lymphatic filariasis endemic areas in the Northeast of Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Diethylcarbamazine Citrate in Veterinary Parasitology: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylcarbamazine Citrate (DEC) is a synthetic organic compound derived from piperazine that has been a significant anthelmintic agent in veterinary medicine for decades.[1] Primarily known for its efficacy against filarial nematodes, DEC has been extensively used for the prevention of heartworm disease (Dirofilaria immitis) in dogs.[2][3] Its application also extends to the treatment of other parasitic infections, including ascariasis in dogs and cats.[4] This document provides detailed application notes and protocols for the use of DEC in a research and drug development context, summarizing key data and experimental methodologies.
Mechanism of Action
The precise mechanism of action of this compound is multifaceted and not entirely elucidated, with evidence pointing towards a combination of direct effects on the parasite and modulation of the host's immune response.[5][6]
Immune Modulation: A primary hypothesis suggests that DEC sensitizes microfilariae to the host's innate immune system, making them more susceptible to phagocytosis by granulocytes and platelets.[5][7] This is supported by the drug's rapid in vivo activity compared to its limited in vitro effects.[8]
Direct Parasitic Effects: More recent studies indicate that DEC has a direct, rapid, but transient spastic paralyzing effect on parasites.[9] This is thought to be mediated by the opening of Transient Receptor Potential (TRP) channels in the parasite's muscle, leading to hyperpolarization and paralysis.[5][9] This paralysis hinders the microfilariae's ability to migrate, making them easier targets for the host's immune system.[5]
Interference with Arachidonic Acid Metabolism: DEC is also known to be an inhibitor of arachidonic acid metabolism in microfilariae.[5][10] By disrupting this pathway, DEC may compromise the integrity of the parasite's cell membranes, further increasing their vulnerability to the host's immune defenses.[5][11] This interference with the arachidonic acid pathway, specifically the cyclooxygenase (COX) and 5-lipoxygenase pathways, is considered a crucial part of its in vivo action.[8][12]
Caption: Mechanism of action of this compound (DEC).
Applications and Efficacy
DEC has demonstrated efficacy against a range of parasites in various animal species. The following tables summarize the quantitative data on its application.
Table 1: Prophylactic and Therapeutic Dosages of this compound
| Animal Species | Parasite | Application | Dosage | Reference(s) |
| Dog | Dirofilaria immitis (Heartworm) | Prevention | 3 mg/lb (6.6 mg/kg) body weight daily | [3][4] |
| Dog | Toxocara canis, Toxascaris leonina (Roundworms) | Prevention | 3 mg/lb (6.6 mg/kg) body weight daily | [4] |
| Dog | Toxocara canis, Toxascaris leonina (Roundworms) | Treatment | 25-50 mg/lb (55-110 mg/kg) body weight | [3][4][13] |
| Cat | Toxocara cati (Roundworm) | Treatment | 25-50 mg/lb (55-110 mg/kg) body weight | [4] |
| Cat | Brugia malayi | Treatment | Total of 100 mg/kg (administered daily, weekly, or monthly) | [14] |
| Cattle | Dictyocaulus viviparus (Lungworm) | Treatment | Not specified in detail | [15] |
| Sheep | Dictyocaulus filaria (Lungworm) | Treatment | Not specified in detail | [15] |
| Pig | Metastrongylus spp. (Lungworm) | Treatment | Not specified in detail | [15] |
| Horse | Dictyocaulus arnfieldi (Lungworm) | Treatment | Not specified in detail | [15] |
| California Sea Lion | Dirofilaria immitis (Heartworm) | Prevention | Not specified in detail | [16] |
Table 2: Efficacy of this compound in Experimental Studies
| Animal Model | Parasite | Treatment Regimen | Efficacy | Reference(s) |
| BALB/c Mice | Brugia malayi (microfilariae) | Single oral dose of 100 mg/kg | Rapid and profound reduction in circulating microfilariae within 5 minutes | [8] |
| Cats | Brugia malayi | 100 mg/kg total dose, administered weekly for 6 weeks | No living worms recovered at necropsy | [14] |
| Cats | Brugia malayi | 100 mg/kg total dose, administered daily for 6 days | Only one of nine cats had a single living worm | [14] |
| Cats | Brugia malayi | 100 mg/kg total dose, administered monthly for 3 months | Five of nine cats had one or more living worms (less effective) | [14] |
| Dogs | Brugia malayi (microfilariae) | 6.6 mg/kg body weight daily for 14 days | Rapid decrease in microfilarial counts | [17] |
Experimental Protocols
In Vivo Efficacy Study of DEC Against Brugia malayi Microfilariae in a Mouse Model
This protocol is based on methodologies described in studies investigating the in vivo action of DEC.[8]
1. Animal Model and Infection:
-
Animals: BALB/c mice.
-
Infection: Intravenously inject mice with Brugia malayi microfilariae.
-
Acclimatization: Allow a 24-hour period for the parasitemia to stabilize.
2. Drug Administration:
-
Test Group: Administer a single oral dose of DEC (e.g., 100 mg/kg) dissolved in distilled water.
-
Control Group: Administer an equivalent volume of the vehicle (distilled water).
3. Monitoring Parasitemia:
-
Collect blood samples from the tail vein at various time points post-treatment (e.g., 5, 15, 30, 60 minutes, 24 hours, and 2 weeks).
-
Perform microfilarial counts using a counting chamber under a microscope to determine the level of parasitemia.
4. (Optional) Investigation of Mechanism:
-
To investigate the role of the arachidonic acid pathway, pre-treat a group of mice with an inhibitor such as dexamethasone or indomethacin before DEC administration and compare the reduction in microfilaremia to the group receiving DEC alone.[8][18]
Caption: Workflow for in vivo efficacy testing of DEC in a mouse model.
Evaluation of DEC Efficacy Against Naturally Occurring Brugia malayi in Dogs
This protocol is a composite based on clinical trial methodologies.[17]
1. Case Selection and Confirmation:
-
Screen dogs for the presence of microfilariae using a wet blood film examination.
-
Confirm the species of microfilariae (e.g., Brugia malayi) using methods such as acid phosphatase staining and Polymerase Chain Reaction (PCR).
2. Baseline Data Collection:
-
Perform a complete hematological analysis, including Total Erythrocyte Count (TEC), Packed Cell Volume (PCV), hemoglobin concentration, Total Leukocyte Count (TLC), differential leukocyte count, and platelet count.
-
Quantify the initial microfilarial load in the peripheral blood.
3. Treatment Groups:
-
Group 1 (DEC alone): Administer DEC orally at a dose of 6.6 mg/kg body weight daily for a specified period (e.g., 14 days).
-
Group 2 (Combination Therapy - for comparison): Administer DEC in combination with another anthelmintic (e.g., ivermectin) for a specified duration.
-
Control Group (if ethically permissible): A placebo-treated group.
4. Monitoring:
-
Assess the microfilarial status of the peripheral blood at regular intervals (e.g., on days 0, 7, 14, and 21).
-
Repeat hematological analysis at the end of the study period (e.g., day 21) to assess any treatment-related changes.
5. Data Analysis:
-
Statistically analyze the changes in microfilarial counts and hematological parameters within and between the treatment groups.
Caption: Workflow for a clinical trial evaluating DEC efficacy in dogs.
Safety and Adverse Effects
While generally considered safe when used as a prophylactic, DEC can cause adverse reactions, particularly in animals with existing heartworm infections.[3]
-
Shock-like Reaction: A significant concern is the potential for a shock-like or anaphylactic reaction in dogs with circulating microfilariae. This reaction is immune-mediated and its severity is often proportional to the level of microfilaremia.[19] It is crucial to test for heartworm infection before initiating DEC prophylaxis.[3][4]
-
Mazzotti Reaction: In humans, and potentially in animals, the rapid killing of microfilariae can lead to a Mazzotti-like reaction, characterized by fever, rash, and lymph node swelling.[5][20]
-
Gastrointestinal Effects: Nausea and vomiting are potential side effects.[15][21]
-
Neurological Effects: At very high doses, nervous symptoms such as excitability and muscle twitching have been observed in cattle.[15]
Conclusion
This compound remains a relevant compound in veterinary parasitology, particularly for its historical and continued, albeit now more limited, use in heartworm prevention. Its complex mechanism of action, involving both host immune modulation and direct effects on the parasite, presents an interesting area for further research. The provided protocols offer a framework for conducting preclinical and clinical evaluations of DEC and its analogues, contributing to a deeper understanding of its therapeutic potential and limitations in the development of new antiparasitic agents.
References
- 1. Heartworm disease – Overview, intervention, and industry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention and Treatment of Dirofilariasis Revisited in 2005 - WSAVA2005 - VIN [vin.com]
- 3. Diethylcarbamazine (Filaribits®) for Dogs [petplace.com]
- 4. eCFR :: 21 CFR 520.622b -- this compound syrup. [ecfr.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Diethylcarbamazine (DEC): immunopharmacological interactions of an anti-filarial drug | Parasitology | Cambridge Core [cambridge.org]
- 8. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diethylcarbamazine activates TRP channels including TRP-2 in filaria, Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diethylcarbamazine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. drugs.com [drugs.com]
- 14. Effect of this compound on Brugia malayi infections in cats following daily, weekly, or monthly administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 16. This compound for prevention of heartworm (Dirofilaria immitis) in the California sea lion (Zalophus californianus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of efficacy of ivermectin and diethylcarbamazine against naturally infected Brugia malayi microfilaria in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Observations on the adverse reaction to diethylcarbamazine in Dirofilaria immitis-infected dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What are the side effects of this compound? [synapse.patsnap.com]
- 21. drugfuture.com [drugfuture.com]
Troubleshooting & Optimization
Technical Support Center: Diethylcarbamazine Citrate (DEC) HPLC Assay
Welcome to the technical support center for the Diethylcarbamazine Citrate (DEC) High-Performance Liquid Chromatography (HPLC) assay. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during a this compound (DEC) HPLC assay?
The most frequently encountered issues include the appearance of unexpected peaks (ghost peaks), poor peak shape (tailing or fronting), shifts in retention time, and baseline instability (noise or drift).[1][2] These problems can often be traced back to the mobile phase, sample preparation, column condition, or the HPLC system itself.[3]
Q2: Why am I seeing extra, unexpected peaks (ghost peaks) in my chromatogram?
Ghost peaks are unwanted peaks that are not related to the analytes in your sample.[4] They can originate from various sources, including contamination in the mobile phase or solvents, carryover from previous injections, impurities in the sample vials or caps, or system contamination.[5][6] Running a blank gradient without an injection can help determine if the source is within the HPLC system or mobile phase.[6]
Q3: What causes the DEC peak to be asymmetrical (tailing or fronting)?
Peak asymmetry can compromise the accuracy of quantification.
-
Peak Tailing , where the latter half of the peak is elongated, is common for basic compounds like DEC. It is often caused by strong interactions with residual silanol groups on the silica-based column packing.[1][7] Other causes include column overload, low buffer concentration, or extra-column dead volume.[8]
-
Peak Fronting , where the leading edge of the peak is distorted, is less common but can be caused by column overload (especially concentration overload), or a mismatch between the sample solvent and the mobile phase.[1][9][10]
Q4: My DEC peak's retention time is shifting between runs. What could be the cause?
Retention time shifts can compromise peak identification. Common causes include changes in mobile phase composition, fluctuations in column temperature, inadequate column equilibration time between injections, or column aging.[11] Ensuring the mobile phase is prepared accurately and consistently, using a column oven for stable temperature, and allowing sufficient equilibration time are crucial for reproducible results.[2][11]
Troubleshooting Guide
This guide provides detailed solutions to specific problems you may encounter.
Peak Shape Issues
Problem: The Diethylcarbamazine (DEC) peak is tailing.
-
Question: My DEC peak has a pronounced tail, affecting integration and accuracy. What are the potential causes and how can I fix it?
-
Answer: Peak tailing for a basic compound like DEC is often due to secondary interactions with the stationary phase or other system issues.
Potential Cause Solution Secondary Silanol Interactions Diethylcarbamazine is a basic compound and can interact with acidic residual silanol groups on the silica column packing.[1][8] Solution: Use a modern, high-purity, end-capped Type B silica column to minimize silanol activity.[7] Alternatively, add a tail-suppressing agent like triethylamine (TEA) to the mobile phase (e.g., 0.1%) or lower the mobile phase pH to ≤ 3 to suppress silanol ionization.[1][7] Column Overload (Mass) Injecting too much analyte can saturate the stationary phase.[1] Solution: Reduce the sample concentration or the injection volume. Column Contamination/Aging Contaminants can create active sites on the column, or the column itself may be degraded. Solution: Flush the column with a strong solvent. If the problem persists, replace the column. Extra-Column Volume Excessive dead volume in tubing or fittings can cause peak broadening and tailing.[8] Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly seated to minimize dead volume.[8]
Problem: The DEC peak is fronting.
-
Question: My DEC peak looks like a shark fin (fronting). What is causing this and how do I resolve it?
-
Answer: Peak fronting is typically a result of overloading the column or issues with the sample solvent.
Potential Cause Solution Column Overload (Concentration) The sample is too concentrated, causing the analyte molecules to move through the column too quickly without sufficient interaction.[1][9] Solution: Dilute the sample. A 1-to-10 dilution is often sufficient to resolve the issue.[9] Incompatible Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to distort.[10][11] Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent. Column Collapse or Void A physical change or void at the column inlet can lead to poor peak shape.[10] Solution: This damage is often irreversible. Replace the column and investigate the cause (e.g., pressure shocks) to prevent recurrence.
Ghost Peaks / Spurious Peaks
Problem: I see peaks in my blank injections.
-
Question: When I inject a blank (mobile phase or sample diluent), I see unexpected peaks. Where are they coming from?
-
Answer: Ghost peaks that appear in blank runs point to contamination within the system, mobile phase, or sample preparation process.[11]
Potential Cause Solution Mobile Phase Contamination Impurities in solvents (especially water), buffers, or additives can concentrate on the column and elute as peaks, particularly during a gradient run.[5][12] Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[4] Filter all mobile phases through a 0.2 or 0.45 µm filter.[2] Consider using a "ghost trap" or guard column to remove impurities before they reach the analytical column.[6] System Contamination (Carryover) Residue from a previous, more concentrated sample may be retained in the injector, loop, or column and elute in a subsequent run.[11] Solution: Implement a robust needle wash protocol using a strong solvent. Injecting blanks after high-concentration samples can help flush the system.[5] Contaminated Vials/Caps/Solvents Impurities can leach from sample vials, septa, or be present in the diluent used for sample preparation.[6] Solution: Use high-quality, contaminant-free vials and caps. Run a blank with just the solvent in a clean vial to isolate the source of contamination.[6]
Baseline & Retention Time Issues
Problem: The baseline is noisy or drifting.
-
Question: My chromatogram has a drifting or noisy baseline, making it difficult to integrate small peaks. What should I check?
-
Answer: An unstable baseline can be caused by several factors related to the detector, pump, or mobile phase.
Potential Cause Solution Air Bubbles in the System Air bubbles passing through the detector cell will cause spikes and noise.[2] Solution: Thoroughly degas the mobile phase using sonication, vacuum, or helium sparging. Ensure all pump and solvent lines are properly primed.[2] Detector Lamp Instability An aging detector lamp can cause baseline drift and noise.[2] Solution: Check the lamp's energy output. If it is low or unstable, replace the lamp. Inadequate Column Equilibration If the column is not fully equilibrated with the mobile phase, the baseline may drift, especially at the beginning of a run.[2] Solution: Allow sufficient time for the column to equilibrate before starting the analysis sequence. Mobile Phase Issues Poorly mixed mobile phase, contamination, or degradation can lead to baseline drift.[2] Solution: Prepare mobile phases fresh daily. Ensure thorough mixing, especially for buffered solutions.
Experimental Protocols & Data
Example HPLC Method for this compound
This protocol is a generalized example based on published methods.[13][14] Method parameters should be optimized for your specific instrument and application.
1. Mobile Phase Preparation (Acetonitrile/Phosphate Buffer)
-
Buffer Preparation: Dissolve potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water to a concentration of 20 mM.[13][14]
-
pH Adjustment: Adjust the pH of the buffer to 3.2 using ortho-phosphoric acid.[13][14]
-
Mobile Phase Mixture: Combine the prepared phosphate buffer and acetonitrile in a ratio of 90:10 (v/v).[14]
-
Degassing: Degas the final mobile phase mixture by vacuum filtration or sonication before use.[14]
2. Sample Preparation (from Medicated Salt)
-
Accurately weigh 5.00 g of the medicated salt sample.[14]
-
Dissolve the salt in deionized water to a final volume of 50.00 mL with vigorous shaking.[14]
-
Dilute the sample 10-fold with deionized water. This reduces the salt concentration to prevent clogging the HPLC column.[14]
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[14]
3. Chromatographic Conditions
| Parameter | Setting |
| Column | Phenomenex Luna C8 (150 x 4.6 mm, 5 µm)[13][14] |
| Mobile Phase | 90:10 (v/v) 20 mM KH₂PO₄ (pH 3.2) : Acetonitrile[14] |
| Flow Rate | 1.0 - 1.5 mL/min[13] |
| Column Temperature | 40 °C[13] |
| Injection Volume | 20 µL[14] |
| Detection Wavelength | 210 nm[13][14] |
| Expected Retention Time | ~5.6 minutes[14] |
Summary of Reported HPLC Methods for DEC Analysis
The following table summarizes parameters from various published methods for easy comparison.
| Reference | Column Type | Mobile Phase | Flow Rate | Detection λ | Retention Time (DEC) |
| Mathew et al. (2001)[13] | Phenomenex C8 (150 x 4.6 mm, 5 µm) | Acetonitrile / 20 mM KH₂PO₄ pH 3.2 (10:90) | 1.5 mL/min | 210 nm | Not specified |
| McCarthy et al. (2011)[14] | Luna C8 (150 x 4.6 mm, 5 µm) | Acetonitrile / 20 mM KH₂PO₄ pH 3.2 (10:90) | 0.5 mL/min | 210 nm | ~5.6 min |
| G. S. L. et al. (2014)[15] | Sunfire C18 (250 x 4.6 mm, 5 µm) | Water:Methanol:10% TEA (10:90:0.1, pH 5.5) | 1.0 mL/min | 225 nm | ~3.4 min |
| Daravath et al. (2014)[16] | Kromasil C18 (250 x 4.6 mm, 5 µm) | Acetonitrile / 0.01M KH₂PO₄ pH 3.0 (80:20) | 1.0 mL/min | 238 nm | ~2.8 min |
| S. S. et al. (2015)[17] | Luna Phenyl-Hexyl (250 x 4.6 mm, 5 µm) | 0.1% TEA pH 2.5 : Acetonitrile (50:50) | 1.0 mL/min | 210 nm | ~7.8 min |
Visualizations
Experimental Workflow and Signaling Pathways
Caption: General workflow for a this compound HPLC assay.
Troubleshooting Logic
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. medikamenterqs.com [medikamenterqs.com]
- 3. researchgate.net [researchgate.net]
- 4. uhplcs.com [uhplcs.com]
- 5. hplc.eu [hplc.eu]
- 6. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. m.youtube.com [m.youtube.com]
- 10. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Where Do Interference Peaks in Liquid Chromatography Come From? | Universal Lab Blog [universallab.org]
- 13. A high performance liquid chromatographic method for the estimation of diethylcarbamazine content in medicated salt samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Low-Tech Analytical Method for this compound in Medicated Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. turkjps.org [turkjps.org]
- 16. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF CHLORPHENIRAMINE MALEATE AND this compound IN PHARMACEUTICAL DOSAGE FORMS | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Adverse Effects of Diethylcarbamazine Citrate (DEC) in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the adverse effects of Diethylcarbamazine Citrate (DEC) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEC) and what is it used for in animal studies?
A1: this compound (DEC) is an anthelmintic drug primarily used in veterinary medicine for the prevention and treatment of filarial infections, such as heartworm in dogs.[1] In research settings, it is used to study the pathophysiology of filarial diseases and to evaluate the efficacy of new anti-filarial drugs.
Q2: What are the most common adverse effects observed with DEC administration in animals?
A2: The most significant adverse effect is the "Mazzotti reaction," an inflammatory response to the rapid killing of microfilariae.[2][3] This can manifest as fever, urticaria, swollen lymph nodes, tachycardia, hypotension, and lethargy.[2][3] Other reported side effects include gastrointestinal disturbances (nausea, vomiting), dizziness, and headache.[4][5] In dogs, severe reactions can be related to the level of microfilaremia.[6]
Q3: What is the underlying mechanism of the Mazzotti reaction?
A3: The Mazzotti reaction is not a direct toxic effect of DEC but rather an immunological response to the release of antigens from dying microfilariae.[7][8] This triggers a systemic inflammatory cascade. DEC is believed to sensitize microfilariae to the host's immune system, in part by inhibiting arachidonic acid metabolism within the parasites.[1][9]
Q4: Are there any known drug interactions with DEC that I should be aware of during my experiments?
A4: Yes, DEC can interact with other medications. For instance, it may increase the neuromuscular blocking activities of certain drugs.[10] It is crucial to review all co-administered substances to avoid potential confounding effects or increased toxicity.
Troubleshooting Guides
Issue 1: Animal exhibits signs of a severe inflammatory reaction (Mazzotti reaction) after DEC administration.
Symptoms:
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Skin reactions (urticaria, rash, pruritus).[2]
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Lethargy and reduced food/water intake.
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Swollen and tender lymph nodes.[2]
Possible Causes:
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High microfilarial load leading to a massive release of antigens upon parasite death. The severity of the reaction often correlates with the intensity of the infection.[2][6]
-
Individual animal hypersensitivity.
Suggested Actions:
-
Immediate Veterinary Consultation: Seek immediate advice from the attending veterinarian.
-
Supportive Care:
-
Fluid Therapy: Administer intravenous fluids to manage hypotension and maintain hydration.[11]
-
Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, blood pressure, and temperature.
-
-
Pharmacological Intervention (under veterinary guidance):
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Corticosteroids: Administer corticosteroids to suppress the inflammatory response. Prednisone or dexamethasone are commonly used.[12] It is often recommended to start corticosteroid treatment after the onset of the Mazzotti reaction to avoid reducing the microfilaricidal efficacy of DEC.[13]
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Antihistamines: While their role in managing the Mazzotti reaction is less clear and may not be effective on their own, they can be considered as adjunctive therapy for cutaneous signs.[13]
-
Issue 2: Animal shows signs of gastrointestinal distress.
Symptoms:
-
Nausea, vomiting, diarrhea.[4]
Possible Causes:
-
Direct irritation of the gastrointestinal tract by DEC.
-
Systemic inflammatory response.
Suggested Actions:
-
Monitor Hydration: Ensure the animal has access to fresh water. If vomiting or diarrhea is severe, subcutaneous or intravenous fluid therapy may be necessary to prevent dehydration.[11]
-
Dietary Modification: Withhold food for a short period (e.g., 12-24 hours) and then reintroduce a bland diet.
-
Anti-emetics: Consider the use of anti-emetic medication as prescribed by a veterinarian.
Issue 3: Unexpected changes in hematological or biochemical parameters are observed.
Symptoms:
-
Abnormalities in complete blood count (CBC) or serum biochemistry panels.
Possible Causes:
-
DEC-induced effects on bone marrow or organ function.
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Systemic effects of the inflammatory response.
Suggested Actions:
-
Review Baseline Data: Compare post-treatment values to pre-treatment baseline data for each animal.
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Correlate with Clinical Signs: Assess if the changes in blood parameters are associated with any clinical signs of illness.
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Consult Toxicologist/Pathologist: Discuss the findings with a toxicologist or veterinary pathologist to interpret their significance in the context of the study.
Quantitative Data Summary
Table 1: Reported Hematological Changes Following Diethylcarbamazine (DEC) Administration in Dogs with Dirofilaria immitis Infection
| Parameter | Observation in Moderate to Severe Reactions | Reference |
| Platelet Count | Decrease | [6][14] |
| Fibrinogen | Decrease | [6][14] |
Table 2: Reported Biochemical Changes Following Diethylcarbamazine (DEC) Administration in Dogs with Dirofilaria immitis Infection
| Parameter | Observation in Moderate to Severe Reactions | Reference |
| Serum Transaminases (ALT, AST) | Increase | [6][14] |
| Fibrin Monomers | Appearance | [6][14] |
Experimental Protocols
Protocol 1: Prophylactic Management of Mazzotti Reaction in High-Risk Animals
Objective: To mitigate the severity of the Mazzotti reaction in animals with a high microfilarial load.
Methodology:
-
Pre-treatment Assessment: Quantify the microfilarial load for each animal to identify high-risk subjects.
-
Staggered DEC Dosing:
-
Begin with a low dose of DEC (e.g., 25% of the target therapeutic dose) on day 1.
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Gradually increase the dose over several days to reach the full therapeutic dose. This allows for a more controlled parasite clearance and a less intense inflammatory response.
-
-
Concurrent Corticosteroid Administration (with caution):
-
If pre-emptive anti-inflammatory treatment is deemed necessary, administer a low dose of prednisone (e.g., 0.5 mg/kg) orally, starting on the same day as the initial low dose of DEC.
-
Note: Pre-treatment with corticosteroids may reduce the efficacy of DEC.[13] This approach should be carefully considered and justified in the study protocol.
-
-
Monitoring:
-
Closely monitor animals for clinical signs of the Mazzotti reaction for at least 7 days after the initiation of treatment.[2]
-
Collect blood samples for hematology and biochemistry at baseline and at pre-determined time points post-treatment.
-
Protocol 2: Symptomatic Treatment of Acute Mazzotti Reaction
Objective: To manage an ongoing Mazzotti reaction.
Methodology:
-
Initiate Supportive Care:
-
Administer isotonic crystalloid fluids intravenously at a rate appropriate for the species and degree of hypotension.
-
-
Administer Corticosteroids:
-
Consider Antihistamines:
-
Administer diphenhydramine at a dose of 2 mg/kg intramuscularly as an adjunct therapy for cutaneous signs.[15]
-
-
Continuous Monitoring:
-
Monitor vital signs every 15-30 minutes until the animal is stable.
-
Continue to monitor for at least 24-48 hours after the resolution of acute signs.
-
Visualizations
Caption: Workflow of DEC-induced adverse effects and management.
Caption: DEC's interaction with the arachidonic acid and iNOS pathways.
References
- 1. Threshold for Anaphylactoid Reaction to Polysorbate 80 in Canines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isvm.org.in [isvm.org.in]
- 3. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hematological and Biochemical Changes in Dogs Naturally Infected With Dirofilaria repens [frontiersin.org]
- 5. Hematological Changes in Dogs and Cats With Ectoparasitosis in Northern Trans-Urals | Atlantis Press [atlantis-press.com]
- 6. fda.gov [fda.gov]
- 7. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Table: Antihistamine Dosages for Integumentary Disease in Animals-MSD Veterinary Manual [msdvetmanual.com]
- 9. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 10. biobostonconsulting.com [biobostonconsulting.com]
- 11. merckvetmanual.com [merckvetmanual.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ecetoc.org [ecetoc.org]
- 14. SOP for Conducting Animal Studies for Preclinical Safety – SOP Guide for Pharma [pharmasop.in]
- 15. Anaphylaxis in Dogs and Cats • MSPCA-Angell [mspca.org]
- 16. todaysveterinarypractice.com [todaysveterinarypractice.com]
Technical Support Center: Diethylcarbamazine Citrate (DEC-Citrate) Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Diethylcarbamazine Citrate (DEC-Citrate) solutions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise during the preparation, storage, and handling of DEC-Citrate solutions.
| Problem | Possible Causes | Recommended Solutions |
| Precipitation in Solution | 1. pH Shift: The solubility of DEC-Citrate can be pH-dependent. A shift in pH outside the optimal range may cause the compound to precipitate. 2. Supersaturation: Preparing a solution above the solubility limit of DEC-Citrate at a given temperature. 3. Low Temperature: Solubility of DEC-Citrate may decrease at lower temperatures, leading to precipitation. 4. Interaction with other components: Incompatibility with other excipients or container materials. | 1. pH Adjustment: Ensure the pH of the solution is maintained within the optimal range. A pH of 3.5-4.5 is reported for a 30 mg/mL solution.[1] Use of a suitable buffer system (e.g., citrate or phosphate buffer) is recommended. 2. Controlled Preparation: Prepare solutions by adding DEC-Citrate gradually to the solvent with continuous stirring. Avoid preparing solutions close to the saturation point if they are to be stored. 3. Temperature Control: Store solutions at a controlled room temperature and avoid refrigeration unless solubility at lower temperatures has been confirmed. 4. Compatibility Check: Review the compatibility of all solution components. If necessary, perform compatibility studies with new excipients. |
| Discoloration of Solution (Yellowing/Browning) | 1. Oxidative Degradation: Exposure to oxygen, especially when catalyzed by light or metal ions, can lead to the formation of colored degradation products. 2. Photodegradation: Exposure to light, particularly UV light, can induce degradation and color change.[1] 3. Reaction with Impurities: Trace impurities in the solvent or other excipients may react with DEC-Citrate. | 1. Use of Antioxidants: Incorporate antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) into the formulation to minimize oxidation. The use of chelating agents like EDTA can also be beneficial by sequestering metal ions that catalyze oxidation. 2. Light Protection: Store solutions in amber-colored containers or protect them from light by wrapping the container in aluminum foil.[1] Conduct all experimental manipulations under low-light conditions where possible. 3. High-Purity Solvents/Excipients: Use high-purity solvents and excipients to minimize reactive impurities. |
| Loss of Potency/Assay Failures | 1. Chemical Degradation: DEC-Citrate can undergo hydrolysis, oxidation, or photodegradation over time, leading to a decrease in the concentration of the active pharmaceutical ingredient (API). 2. Inaccurate Preparation: Errors in weighing, volume measurement, or incomplete dissolution during solution preparation. 3. Adsorption to Container: The molecule may adsorb to the surface of the container, especially with certain types of plastics. | 1. Stability-Indicating Method: Use a validated stability-indicating analytical method, such as the HPLC method described in the British Pharmacopoeia or the International Pharmacopoeia, to accurately quantify the amount of intact DEC-Citrate and its degradation products.[1] 2. Proper Handling and Storage: Store solutions under recommended conditions (protected from light, in a tightly closed container).[1] For long-term storage, consider conducting a stability study to determine the appropriate shelf-life. 3. Careful Preparation: Ensure accurate weighing and volumetric measurements. Verify complete dissolution of the DEC-Citrate before finalizing the solution volume. 4. Container Selection: Use inert container materials such as glass or polypropylene. If using other plastics, conduct studies to ensure no significant adsorption occurs. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for DEC-Citrate solutions?
DEC-Citrate solutions should be stored in tightly closed containers to protect them from moisture, as the compound is hygroscopic.[1] They should also be protected from light to prevent photodegradation.[1] While specific temperature recommendations for solutions are not widely published, storage at controlled room temperature is generally advisable. Avoid high temperatures, as decomposition is faster at elevated temperatures.[1]
2. What is the expected pH of a DEC-Citrate solution?
A 30 mg/mL solution of DEC-Citrate in water is expected to have a pH between 3.5 and 4.5.[1] This acidic pH is due to the citrate salt.
3. What are the known degradation pathways for DEC-Citrate in solution?
The primary degradation pathways for DEC-Citrate in solution are likely hydrolysis and oxidation. The piperazine ring and the amide linkage could be susceptible to hydrolysis under acidic or basic conditions. Oxidative degradation, potentially leading to N-oxidation, is also a possibility. Forced degradation studies mentioned in the British and International Pharmacopoeias indicate the formation of a degradation product under oxidative stress (hydrogen peroxide) and heat.[1] When heated to decomposition, DEC-Citrate emits fumes of nitrogen oxides, suggesting the breakdown of the molecule's core structure.
4. How can I monitor the stability of my DEC-Citrate solution?
A stability-indicating analytical method is essential for monitoring the stability of DEC-Citrate solutions. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended technique. A validated RP-HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active ingredient over time.
5. Are there any known incompatibilities with common excipients?
While specific incompatibility data for DEC-Citrate in solution is limited, it is always good practice to be cautious when formulating with new excipients. Potential interactions could occur with highly alkaline or acidic excipients that could shift the pH and affect solubility and stability.
Experimental Protocols
Stability-Indicating RP-HPLC Method
This method is adapted from the British Pharmacopoeia and the draft International Pharmacopoeia.[1]
-
Column: End-capped octadecylsilyl silica gel for chromatography (5 µm), 150 mm x 3.9 mm.
-
Mobile Phase: A mixture of 100 volumes of methanol and 900 volumes of a 10 g/L solution of potassium dihydrogen phosphate.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV spectrophotometer at 220 nm.
-
Injection Volume: 20 µL.
-
Run Time: At least twice the retention time of diethylcarbamazine.
-
Retention Time: Diethylcarbamazine has a retention time of approximately 7 minutes. A known degradation product has a relative retention time of about 1.6.
Forced Degradation Studies
To understand the degradation pathways and to validate the stability-indicating nature of the analytical method, forced degradation studies should be performed. The drug substance should be exposed to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid drug is heated at 105°C for 24 hours.
-
Photodegradation: The drug solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Samples from each condition should be analyzed by the stability-indicating HPLC method.
Visualizations
Caption: Potential Degradation Pathways of DEC-Citrate.
Caption: Workflow for Stability Testing of DEC-Citrate.
Caption: Troubleshooting Logic for DEC-Citrate Solutions.
References
Technical Support Center: Overcoming Diethylcarbamazine Citrate (DEC) Resistance
Here is a technical support center for researchers working on Diethylcarbamazine Citrate resistance in filarial worms.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers investigating this compound (DEC) and its resistance mechanisms in filarial worms.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Diethylcarbamazine (DEC)?
A1: The exact mechanism of this compound (DEC) is not fully understood, but it is known to be multifaceted.[1][2] It primarily targets microfilariae, the larval forms of filarial worms, helping to break the cycle of disease transmission.[1][3] Its mode of action involves a combination of modulating the host's immune response and exerting direct effects on the parasite.[1] DEC sensitizes microfilariae to the host's innate immune system, making them more susceptible to phagocytosis by white blood cells.[1][2][3]
The drug also directly interferes with the parasite's arachidonic acid (AA) metabolism.[1][4] Specifically, DEC is an inhibitor of the 5-lipoxygenase and cyclooxygenase (COX) pathways in microfilariae.[3][5] This disruption weakens the parasite's cell membranes and inhibits the production of prostanoids, which are molecules the parasite uses to suppress host immunity.[1][5] Additionally, DEC can cause hyperpolarization of the parasite's muscle cells, leading to paralysis, which prevents them from migrating and makes them easier targets for the host immune system.[1]
Q2: What are the primary molecular targets of DEC in filarial worms?
A2: Research suggests that DEC's effects are not mediated by a single receptor but through interactions with multiple pathways. Key molecular processes affected include:
-
Arachidonic Acid Metabolism: DEC inhibits enzymes in the 5-lipoxygenase and cyclooxygenase (COX-1) pathways, disrupting the parasite's ability to modulate host inflammation and maintain cell membrane integrity.[3][5]
-
Host-Parasite Immune Interface: DEC's primary effect is considered to be altering the host's immune response to make microfilariae recognizable targets for clearance.[1][2] This is supported by studies showing that DEC's efficacy is significantly reduced in mice lacking inducible nitric-oxide synthase (iNOS) or when host cyclooxygenase pathways are blocked.[5]
-
Ion Channels: Recent studies suggest DEC may have direct effects on parasite ion channels. It has been shown to activate certain Transient Receptor Potential (TRP) channels, such as TRP-2, in Brugia malayi.[6] It also appears to increase the activation of SLO-1 potassium (K+) channels, which can lead to muscle hyperpolarization and paralysis.[7]
Q3: Are there known genetic markers for DEC resistance?
A3: Currently, there are no universally accepted and validated genetic markers specifically for DEC resistance in filarial worm populations. The development of drug resistance is a known phenomenon for other anthelmintics like ivermectin and albendazole, where specific mutations (e.g., in the β-tubulin gene for benzimidazoles) have been identified.[8][9][10] However, DEC susceptibility is known to be incomplete, suggesting some level of intrinsic or developed resistance exists.[8][9] Research into DEC resistance markers is ongoing, with studies examining genetic variations in parasite populations from endemic areas to identify potential associations with reduced drug efficacy.[11]
Q4: How can I differentiate between a host-mediated DEC effect and a direct effect on the parasite in my experiments?
A4: Differentiating between host-mediated and direct parasite effects is a key challenge due to DEC's mechanism. A common experimental strategy involves comparing in vivo and in vitro results.
-
In vivo assays in an animal model (e.g., infected gerbils or iNOS knockout mice) will capture the combined host-parasite effect.[5] A rapid clearance of microfilariae within minutes to hours is characteristic of the host-mediated response.[5]
-
In vitro assays , where parasites are cultured outside the host, isolate the direct effects of the drug.[5] Historically, DEC showed little to no activity in vitro, which pointed towards its reliance on the host immune system.[5] However, more recent studies have shown direct, albeit slower, effects on parasite motility and ion channel activity at higher concentrations.[6][7] Comparing results from wild-type infected mice versus immunodeficient mice (e.g., iNOS-/-) treated with DEC can also elucidate the contribution of specific host immune pathways.[5] For instance, DEC shows no activity against B. malayi microfilariae in iNOS-/- mice, confirming the critical role of this host pathway.[5]
Troubleshooting Experimental Issues
Q1: My in vitro DEC assay shows high variability and poor reproducibility. What are the common pitfalls?
A1: High variability in in vitro filarial assays is a common issue. Consider the following factors:
-
Assay Conditions: Filarial nematodes are highly sensitive to culture conditions. Variations in media composition, temperature, serum concentration, and CO₂ levels can significantly impact parasite motility and drug susceptibility. Ensure these are strictly controlled.[12]
-
Parasite Viability and Stage: Use parasites that are healthy, actively motile, and synchronized by life stage. Stressed or damaged worms will produce inconsistent results. The source and purification method of microfilariae or adult worms can also introduce variability.[12]
-
Read-out Method: Visual scoring of motility can be subjective. If possible, use an automated or semi-automated motility analysis system to generate objective, quantitative data.[13]
-
Solvent Effects: Ensure the final concentration of the drug solvent (e.g., DMSO) is consistent across all wells and below a threshold that affects parasite motility on its own.
-
Direct vs. Indirect Effects: Remember that DEC's primary mechanism is host-mediated, so in vitro effects may be subtle or require higher concentrations and longer incubation times compared to other anthelmintics.[5][7]
Q2: I am not observing the expected rapid microfilarial clearance in vivo after DEC administration. Could this be resistance?
A2: A suboptimal response in vivo could indicate resistance, but other factors must be ruled out first:
-
Host Immune Status: The efficacy of DEC is highly dependent on a competent host immune system, particularly the arachidonic acid and inducible nitric oxide synthase (iNOS) pathways.[5][7] If using an animal model with a compromised or altered immune system, the response to DEC may be blunted.
-
Drug Pharmacokinetics: Check for issues with drug formulation, administration route, or dosage that could lead to suboptimal bioavailability.
-
Parasite Strain Variation: Different geographic isolates or species of filarial worms may exhibit varying intrinsic susceptibility to DEC.
-
Poor Responders: In clinical settings, it has been noted that some individuals respond poorly to DEC, suggesting host-specific factors or pre-existing resistance in the parasite population.[14] If multiple animals or subjects from the same source consistently show a poor response compared to historical controls, this strengthens the case for investigating resistance.
Data Summary Tables
Table 1: Comparative Efficacy of Single-Dose Ivermectin vs. DEC on W. bancrofti Microfilariae (Mf)
| Parameter | Ivermectin (400 µg/kg) | Diethylcarbamazine (6 mg/kg) | Data Source |
| Microfilaricidal Effect | ~96% Mf killed | ~57% Mf killed | [14] |
| Reduction in Mf Production | ~82% reduction | ~67% reduction | [14] |
| Return to Pre-treatment Mf Levels (1 Year) | 3.8% - 8.2% of baseline | 0.9% of baseline | [15][16] |
| Adverse Reactions (Scrotal) | Not observed | Observed (suggests adult worm killing) | [15][16] |
Experimental Protocols
Protocol: In Vitro Motility Assay for DEC Sensitivity in Brugia malayi Microfilariae (Mf)
This protocol outlines a standard method for assessing the direct effect of DEC on the motility of B. malayi microfilariae.
1. Materials:
-
Brugia malayi microfilariae, purified from the blood of an infected host (e.g., gerbil).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution.
-
This compound (DEC) stock solution (e.g., 10 mM in sterile water or PBS).
-
Control solvent (sterile water or PBS).
-
96-well flat-bottom microtiter plates.
-
Inverted microscope.
-
Humidified incubator (37°C, 5% CO₂).
2. Procedure:
-
Preparation: Pre-warm culture medium to 37°C. Prepare serial dilutions of DEC in culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a "solvent only" control and a "no treatment" control.
-
Plating: Add 100 µL of the appropriate DEC dilution or control medium to each well of a 96-well plate. Perform in triplicate for each condition.
-
Parasite Addition: Purify Mf from host blood and resuspend in pre-warmed culture medium. Adjust the concentration to approximately 200-300 Mf per 100 µL. Add 100 µL of the Mf suspension to each well, bringing the final volume to 200 µL.
-
Incubation: Place the plate in a humidified incubator at 37°C with 5% CO₂.
-
Motility Assessment:
-
Observe parasite motility at set time points (e.g., 24, 48, 72, 96, and 120 hours) using an inverted microscope at 40x or 100x magnification.[13]
-
Score motility based on a standardized scale (e.g., 4 = normal/vigorous movement; 3 = reduced movement; 2 = sluggish/twitching only; 1 = intermittent twitching; 0 = no movement/dead).[13]
-
Alternatively, record videos of each well for analysis with an automated motion analysis software.
-
6. Data Analysis:
-
Calculate the mean motility score for each treatment group at each time point.
-
Express the results as a percentage reduction in motility compared to the solvent control.
-
If a dose-response is observed, calculate the EC₅₀ (Effective Concentration 50%) value using appropriate statistical software (e.g., GraphPad Prism).[13]
Visualizations: Pathways and Workflows
Diagram 1: Proposed Mechanism of DEC Action
Caption: DEC acts by inhibiting parasite AA metabolism and modulating host immune pathways.
Diagram 2: Experimental Workflow for Assessing DEC Resistance
Caption: A workflow combining phenotypic and genotypic methods to investigate DEC resistance.
Diagram 3: Factors Influencing DEC Efficacy and Resistance
Caption: A conceptual map of host, parasite, and drug factors affecting DEC efficacy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Diethylcarbamazine - Wikipedia [en.wikipedia.org]
- 5. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diethylcarbamazine activates TRP channels including TRP-2 in filaria, Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethylcarbamazine Increases Activation of Voltage-Activated Potassium (SLO-1) Currents in Ascaris suum and Potentiates Effects of Emodepside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determinants of parasite drug resistance in human lymphatic filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. seq.es [seq.es]
- 10. An Analysis of Genetic Diversity and Inbreeding in Wuchereria bancrofti: Implications for the Spread and Detection of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Filarial nematode phenotypic screening cascade to identify compounds with anti-parasitic activity for drug discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of ivermectin and diethylcarbamazine on microfilariae and overall microfilaria production in bancroftian filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of high dose ivermectin and diethylcarbamazine for activity against bancroftian filariasis in Haiti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Diethylcarbamazine Citrate Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the bioavailability of Diethylcarbamazine Citrate (DEC) formulations. This guide includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in enhancing the oral bioavailability of this compound?
A1: While this compound (DEC) is a water-soluble drug, its oral bioavailability can be limited by factors such as a short biological half-life and the need to achieve effective concentrations in the lymphatic system, where adult filarial worms reside.[1][2] The primary challenge is not overcoming poor solubility, but rather developing formulations that can effectively target the lymphatic system and provide sustained drug release.
Q2: What are the most promising formulation strategies for enhancing DEC bioavailability?
A2: Current research focuses on lipid-based and polymeric nanoparticle formulations. Solid Lipid Nanoparticles (SLNs) have demonstrated significant potential for enhancing lymphatic delivery of DEC.[3][4] Polymeric microparticles, such as those made from alginate and chitosan, are being investigated for their ability to provide sustained drug release.[5]
Q3: How can I improve the entrapment efficiency of a hydrophilic drug like DEC in lipid nanoparticles?
A3: Encapsulating hydrophilic drugs like DEC into a lipid matrix can be challenging due to the drug's tendency to partition into the external aqueous phase during formulation. Strategies to improve entrapment efficiency include using a double emulsion (w/o/w) technique, modifying the drug to a more lipophilic form (prodrug), or creating hydrophobic ion pairs.[6][7][8]
Q4: What are the critical parameters to consider when scaling up the production of DEC-loaded nanoparticles?
A4: Scaling up nanoparticle production from the lab to a larger scale presents challenges in maintaining consistent particle size, drug loading, and stability. Key process parameters to control include the rate of mixing, temperature, and the method of solvent removal. It is crucial to identify and optimize these parameters at a small scale before attempting to scale up.
Q5: How can I assess the lymphatic targeting of my DEC formulation in vivo?
A5: In vivo assessment of lymphatic targeting typically involves animal studies, often in rats. The concentration of DEC is measured in both blood and lymph fluid over time after oral administration of the formulation. A higher concentration of the drug in the lymph compared to the blood indicates successful lymphatic targeting.[3][4]
Troubleshooting Guides
Formulation of DEC-Loaded Solid Lipid Nanoparticles (SLNs)
| Problem | Potential Cause | Troubleshooting Steps |
| Low Entrapment Efficiency | DEC is highly water-soluble and may partition into the external aqueous phase during formulation. | - Optimize the lipid composition; higher viscosity lipids may better entrap the drug.- Employ a double emulsion (w/o/w) method.- Investigate the formation of a hydrophobic ion pair between DEC and a suitable counter-ion.- Consider synthesizing a more lipophilic prodrug of DEC. |
| Particle Aggregation | Insufficient surfactant concentration or inappropriate surfactant type. | - Increase the concentration of the surfactant (e.g., Poloxamer 188).- Screen different surfactants or use a combination of surfactants to provide better steric stabilization.- Optimize the homogenization or ultrasonication parameters (time, power) to ensure a stable dispersion. |
| Large Particle Size or Polydispersity | Inefficient homogenization or ultrasonication. | - Increase the homogenization speed or pressure.- Increase the ultrasonication time or power.- Ensure the temperature of the lipid and aqueous phases are optimized for efficient particle size reduction. |
| Drug Expulsion During Storage | Polymorphic transition of the lipid matrix. | - Select a lipid that is less prone to crystallization.- Incorporate a liquid lipid (oil) to create a less ordered nanostructured lipid carrier (NLC) matrix.- Optimize storage conditions (temperature). |
Formulation of DEC-Loaded Alginate-Chitosan Microparticles
| Problem | Potential Cause | Troubleshooting Steps |
| Low Drug Loading | Poor interaction between the drug and the polymer matrix. | - Adjust the pH of the solutions to optimize the ionic interactions between DEC, alginate, and chitosan.- Increase the initial drug concentration in the alginate solution. |
| Irregular Particle Morphology | Suboptimal spray-drying parameters. | - Optimize the inlet temperature, feed rate, and atomization pressure of the spray dryer.- Adjust the concentration of the polymer solution. |
| Rapid Drug Release | Insufficient cross-linking of the polymer matrix. | - Increase the concentration of the cross-linking agent (e.g., calcium chloride).- Optimize the cross-linking time. |
| Particle Agglomeration | Inadequate drying or electrostatic interactions. | - Ensure complete drying of the microparticles.- Incorporate an anti-adherent in the formulation. |
Quantitative Data Summary
| Formulation Type | Key Findings | Particle Size (nm) | Entrapment Efficiency (%) | In Vivo Bioavailability Enhancement | Reference |
| Solid Lipid Nanoparticles (SLNs) | Enhanced lymphatic delivery | 27.25 ± 3.43 to 179 ± 3.08 | Up to 68.63 ± 1.53 | 4.5-fold increase in lymphatic concentration | [2][3][4] |
| Alginate-Chitosan Microparticles | Sustained drug release | < 10,000 | Data not available | Data not available | [5] |
| Conventional Oral Tablet | Standard release | Not Applicable | Not Applicable | Baseline | [9] |
Experimental Protocols
Preparation of DEC-Loaded Solid Lipid Nanoparticles (SLNs) by Ultrasonication
Materials:
-
This compound (DEC)
-
Compritol 888 ATO (Glyceryl behenate) - Solid Lipid
-
Poloxamer 188 - Surfactant
-
Soya Lecithin - Co-surfactant
-
Phosphate Buffered Saline (PBS) pH 7.4
-
Deionized water
Protocol:
-
Preparation of the Lipid Phase:
-
Accurately weigh Compritol 888 ATO and soya lecithin and melt them at a temperature approximately 5-10°C above the melting point of the lipid (around 75-80°C).
-
Accurately weigh DEC and dissolve it in the molten lipid mixture with continuous stirring until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve Poloxamer 188 in deionized water and heat it to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 12,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
-
Ultrasonication:
-
Immediately subject the hot coarse emulsion to high-power probe ultrasonication for 5-10 minutes. The sonication process should be carried out in a pulsed mode (e.g., 5 seconds on, 2 seconds off) to avoid excessive heating.
-
-
Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the entrapment efficiency by separating the free drug from the SLNs using centrifugation or dialysis and quantifying the amount of encapsulated drug using a suitable analytical method like HPLC.
-
Preparation of DEC-Loaded Alginate-Chitosan Microparticles
Materials:
-
This compound (DEC)
-
Sodium Alginate
-
Chitosan
-
Calcium Chloride (CaCl₂)
-
Acetic Acid
-
Deionized water
Protocol:
-
Preparation of the Alginate-Drug Solution:
-
Dissolve sodium alginate in deionized water to a concentration of 1-2% (w/v).
-
Disperse a known amount of DEC in the alginate solution and stir until a homogenous dispersion is formed.
-
-
Spray Drying:
-
Spray-dry the alginate-drug dispersion using a laboratory-scale spray dryer. Typical parameters include an inlet temperature of 120-140°C, a feed rate of 3-5 mL/min, and an atomization pressure of 1.5-2.0 bar.
-
Collect the resulting un-crosslinked microparticles.
-
-
Cross-linking:
-
Prepare a chitosan solution (e.g., 1% w/v) in a dilute acetic acid solution (e.g., 1% v/v).
-
Prepare a calcium chloride solution (e.g., 1-2% w/v) in deionized water.
-
Disperse the spray-dried microparticles in the calcium chloride solution under mechanical stirring for 10-15 minutes.
-
Add an equal volume of the chitosan solution to the microparticle suspension and continue stirring for another 10-15 minutes to allow for polyelectrolyte complex formation and cross-linking.
-
-
Washing and Drying:
-
Separate the cross-linked microparticles by centrifugation.
-
Wash the microparticles with deionized water to remove any unreacted reagents.
-
Freeze-dry the washed microparticles to obtain a fine powder.
-
-
Characterization:
-
Determine the particle size and morphology using scanning electron microscopy (SEM).
-
Calculate the drug loading and encapsulation efficiency.
-
Perform in vitro drug release studies in simulated gastric and intestinal fluids.
-
Visualizations
Caption: DEC's Mechanism of Action.
Caption: SLN Preparation Workflow.
Caption: Microparticle Preparation Workflow.
References
- 1. Study of Formulation Variables Influencing Polymeric Microparticles by Experimental Design | ADMET and DMPK [pub.iapchem.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Solid lipid nanoparticles of this compound for enhanced delivery to the lymphatics: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Strategies for the nanoencapsulation of hydrophilic molecules in polymer-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid lipid nanoparticles for encapsulation of hydrophilic drugs by an organic solvent free double emulsion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid lipid nanoparticles for hydrophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
Technical Support Center: Diethylcarbamazine Citrate (DEC) Dose-Response Analysis
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for conducting Diethylcarbamazine Citrate (DEC) dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Diethylcarbamazine (DEC)?
A1: The exact mechanism of action for DEC is not fully understood, but it is believed to be multifaceted. The primary proposed mechanisms include:
-
Immune Sensitization: DEC sensitizes microfilariae (the larval stage of filarial worms) to the host's immune system, making them more susceptible to phagocytosis by white blood cells.[1][2][3]
-
Inhibition of Arachidonic Acid Metabolism: DEC is an inhibitor of arachidonic acid metabolism within the microfilariae.[4] This disruption may weaken their cell membranes, further increasing their vulnerability to the host's immune response.[3]
-
Muscular Paralysis: The drug can cause hyperpolarization of the parasite's muscle cells, leading to a temporary paralysis. This effect inhibits the motility of microfilariae, preventing them from migrating through host tissues and making them easier targets for the immune system.[3][5]
Q2: How should I prepare and store this compound for experiments?
A2: this compound is a crystalline solid that is soluble in water.[6][7]
-
Preparation: For in vitro assays, prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving DEC citrate powder in sterile, triple-distilled water or a suitable buffer like HBSS.[6] Further dilutions to working concentrations should be made in the appropriate cell culture or assay medium.
-
Storage: Store the powder form in a well-closed container at room temperature. Stock solutions should be sterile-filtered and can be stored in aliquots at -20°C for long-term use to avoid repeated freeze-thaw cycles. For short-term use, refrigerated storage (2-8°C) is typically adequate.
Q3: What are the typical concentration ranges for a DEC dose-response curve in an in vitro assay?
A3: The effective concentration of DEC can vary significantly depending on the filarial species and the assay type. Based on literature, a common range for in vitro motility or viability assays against Brugia malayi microfilariae is from 1 µM to 100 µM.[5] A typical dose-response experiment might include concentrations such as 1, 3, 10, 30, and 100 µM.[5] It is always recommended to perform a pilot experiment with a broad range of concentrations to determine the optimal range for your specific experimental conditions.
Q4: How is the IC50 value calculated from the dose-response data?
A4: The IC50 (half-maximal inhibitory concentration) is calculated by fitting the dose-response data to a suitable regression model.
-
Data Transformation: Convert the drug concentrations to their logarithmic values.
-
Normalization: Normalize the response data. For instance, in a motility assay, this would be the percentage of motile worms relative to the untreated control (100% motility) and a high-concentration control where all worms are immotile (0% motility).
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R, or online calculators) to fit the transformed and normalized data to a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response curve.[8][9] The 'C' parameter in this equation typically represents the log(IC50).[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Drug Activity | Drug Degradation: DEC solution may be unstable under experimental conditions. | Prepare fresh DEC solutions for each experiment. Check the pH of your culture medium, as extreme pH can affect drug stability.[10] |
| Incorrect Parasite Stage: DEC is primarily active against microfilariae.[11] Its effect on adult worms is slower and may require different endpoints. | Ensure you are using the correct life stage of the parasite for your assay. For adult worms, consider longer incubation times or different viability assays like the MTT reduction assay.[6][12] | |
| High Variability Between Replicates | Inconsistent Drug Dilutions: Errors during the serial dilution process can lead to significant variability. | Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a master mix for each concentration to be distributed across replicate wells. |
| Uneven Distribution of Parasites: An unequal number of microfilariae or worms in each well will skew results. | After adding parasites to wells, briefly swirl the plate to ensure an even distribution before incubation. Manually count parasites in a subset of wells to confirm consistency. | |
| Drug Precipitation in Culture Medium | Poor Solubility: Although DEC citrate is water-soluble, high concentrations may precipitate in complex media. | Ensure the final concentration of any solvent (like DMSO, though not typical for DEC) is low (<0.5%). If precipitation is observed, try preparing the stock solution in the assay medium itself. Some components in culture media can impact drug solubility.[13][14] |
| Inconsistent Results Over Time | Drug Stability in Media: The stability of DEC in cell culture media over long incubation periods (e.g., >24 hours) might be a factor.[15][16][17] | For long-term assays, consider refreshing the media with newly prepared DEC at regular intervals. Perform a stability test of DEC in your specific culture media using methods like HPLC if available.[17] |
Experimental Protocols
Protocol: In Vitro Microfilariae Motility Assay
This protocol describes a method to assess the effect of DEC on the motility of Brugia malayi microfilariae.
Materials:
-
This compound (DEC)
-
Brugia malayi microfilariae (mf)
-
Culture medium (e.g., RPMI-1640 supplemented with serum)
-
Sterile 96-well culture plates
-
Inverted microscope
-
Humidified incubator (37°C, 5% CO2)
-
Sterile distilled water or Hank's Balanced Salt Solution (HBSS)
Methodology:
-
DEC Stock Solution Preparation: Prepare a 10 mM stock solution of DEC citrate in sterile distilled water. Make serial dilutions in culture medium to create 2X working solutions (e.g., 200 µM, 60 µM, 20 µM, etc.).
-
Parasite Preparation: Isolate viable microfilariae from an infected host and wash them in fresh culture medium. Adjust the concentration to approximately 20-40 mf per 50 µL.
-
Assay Setup:
-
Add 50 µL of the 2X DEC working solutions to triplicate wells of a 96-well plate.
-
Include a "vehicle control" with 50 µL of culture medium only (no drug).
-
Include a "negative control" with a substance known to cause 100% immotility (e.g., high-concentration ivermectin or heat-killed mf).
-
Carefully add 50 µL of the microfilariae suspension to each well, bringing the final volume to 100 µL and the DEC concentrations to their final 1X values.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator.
-
Motility Assessment:
-
At predefined time points (e.g., 1, 4, 24, and 48 hours), observe the motility of the microfilariae under an inverted microscope.
-
Motility can be scored visually (e.g., 0 = all immotile, 1 = 25% motile, 2 = 50% motile, 3 = 75% motile, 4 = 100% motile) or by recording videos for analysis with worm tracking software.[5]
-
A rapid inhibitory effect is often seen with DEC, sometimes followed by recovery, so early time points are important.[5]
-
-
Data Analysis:
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₉N₃O₈ | [7] |
| Molecular Weight | 391.42 g/mol | [7] |
| Physical Description | White crystalline solid | [7] |
| CAS Number | 1642-54-2 | [7] |
| Primary Indication | Treatment of filarial infections (e.g., Lymphatic filariasis, Loiasis) | [1][4][19] |
Table 2: Reported In Vitro IC50 Values for DEC
| Organism | Assay Type | IC50 Value | Incubation Time | Reference |
| Brugia malayi microfilariae | Motility Assay | ~4.0 ± 0.6 µM | 30 minutes | [5] |
| Brugia malayi adult female | Motility Assay | LC₁₀₀: 100 µM | 24 hours | [6] |
| Brugia malayi adult female | MTT Reduction | IC₅₀: 35.36 µM | 24 hours | [6] |
Note: IC50 values can vary between studies due to different experimental conditions, parasite strains, and assay methods.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Diethylcarbamazine - Wikipedia [en.wikipedia.org]
- 5. Diethylcarbamazine activates TRP channels including TRP-2 in filaria, Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro, In Silico and In Vivo Studies of Ursolic Acid as an Anti-Filarial Agent | PLOS One [journals.plos.org]
- 7. This compound | C16H29N3O8 | CID 15432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
- 10. extranet.who.int [extranet.who.int]
- 11. youtube.com [youtube.com]
- 12. In Vitro and In Vivo Antifilarial Activity of Standardized Extract of Calotropis procera Flowers against Brugia malayi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 14. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reference.medscape.com [reference.medscape.com]
Technical Support Center: Diethylcarbamazine Citrate (DEC-Citrate) Quantification in Biological Samples
Welcome to the technical support center for the bioanalysis of Diethylcarbamazine Citrate (DEC-Citrate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of DEC-Citrate in biological matrices.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the quantification of DEC-Citrate from biological samples such as plasma, blood, and urine.
Q1: I am observing poor peak shape (e.g., tailing, splitting) for DEC-Citrate in my HPLC-UV analysis. What are the possible causes and solutions?
A1: Poor peak shape for DEC-Citrate can arise from several factors related to the mobile phase, column, or sample preparation.
-
Mobile Phase pH: DEC is a basic compound. If the mobile phase pH is close to the pKa of DEC, you may observe peak tailing or splitting due to the presence of both ionized and non-ionized forms.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of DEC. For a C8 or C18 column, a lower pH (e.g., pH 3.2) is often used to ensure consistent protonation of the analyte.[1]
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing.
-
Solution: Dilute your sample and re-inject. If the problem persists, consider using a column with a higher loading capacity.
-
-
Contamination: Buildup of contaminants from the biological matrix on the column can lead to peak distortion.
-
Solution: Implement a robust sample clean-up procedure. Regularly flush the column with a strong solvent to remove contaminants.
-
-
Inappropriate Mobile Phase Composition: The organic modifier and buffer concentration can affect peak shape.
-
Solution: Optimize the mobile phase composition. For instance, a mobile phase of acetonitrile and a phosphate buffer is commonly used.[1] Ensure adequate buffer capacity to maintain a stable pH.
-
Q2: My LC-MS/MS analysis of DEC-Citrate is showing significant signal suppression (ion suppression). How can I mitigate this?
A2: Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples.[2] It occurs when co-eluting endogenous components from the matrix interfere with the ionization of the target analyte.
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.
-
Solution: Transition from simple protein precipitation to more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2] Mixed-mode SPE can be particularly effective at removing a wide range of interferences.
-
-
Optimize Chromatography: Separate the analyte from the interfering matrix components chromatographically.
-
Solution: Adjust the mobile phase gradient to better resolve DEC-Citrate from the matrix components. Using a column with a different selectivity can also be beneficial.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal suppression during quantification.
-
Solution: If available, use a deuterated or 13C-labeled DEC as the internal standard.
-
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Solution: Dilute the sample extract, keeping in mind that this will also reduce the analyte concentration, potentially impacting sensitivity.
-
Q3: I am experiencing low recovery of DEC-Citrate during my sample preparation. What should I check?
A3: Low recovery can be attributed to several factors during the extraction process.
-
Inadequate Extraction Solvent in LLE: The choice of organic solvent and the pH of the aqueous phase are critical for efficient extraction of basic compounds like DEC.
-
Solution: Ensure the pH of the sample is adjusted to a basic pH to deprotonate DEC, making it more soluble in the organic solvent. Test different extraction solvents (e.g., methyl t-butyl ether, ethyl acetate) to find the one that provides the best recovery.
-
-
Suboptimal SPE Protocol: Incorrect conditioning, loading, washing, or elution steps can lead to analyte loss.
-
Solution: Systematically optimize each step of the SPE protocol. Ensure the sorbent is properly conditioned and equilibrated. The wash step should be strong enough to remove interferences but not elute the analyte. The elution solvent must be strong enough to fully recover the analyte from the sorbent.
-
-
Analyte Adsorption: DEC-Citrate may adsorb to glassware or plasticware.
-
Solution: Use silanized glassware or low-retention plasticware. Adding a small amount of organic solvent to the sample may also help reduce adsorption.
-
Q4: What is a suitable starting point for a sample preparation method for DEC-Citrate from plasma?
A4: A solid-phase extraction (SPE) method is a robust starting point for plasma samples.
-
Recommended Sorbent: A mixed-mode cation exchange SPE sorbent can be effective for a basic compound like DEC.
-
General Protocol Outline:
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Equilibration: Equilibrate the cartridge with a buffer at a pH that ensures DEC is charged (e.g., acidic pH).
-
Loading: Load the pre-treated plasma sample (e.g., diluted with buffer).
-
Washing: Wash with a weak organic solvent to remove hydrophobic interferences, followed by an acidic wash to remove other matrix components while retaining the protonated DEC.
-
Elution: Elute with a basic organic solvent (e.g., methanol with ammonium hydroxide) to neutralize and elute DEC.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for different analytical methods used for DEC-Citrate quantification.
Table 1: HPLC-UV Methods for DEC-Citrate Quantification
| Parameter | Medicated Salt[1] | Pharmaceutical Dosage Form[3] |
| Matrix | Medicated Salt | Tablets |
| Sample Preparation | Dilution | Methanol Extraction & Sonication |
| Column | Phenomenex C8 (15 cm x 4.6 mm, 5 µm) | Sunfire C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.2) (1:9) | Water:Methanol:Triethylamine (10:90:0.1, v/v; pH 5.5) |
| Detection Wavelength | 210 nm | 225 nm |
| Linearity Range | 1 - 25 µg/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
| Recovery | Not Reported | 98.81% - 101.44% |
| Precision (%RSD) | < 10% | 0.96% |
Table 2: LC-MS/MS and Spectrophotometric Methods for DEC-Citrate Quantification in Biological Matrices
| Parameter | LC-MS/MS in Human Plasma[4][5] | Spectrophotometry in Spiked Human Urine[6] |
| Matrix | Human Plasma | Spiked Human Urine |
| Sample Preparation | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | Not Applicable |
| Mobile Phase | Gradient with 0.05% Formic Acid in Methanol and 0.05% Formic Acid in Water | Not Applicable |
| Detection | Positive Ion Mode MRM | Absorbance at 490 nm |
| Linearity Range | 1 - 2000 ng/mL | 2.0 - 70 µg/mL |
| Limit of Detection (LOD) | Not Reported | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 0.46 µg/mL |
| Recovery | 84.2% - 90.1% | 96.38% ± 1.64% |
| Precision (%RSD) | Interday CV: 5.4% - 8.4% | < 1.5% |
| Accuracy (% Bias) | Interday Bias: -2.2% to 6.0% | Relative Error < 2.0% |
Experimental Protocols & Workflows
Detailed Methodology: LC-MS/MS Quantification of DEC-Citrate in Human Plasma
This protocol is based on established methods for the sensitive quantification of DEC in human plasma.[4][5]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials: Human plasma, internal standard (stable isotope-labeled DEC), mixed-mode cation exchange SPE cartridges, methanol, water, formic acid, ammonium hydroxide.
-
Procedure:
-
Spike a 250 µL aliquot of human plasma with the internal standard.
-
Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.05% formic acid in water.
-
Mobile Phase B: 0.05% formic acid in methanol.
-
Gradient: A linear gradient appropriate for the separation of DEC from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for DEC and its internal standard.
-
Visualized Workflows
Caption: Workflow for LC-MS/MS quantification of DEC-Citrate in plasma.
Caption: Troubleshooting logic for common DEC-Citrate bioanalysis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. A Low-Tech Analytical Method for this compound in Medicated Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Diethylcarbamazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Diethylcarbamazine Citrate (DEC) Treatment Regimens in Laboratory Animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethylcarbamazine Citrate (DEC) in laboratory animals. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DEC) against filarial parasites?
A1: DEC's primary mechanism of action is not direct toxicity to the microfilariae. Instead, it is understood to sensitize the microfilariae to the host's innate immune system.[1][2] This involves the alteration of the parasite's surface membrane, making them more susceptible to phagocytosis.[2] Key host pathways involved are the arachidonic acid metabolism, specifically the cyclooxygenase (COX) and lipoxygenase pathways, as well as the inducible nitric oxide synthase (iNOS) pathway.[3] DEC's efficacy is significantly reduced in animals where these pathways are inhibited.[3]
Q2: Is DEC effective against adult filarial worms?
A2: DEC is primarily microfilaricidal, meaning it is most effective at clearing the larval stage (microfilariae) from the blood.[1] While some studies suggest that repeated or higher doses of DEC may have a macrofilaricidal effect (killing adult worms), its efficacy against adult worms is generally considered incomplete or less potent compared to its effect on microfilariae.[4][5]
Q3: What are the common animal models used for studying DEC's efficacy?
A3: Common laboratory animal models for studying filariasis and the efficacy of DEC include mice (e.g., BALB/c) infected with Brugia malayi or Litomosoides sigmodontis, rats, gerbils, and cats infected with Brugia species.[3][6] Dogs naturally infected with Dirofilaria immitis are also used to study the effects of DEC.
Troubleshooting Guide
Issue 1: High Variability in Experimental Results
Q: We are observing significant variability in microfilarial clearance among animals in the same treatment group. What could be the cause?
A: High variability can stem from several factors:
-
Inconsistent Drug Administration: Ensure accurate and consistent dosing for each animal. For oral gavage, improper technique can lead to incomplete dosage delivery. For intraperitoneal injections, inadvertent injection into the gut or adipose tissue can alter absorption.
-
Animal Strain and Genetics: Different strains of mice or rats can have varying immune responses, which is critical for DEC's mechanism of action. For instance, DEC shows no activity in iNOS knockout mice.[3]
-
Microfilarial Load: The initial parasite burden can influence the speed and extent of clearance, as well as the severity of adverse reactions.
-
Urinary pH: The elimination of DEC is influenced by urinary pH. Variations in diet and metabolism among animals can alter urinary pH and thus affect the drug's half-life and exposure.[7]
Issue 2: Adverse Events and Unexpected Mortality
Q: Some of our animals are experiencing severe adverse reactions (Mazzotti-like reactions) or unexpected death after DEC administration. How can we mitigate this?
A: Adverse reactions to DEC are often related to the rapid killing of microfilariae, leading to an inflammatory response.[6] Here are some strategies to minimize these effects:
-
Dose Escalation: Start with a lower dose of DEC and gradually increase to the target therapeutic dose over several days.
-
Corticosteroid Co-administration: The use of corticosteroids can help to suppress the inflammatory response associated with microfilarial death.
-
Antihistamines: These can be used to manage allergic-type reactions.
-
Monitoring: Closely monitor animals for clinical signs of distress, such as lethargy, anorexia, or respiratory changes, especially within the first 24-48 hours post-treatment. Unexpected death in laboratory mice can have various causes, and a thorough investigation is often required to pinpoint the exact reason.[8][9][10]
Issue 3: Lack of Efficacy
Q: We are not observing the expected reduction in microfilariae counts after DEC treatment. What could be the issue?
A: A lack of efficacy could be due to several factors:
-
Drug Formulation and Stability: Ensure that the DEC formulation is properly prepared and has not degraded. DEC citrate is soluble in water, but the stability of the solution should be considered, especially if prepared in advance.[11][12][13]
-
Incorrect Dosing: Double-check dose calculations and administration technique. Underdosing is a common reason for treatment failure.
-
Host Immune System Compromise: As DEC's efficacy is host-mediated, any underlying condition that compromises the animal's immune system could reduce the drug's effectiveness.
-
Parasite Strain: While DEC resistance is not widely reported in human filariasis, the susceptibility of different laboratory strains of filarial parasites could vary.
-
Timing of Blood Collection: For filarial species with nocturnal periodicity, blood samples for microfilaria counts should be collected at the appropriate time (e.g., at night) to get an accurate measure of microfilaremia.[6]
Data Presentation
Table 1: Pharmacokinetic Parameters of Diethylcarbamazine (DEC) in Different Species
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) | Reference |
| Human | 150 mg (total) | Oral | 1,550 | 1-2 | 8-12 | [14][15] |
| Dog | 10 µg/kg (Dexmedetomidine) | IM | 109.2 | 0.34 | 0.43 | [4] |
| Rat | 1400 mg/kg (LD50) | Oral | N/A | N/A | N/A | |
| Mouse | 660 mg/kg (LD50) | Oral | N/A | N/A | N/A |
Note: Specific pharmacokinetic data for DEC in common laboratory animal models is limited in publicly available literature. The data for dogs is for a different drug and is provided for illustrative purposes of how such data would be presented. LD50 values for rats and mice are provided as an indication of acute toxicity.
Table 2: Efficacy of Diethylcarbamazine (DEC) in Animal Models of Filariasis
| Animal Model | Parasite | DEC Dose (mg/kg) | Treatment Regimen | Percent Reduction in Microfilaremia | Time Point | Reference |
| BALB/c Mice | Brugia malayi | 100 | Single oral dose | >90% | 5-60 minutes | [3] |
| BALB/c Mice | Brugia malayi | 100 | Single oral dose | Partial recovery | 24 hours | [3] |
| Cats | Brugia malayi | 100 (total) | Daily for 6 days | Significant decline | 7 months post-infection | |
| Cats | Brugia malayi | 100 (total) | Weekly for 6 weeks | Larger decline than daily | 7 months post-infection | |
| Humans | Wuchereria bancrofti | 6 | Single dose | 57% Mf killed, 67% reduction in Mf production | 1 year | [16][17] |
| Humans | Wuchereria bancrofti | 6 mg/kg/day for 12 days (repeated) | 4 courses over 18 months | 92% of individuals had >50% reduction in antigen levels | 2 years | [4] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of DEC in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[7][18][19][20]
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by placing the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[18][19]
-
Drug Preparation: Dissolve DEC citrate in sterile water or saline to the desired concentration. Ensure the solution is at room temperature.
-
Administration: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus to the pre-measured mark. Administer the solution slowly and steadily.[7][18][19]
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.[19]
Protocol 2: Quantification of Microfilariae in Blood (Mouse)
-
Blood Collection: Collect a small volume of blood (e.g., 20-50 µL) from the tail vein at the appropriate time of day based on the parasite's periodicity.
-
Slide Preparation: Place the blood droplet onto a clean microscope slide.
-
Lysis of Red Blood Cells: Add a drop of lysing solution (e.g., saponin or distilled water) and gently mix to lyse the red blood cells, which will make the microfilariae more visible.
-
Microscopic Examination: Place a coverslip over the mixture and examine under a microscope at low power (10x) to count the number of motile microfilariae.
-
Calculation: Express the microfilaria count as the number of microfilariae per milliliter of blood.
Mandatory Visualization
Caption: Mechanism of DEC action on microfilariae.
Caption: Workflow for DEC efficacy studies in animals.
Caption: Troubleshooting logic for DEC experiments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Diethyl-carbamazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of intramuscular dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of diethylcarbamazine in eradicating infection with lymphatic-dwelling filariae in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Filariasis Control with Diethylcarbamazine in Three Major Endemic Areas in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. Incidence Rates of Spontaneous Disease in Laboratory Mice Used at a Large Biomedical Research Institution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. When the mice died, the researchers discovered something exciting - Institute of Clinical Medicine [med.uio.no]
- 10. Gene Prevents Sudden Death In Mice After Infection - HUM-MOLGEN news [hum-molgen.org]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. youtube.com [youtube.com]
- 15. Bancroftian filariasis: effect of repeated treatment with diethylcarbamazine and albendazole on microfilaraemia, antigenaemia and antifilarial antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of ivermectin and diethylcarbamazine on microfilariae and overall microfilaria production in bancroftian filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Current Evidence on the Use of Antifilarial Agents in the Management of Bancroftian Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. iacuc.wsu.edu [iacuc.wsu.edu]
- 20. oral gavage administration: Topics by Science.gov [science.gov]
Validation & Comparative
A Comparative Analysis of Diethylcarbamazine Citrate and Ivermectin Efficacy in Onchocerciasis Models
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Diethylcarbamazine Citrate (DEC) and ivermectin in the context of onchocerciasis treatment. The following sections detail their performance, supported by experimental data from pivotal clinical studies, which serve as the primary models for efficacy evaluation due to the lack of a complete in-vivo animal model for Onchocerca volvulus.
Executive Summary
Ivermectin has largely replaced this compound (DEC) as the standard treatment for onchocerciasis, primarily due to its superior safety profile and more sustained effect on microfilarial loads. While both drugs are effective microfilaricides, DEC is associated with severe systemic and ocular adverse reactions, known as the Mazzotti reaction, resulting from the rapid killing of microfilariae. Ivermectin, in contrast, induces a slower clearance of microfilariae, leading to milder and less frequent adverse effects.[1][2][3] Neither drug is macrofilaricidal, meaning they do not kill the adult worms.[2][3][4] However, ivermectin has been shown to inhibit the release of microfilariae from adult female worms, contributing to its prolonged suppressive effect.[5]
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the key efficacy parameters from comparative clinical trials of DEC and ivermectin in human subjects with onchocerciasis.
| Efficacy Parameter | This compound (DEC) | Ivermectin | Placebo | Study Reference |
| Skin Microfilaria Density (as % of pre-treatment) | ||||
| Day 8 | ~2% | ~2% | Near pre-study values | [4] |
| 6 Months | Increased significantly from day 8 | Remained significantly lower than placebo | - | [2][5] |
| 12 Months | ~18% | ~4% | - | [4] |
| Ocular Microfilariae (Anterior Chamber) | ||||
| First Week | Rapid increase in dead and living microfilariae | No significant initial increase | - | [1][2] |
| 6 Months | Reappearance of microfilariae | Slow decrease and eventual disappearance | - | [6] |
| Adverse Reactions | ||||
| Systemic Reactions | Significantly more severe (Mazzotti reaction) | Mild, similar to placebo | Minimal | [2][3] |
| Ocular Adverse Effects | Marked increase in punctate opacities and limbitis | No significant effect | - | [1][2] |
| Steroid Intervention Required | 6 out of 10 patients | 1 out of 10 patients | - | [4] |
Experimental Protocols
The data presented is primarily derived from double-blind, randomized, placebo-controlled clinical trials conducted in human subjects with moderate to severe Onchocerca volvulus infection.
Representative Clinical Trial Protocol
-
Study Design: A double-blind, randomized, placebo-controlled trial.
-
Patient Population: Adult males with moderate to severe onchocerciasis, including ocular involvement.
-
Treatment Arms:
-
Ivermectin Group: A single oral dose of ivermectin (e.g., 12 mg or 200 µg/kg).[1][2][4]
-
DEC Group: Daily oral administration of DEC for eight days (e.g., 50 mg daily for two days, then 100 mg twice daily for six days, totaling 1.3 g).[4][5]
-
Placebo Group: Matching placebo capsules administered on the same schedule as the active drug.
-
-
Outcome Measures:
-
Skin Microfilarial Density: Assessed via skin snips taken from multiple sites at baseline and various time points post-treatment (e.g., day 8, 6 months, 12 months).
-
Ocular Examination: Detailed ophthalmologic examinations, including slit-lamp biomicroscopy, to count microfilariae in the cornea and anterior chamber, and to assess for punctate opacities and other ocular changes.
-
Adverse Events: Systematic recording and grading of systemic and ocular adverse reactions.
-
Adult Worm Viability: In some studies, adult worms were surgically removed from nodules at different time points post-treatment and assessed for viability and effects on intra-uterine microfilariae.[2][4]
-
In-Vitro Models
Due to the limitations of in-vivo models, recent research has focused on developing in-vitro systems to study O. volvulus and screen for new drugs. These models are still in development and have not been extensively used for direct DEC vs. ivermectin comparative efficacy studies in the same way as human trials.
-
Co-culture Systems: These systems involve culturing O. volvulus larvae with various cell lines (e.g., human umbilical vein endothelial cells) to support their development to later larval and young adult stages.[7][8][9]
-
3D Human Skin Models: Efforts are underway to use three-dimensional human skin models to better mimic the natural environment of the parasite for long-term in-vitro studies.[7]
Mandatory Visualizations
Caption: A diagram illustrating a typical experimental workflow for a comparative clinical trial of onchocerciasis treatments.
Caption: A simplified representation of the proposed signaling pathways for ivermectin and this compound in Onchocerca volvulus.
Conclusion
The available evidence from extensive clinical trials in humans strongly supports the use of ivermectin over this compound for the treatment of onchocerciasis. Ivermectin demonstrates a more favorable risk-benefit profile, characterized by superior long-term efficacy in suppressing skin microfilariae and a significantly lower incidence of severe adverse reactions.[1][2][4][5] While DEC leads to a more rapid clearance of ocular microfilariae, this is accompanied by a dangerous inflammatory response.[1][2] The development of robust in-vitro and potentially new in-vivo models will be critical for screening and developing novel macrofilaricidal drugs that can complement the microfilaricidal activity of ivermectin and accelerate the elimination of onchocerciasis.
References
- 1. Treatment of onchocerciasis. The ocular effects of ivermectin and diethylcarbamazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. Comparison of ivermectin and diethylcarbamazine in the treatment of onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind comparison of the efficacy and safety of ivermectin and diethylcarbamazine in a placebo controlled study of Senegalese patients with onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The chemotherapy of onchocerciasis. XI. A double-blind comparative study of ivermectin, diethylcarbamazine and placebo in human onchocerciasis in northern Ghana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double-blind study of ivermectin and diethylcarbamazine in African onchocerciasis patients with ocular involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preliminary evaluations of 3-dimensional human skin models for their ability to facilitate in vitro the long-term development of the debilitating obligatory human parasite Onchocerca volvulus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a preliminary in vitro drug screening assay based on a newly established culturing system for pre-adult fifth-stage Onchocerca volvulus worms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
A Comparative Guide to the Validation of Analytical Methods for Diethylcarbamazine Citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated analytical methods for the quantification of Diethylcarbamazine Citrate (DEC), a crucial medication for the treatment of lymphatic filariasis. The following sections detail the performance characteristics and experimental protocols of established techniques, including High-Performance Liquid Chromatography (HPLC), Titrimetry, and UV-Visible Spectrophotometry. The information presented is intended to assist researchers and analytical scientists in selecting the most appropriate method based on their specific requirements, such as accuracy, precision, sensitivity, and available resources.
Performance Comparison of Analytical Methods
The selection of an analytical method is a critical decision in drug development and quality control. The choice depends on a variety of factors, including the nature of the sample, the required level of sensitivity and accuracy, and practical considerations such as cost and analysis time. Below is a summary of the validation parameters for different analytical methods used for the determination of this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 1-15 µg/mL[1] | 10-50 µg/mL[2] | 24-144 µg/mL[3] |
| Accuracy (% Recovery) | 100.34-100.81%[1] | - | - |
| Precision (%RSD) | < 2%[1] | - | - |
| Limit of Detection (LOD) | - | - | 0.62 µg/mL[3] |
| Limit of Quantitation (LOQ) | - | - | - |
| Correlation Coefficient (r²) | 0.999[1] | 0.998[2] | 0.998[3] |
Note: Dashes (-) indicate that the data was not specified in the cited sources.
Table 2: Titrimetric Methods
| Parameter | Method A (Iodate/Iodide) | Method B (Permanganate - Direct) | Method C (Permanganate - Indirect) | Method D (N-bromosuccinimide) |
| Linearity Range | 2.0-10.0 mg[4] | 1-10 mg[5] | 1-10 mg[5] | 3-18 mg[6] |
| Accuracy (% Recovery) | 98.9-102.7%[4] | - | - | < 2% (bias)[6] |
| Precision (%RSD) | - | < 2.0% (Intra-day), < 2.5% (Inter-day)[5] | < 2.0% (Intra-day), < 2.5% (Inter-day)[5] | < 3%[6] |
| LOD | - | - | - | - |
| LOQ | - | - | - | - |
Note: Dashes (-) indicate that the data was not specified in the cited sources.
Table 3: UV-Visible Spectrophotometric Methods
| Parameter | Method A (Iodate/Iodide - 370 nm) | Method B (Iodate/Iodide - 570 nm) | Method C (Permanganate) | Method D (N-bromosuccinimide) | Method E (Folin-Ciocalteu) |
| Linearity Range | 2.5-50 µg/mL[4] | 2.5-30 µg/mL[4] | 2.5-30 µg/mL[5] | 15-120 µg/mL[6] | 10-100 µg/mL[7] |
| Accuracy (% Recovery) | 98.9-102.7%[4] | 98.9-102.7%[4] | - | < 2% (bias)[6] | 100.98 ± 1.69%[7] |
| Precision (%RSD) | - | - | < 2.0% (Intra-day), < 2.5% (Inter-day)[5] | < 3%[6] | ≤ 2.53%[7] |
| LOD | - | - | 0.12 µg/mL[5] | 0.44 µg/mL[6] | - |
| LOQ | - | - | 0.35 µg/mL[5] | 1.33 µg/mL[6] | - |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 6.48 x 10³[4] | 9.96 x 10³[4] | 8.03 x 10³[5] | 1.65 x 10³[6] | 2.08 x 10³[7] |
Note: Dashes (-) indicate that the data was not specified in the cited sources.
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed in this guide.
High-Performance Liquid Chromatography (HPLC)
The "gold standard" for the assay of this compound is often considered to be HPLC due to its high specificity and sensitivity.[8]
Method 1: RP-HPLC for Simultaneous Estimation with Chlorpheniramine Maleate [2]
-
Mobile Phase: Acetonitrile and 0.01M Potassium dihydrogen phosphate solution (pH 3.0 adjusted with Orthophosphoric acid) in a ratio of 80:20.
-
Column: Kromasil C18 (250mm x 4.6mm, 5µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 238 nm.
-
Retention Time for DEC: 2.808 min.
Method 2: RP-HPLC for Medicated Salt Samples [9]
-
Mobile Phase: Acetonitrile and 20 mM KH₂PO₄ buffer (pH 3.2 adjusted with 10% ortho-phosphoric acid) in a ratio of 1:9.
-
Column: Phenomenex C8 (15 cm x 4.6 mm, 5 µm particle size).[9]
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: 40 °C.
Titrimetric Methods
Titrimetric methods offer a cost-effective and less instrument-intensive alternative to chromatography.
Method A: Iodate-Iodide Titration [4]
This method is based on the reaction between DEC and an excess of a mixture of potassium iodate and potassium iodide in an acidic medium. The liberated iodine is then back-titrated.
-
Take a 10 mL aliquot of a pure DEC solution (containing 2-10 mg of DEC) in an Erlenmeyer flask.
-
Add 5 mL each of saturated solutions of KIO₃ and KI.
-
Add an accurately measured excess of thiosulfate solution.
-
Stopper the flask and let it stand for 10 minutes with occasional swirling.
-
Determine the surplus thiosulfate by back-titrating with a standard iodine solution using starch as an indicator.
Method B: Permanganate Titration (Indirect) [5]
-
Transfer a 10.0 mL aliquot of the pure drug solution (containing 1.0-10.0 mg of DEC) into a 100 mL titration flask.
-
Acidify the solution by adding 3 mL of 5 mol L⁻¹ H₂SO₄.
-
Add 10 mL of 0.01 mol L⁻¹ KMnO₄ and let the flask stand for 5 minutes at room temperature.
-
Titrate the unreacted KMnO₄ immediately with 0.05 mol L⁻¹ ferrous ammonium sulfate to a colorless endpoint.
UV-Visible Spectrophotometric Methods
Spectrophotometric methods are simple, rapid, and suitable for routine quality control analysis.
Method A: Iodate-Iodide Spectrophotometry [4]
This method relies on the measurement of the iodine liberated from the reaction of DEC with an iodate-iodide mixture.
-
Follow the initial steps of the Iodate-Iodide Titration method to generate iodine.
-
Measure the absorbance of the liberated iodine at 370 nm or the iodine-starch complex at 570 nm.
Method B: Permanganate Spectrophotometry [5]
-
Transfer different aliquots of a standard drug solution into a series of 10 mL calibration flasks.
-
Acidify the solutions with 1 mL of 5M H₂SO₄.
-
Add 1 mL of 600 µg mL⁻¹ KMnO₄ to each flask and mix.
-
Allow the flasks to stand for 10 minutes with occasional shaking.
-
Dilute to the mark with water.
-
Measure the absorbance of the unreacted permanganate at 550 nm against a water blank.
Method C: Ion-Pair Extractive Spectrophotometry [10]
This method is based on the formation of a colored ion-pair complex between DEC and an acidic dye.
-
The method involves the formation of an orange-colored ion-pair complex between DEC and Tropaeolin 000 dye in a buffer of pH 1.42.
-
The formed complex is extracted with chloroform.
-
The absorbance of the extracted complex is measured at 490 nm.
Visualizing the Validation and Comparison Workflow
The following diagrams illustrate the general workflow for analytical method validation and a comparison of the different analytical techniques for this compound.
Caption: General workflow for the validation of a new analytical method.
Caption: Comparative workflow of different analytical methods for DEC.
References
- 1. researchgate.net [researchgate.net]
- 2. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF CHLORPHENIRAMINE MALEATE AND this compound IN PHARMACEUTICAL DOSAGE FORMS | Semantic Scholar [semanticscholar.org]
- 3. ajrconline.org [ajrconline.org]
- 4. scielo.br [scielo.br]
- 5. medipharmsai.com [medipharmsai.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Low-Tech Analytical Method for this compound in Medicated Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Revolutionizing Filariasis Treatment: A Comparative Guide to Diethylcarbamazine Citrate Combination Therapies
FOR IMMEDIATE RELEASE
St. Louis, MO – November 13, 2025 – A comprehensive review of clinical trial data underscores the superior efficacy of combination therapies incorporating Diethylcarbamazine (DEC) Citrate for the treatment of lymphatic filariasis, heralding a new era in the global effort to eliminate this debilitating disease. Notably, the triple-drug therapy, known as IDA, which combines ivermectin, DEC, and albendazole, has demonstrated a significantly higher and more sustained clearance of microfilariae compared to previously standard two-drug regimens and DEC monotherapy.[1][2][3][4] This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental data, outlining methodologies, and visualizing treatment workflows.
Superior Efficacy of Combination Therapies
The global strategy for eliminating lymphatic filariasis has progressively evolved from single-drug to multi-drug regimens, with each step yielding significant improvements in treatment outcomes.[5] Clinical trials have consistently shown that combining DEC with other antifilarial agents enhances its microfilaricidal activity and can have a greater impact on the adult worms responsible for chronic disease.
The most significant breakthrough has been the introduction of the IDA triple-drug therapy.[1][2] The World Health Organization (WHO) now recommends this annual treatment in settings where it is expected to have the greatest impact.[3] This recommendation is backed by robust clinical evidence demonstrating its superiority in clearing the larval filarial parasites from the blood of infected individuals.[2]
Quantitative Comparison of Treatment Regimens
The following tables summarize the efficacy of different DEC-based treatment regimens based on microfilariae (mf) clearance rates from various studies.
Table 1: Comparison of Microfilariae Clearance Rates in Bancroftian Filariasis
| Treatment Regimen | Study Population | Mf Clearance Rate (Time Point) | Reference |
| Triple-Drug Therapy (IDA) | Papua New Guinea | 100% (12 and 24 months) | [6] |
| (Ivermectin + DEC + Albendazole) | Papua New Guinea | 96% (24 months) | [6] |
| Papua New Guinea | Mf prevalence decreased from 4.4% to 0.4% (12 months) and 0.2% (24 months) | [7] | |
| Two-Drug Therapy | Papua New Guinea | 8% (12 months) | [6] |
| (DEC + Albendazole) | Papua New Guinea | Mf prevalence decreased from 4.3% to 1.5% (12 months) and 0.4% (24 months) | [7] |
| Egypt (single dose) | 23.1% (12 months) | [8][9] | |
| Egypt (seven daily doses) | 75% (12 months) | [8][9] | |
| DEC Monotherapy | French Polynesia | 16% (12 months after first dose), 53% (12 months after second dose) | [10] |
| Ivermectin Monotherapy | French Polynesia | 16% (12 months after first dose), 26% (12 months after second dose) | [10] |
| Ivermectin + DEC | French Polynesia | 27% (12 months after first dose), 53% (12 months after second dose) | [10] |
Table 2: Reduction in Circulating Filarial Antigen (CFA)
| Treatment Regimen | Study Population | CFA Reduction (Time Point) | Reference |
| Triple-Drug Therapy (IDA) | Papua New Guinea | 67% (12 months), 75% (24 months) | [6] |
| Two-Drug Therapy (DEC + Albendazole) | Papua New Guinea | 58-59% (12 months), 70-71% (24 months) | [6] |
Experimental Protocols
The success of these clinical trials hinges on meticulously designed and executed experimental protocols. Below are generalized methodologies based on the reviewed studies.
Generalized Clinical Trial Protocol for Filariasis Treatment
1. Study Design:
-
Design: Open-label, cluster-randomized or individually randomized controlled trials are common.[6][7]
-
Arms: Typically include a control group (e.g., two-drug therapy) and one or more investigational arms (e.g., triple-drug therapy).
-
Endpoints: The primary outcome is often the clearance of microfilariae from the blood at specified time points (e.g., 12 and 24 months).[6] Secondary outcomes may include the reduction in circulating filarial antigen (CFA) levels, assessment of adverse events, and impact on adult worms.
2. Participant Selection:
-
Inclusion Criteria: Asymptomatic individuals with confirmed microfilaremia (e.g., >50 Mf/mL), typically aged 18-65 years, residing in endemic areas.[6][11]
-
Exclusion Criteria: Pregnancy, recent illness, prior treatment with antifilarial drugs, and significant biochemical or hematological abnormalities.[6][11] Co-infection with Onchocerca volvulus or high levels of Loa loa microfilariae are critical exclusion criteria due to the risk of severe adverse reactions (Mazzotti reaction) with DEC.[1][12]
3. Drug Administration:
-
Dosages:
-
Administration: Drugs are typically co-administered as a single oral dose.[2]
4. Efficacy Assessment:
-
Microfilaremia: Blood samples are collected (often at night for Wuchereria bancrofti) and examined for microfilariae using techniques like thick blood smears and membrane filtration.[13][14]
-
Antigenemia: Circulating filarial antigen is measured using immunochromatographic tests (e.g., Filariasis Test Strip) or enzyme-linked immunosorbent assays (ELISA).[14]
-
Adult Worms: Ultrasound can be used to visualize and assess the viability of adult worms (filarial dance sign) in the lymphatic vessels.[15]
5. Safety Monitoring:
-
Adverse events are monitored closely for a defined period post-treatment (e.g., 7 days) and are graded for severity.[16]
Visualizing the Path to Elimination
The following diagrams illustrate the experimental workflow of a typical clinical trial and the proposed mechanism of action for Diethylcarbamazine.
Caption: Generalized workflow of a randomized controlled trial comparing IDA and DA therapies.
Caption: Proposed mechanism of action for Diethylcarbamazine against microfilariae.
Mechanism of Action
The precise mechanism of action of Diethylcarbamazine is not fully understood, but it is believed to involve multiple pathways.[17] DEC is thought to sensitize microfilariae to the host's immune system, making them more susceptible to phagocytosis.[17][18] One proposed mechanism involves the inhibition of arachidonic acid metabolism in the microfilariae.[19] This disruption, along with alterations to the parasite's surface membrane and immobilization, enhances their recognition and destruction by host immune cells.[20][21]
Conclusion
The evidence overwhelmingly supports the use of Diethylcarbamazine Citrate in combination therapies, particularly the triple-drug IDA regimen, for the effective treatment and control of lymphatic filariasis. The superior microfilaricidal activity of IDA has the potential to significantly shorten the timeline for achieving global elimination targets.[2][5] Continued research and implementation of these advanced therapeutic strategies are paramount to relieving the burden of this neglected tropical disease.
References
- 1. gaelf.org [gaelf.org]
- 2. A triple-drug treatment regimen to accelerate elimination of lymphat... [medbox.org]
- 3. mectizan.org [mectizan.org]
- 4. collections.plos.org [collections.plos.org]
- 5. Introduction of Triple-Drug Therapy for Accelerating Lymphatic Filariasis Elimination in India: Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Randomized Trial of a New Triple Drug Treatment for Lymphatic Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass drug administration of ivermectin, diethylcarbamazine, plus albendazole compared with diethylcarbamazine plus albendazole for reduction of lymphatic filariasis endemicity in Papua New Guinea: a cluster-randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized clinical trial comparing single- and multi-dose combination therapy with diethylcarbamazine and albendazole for treatment of bancroftian filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Combinations of ivermectin and diethylcarbamazine for improved control of lymphatic filariasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Clinical Treatment of Lymphatic Filariasis | Filarial Worms | CDC [cdc.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Efficacy and tolerability of treatment with single doses of diethylcarbamazine (DEC) and DEC plus albendazole (ABZ) for three consecutive years in lymphatic filariasis: a field study in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. What is this compound used for? [synapse.patsnap.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Diethylcarbamazine - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. Diethylcarbamazine: Anthelmintic Uses, Warnings, Side Effects, Dosage [medicinenet.com]
Cross-Validation of Diethylcarbamazine Citrate Assay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Diethylcarbamazine (DEC) Citrate. The objective is to offer a comparative analysis of assay performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs. This document outlines the methodologies for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Titrimetry, Spectrophotometry, and Enzyme-Linked Immunosorbent Assay (ELISA), presenting their performance metrics in a comparative format.
Comparative Analysis of Analytical Methods
The selection of an appropriate assay for Diethylcarbamazine Citrate is contingent on the specific requirements of the study, such as the sample matrix, required sensitivity, and the desired throughput. The following table summarizes the quantitative performance of different analytical methods based on published data.
| Parameter | HPLC | LC-MS/MS | Titrimetry | Spectrophotometry | ELISA |
| Linearity Range | 1-100 µg/mL[1], 24-144 µg/mL[2] | 1-2000 ng/mL[3], 4-2200 ng/mL[4][5][6] | 1-10 mg[7], 0.05-0.88% w/w[8] | 2.5-30 µg/mL[7] | Not explicitly stated, but described as sensitive[9] |
| Limit of Detection (LOD) | 0.62 µg/mL[2] | 0.1 ng/mL[3] | 0.029% w/w[10] | 0.12 µg/mL[7] | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | 0.096% w/w[10] | 0.35 µg/mL[7] | Not explicitly stated |
| Accuracy (% Recovery) | 98.81–101.44%[1] | Interday bias: -2.2% to 6.0%[4][5][6] | Indistinguishable from HPLC[8][11] | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | <2%[1] | Interday CV: 5.4% to 8.4%[4][5][6] | <5% (for HPLC benchmark)[10] | Not explicitly stated | Satisfactory inter and intra-assay variation[9] |
| Sample Matrix | Pharmaceutical dosage forms[1][2] | Human plasma[3][4][5][6] | Medicated salt[8][10][11], Bulk drug[7] | Bulk drug and dosage forms[7] | Biological fluids (serum)[9] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of DEC Citrate in pharmaceutical formulations.
-
Instrumentation : A liquid chromatograph equipped with a UV detector is used.
-
Column : A Sunfire C18 column (250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[1]
-
Mobile Phase : A mixture of water, methanol, and 10% triethylamine (10:90:0.1, v/v), with the pH adjusted to 5.5.[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Detection : Effluents are monitored at 225 nm.[1]
-
Sample Preparation : Standard and sample solutions are prepared by dissolving the substance in the mobile phase to a known concentration.[1]
-
Validation : The method should be validated for accuracy, precision, linearity, detection limit, quantitation limit, and robustness as per ICH guidelines.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for determining DEC levels in biological matrices like human plasma.
-
Instrumentation : A liquid chromatograph coupled with a tandem mass spectrometer.
-
Column : An Acquity UPLC®BEH C18 column (100 × 2.1 mm, 1.7 μm) is a suitable choice.[3]
-
Mobile Phase : A gradient elution using 0.05% formic acid in methanol and 0.05% formic acid in water.[3]
-
Sample Preparation : Solid-phase extraction is utilized to extract DEC and its internal standard from plasma samples.[4][5][6]
-
Detection : Analytes are monitored using the mass spectrometer in positive multiple reaction monitoring mode.[3]
-
Validation : The method is validated according to regulatory guidelines (e.g., FDA) for linearity, precision, accuracy, and stability.[3]
Titrimetric Method
A low-tech and cost-effective method suitable for quality control in settings with limited resources, particularly for medicated salt.
-
Principle : A back-titration method where an excess of a strong base (NaOH) is added to the sample containing DEC citrate. The remaining unreacted base is then titrated with a standard acid (HCl).[10]
-
Reagents : Standardized solutions of sodium hydroxide (NaOH) and hydrochloric acid (HCl), and phenolphthalein indicator.[8]
-
Procedure :
-
A known quantity of the sample is dissolved in water.
-
A precise volume of a standardized NaOH solution is added.
-
After the reaction is complete, the excess NaOH is titrated with a standardized HCl solution using phenolphthalein as an indicator.[8]
-
-
Calculation : The amount of DEC citrate is calculated based on the amount of NaOH that reacted with the citrate component of the molecule.
Spectrophotometric Method
This method is based on the oxidation of DEC by permanganate in an acidic medium.
-
Principle : The method involves the reaction of DEC with a known excess of potassium permanganate in a sulfuric acid medium. The unreacted permanganate is then measured spectrophotometrically.[7]
-
Reagents : Standardized potassium permanganate solution, sulfuric acid.[7]
-
Procedure :
-
A sample solution of DEC is treated with an excess of standard permanganate solution in a sulfuric acid medium.
-
After a specific reaction time, the absorbance of the unreacted permanganate is measured at 545 nm.[7]
-
-
Calibration : A calibration curve is prepared by plotting the absorbance against the concentration of DEC.[7]
Enzyme-Linked Immunosorbent Assay (ELISA)
A sensitive and reproducible competitive immunoassay for the determination of DEC in biological fluids.[9]
-
Principle : This is a competitive ELISA where free DEC in the sample competes with a DEC-conjugate coated on the microplate for binding to a limited amount of anti-DEC antibody. The amount of bound antibody is then detected using a secondary antibody conjugated to an enzyme.[9]
-
Reagents : Anti-DEC antibody, DEC-poly-L-lysine solid-phase marker, enzyme-labeled secondary antibody, and substrate.[9]
-
Procedure :
-
Microplate wells are coated with a DEC-poly-L-lysine conjugate.
-
The sample containing DEC is incubated simultaneously with a mouse anti-DEC antiserum.
-
The plate is washed, and a sheep anti-mouse IgG peroxidase conjugate is added.
-
After another incubation and wash step, a substrate is added, and the resulting color is measured. The intensity of the color is inversely proportional to the concentration of DEC in the sample.[9]
-
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflow for cross-validation and the logical relationship of the comparison between the different assay methods.
Caption: Experimental workflow for cross-validation of DEC Citrate assays.
Caption: Logical relationship for the comparison of DEC Citrate assay methods.
References
- 1. turkjps.org [turkjps.org]
- 2. ajrconline.org [ajrconline.org]
- 3. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-mass spectrometry analysis of diethylcarbamazine in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 6. Liquid chromatography-mass spectrometry analysis of diethylcarbamazine in human plasma for clinical pharmacokinetic studies. | Sigma-Aldrich [sigmaaldrich.com]
- 7. medipharmsai.com [medipharmsai.com]
- 8. A Low-Tech Analytical Method for this compound in Medicated Salt | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. Development of a competitive enzyme-linked immunosorbent assay for diethylcarbamazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Low-Tech Analytical Method for this compound in Medicated Salt - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Diethylcarbamazine Citrate and Its Analogues
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of Diethylcarbamazine Citrate and related piperazine derivatives, supported by experimental data and detailed methodologies.
This guide provides a comparative analysis of the pharmacokinetic properties of Diethylcarbamazine (DEC) Citrate, a key anthelmintic drug, and other piperazine-based compounds. While direct comparative studies on close structural analogues of DEC with similar therapeutic indications are limited in the available literature, this document presents a thorough overview of DEC's pharmacokinetics alongside data for piperazine and cetirizine to offer a broader perspective on the behavior of this class of compounds in biological systems.
Executive Summary
This compound is rapidly absorbed orally, with peak plasma concentrations reached within 1 to 2 hours.[1] It is widely distributed throughout the body, with the notable exception of adipose tissue.[2][3] The drug is partially metabolized in the liver to Diethylcarbamazine-N-oxide, and both the parent drug and its metabolite are primarily excreted in the urine.[2][4] The elimination half-life of DEC is approximately 8 to 12 hours.[1][2][3] This guide compiles available pharmacokinetic data into a comparative table, details experimental protocols from key studies, and provides visualizations of the metabolic pathway and a typical pharmacokinetic study workflow.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound, Piperazine, and Cetirizine. It is important to note that these values are derived from different studies with varying experimental conditions and subject populations.
| Parameter | Diethylcarbamazine (DEC) Citrate | Piperazine | Cetirizine |
| Maximum Plasma Concentration (Cmax) | 500 ± 227 ng/mL (150 mg single dose)[5] | Not specified in retrieved results | 257 ng/mL (10 mg single dose)[6] |
| Time to Maximum Plasma Concentration (Tmax) | 2.3 ± 0.7 hours (150 mg single dose)[5] | 1-2 hours[7] | ~1.0 hour[6][8] |
| Area Under the Curve (AUC) | 5,840 ± 1,922 ng·h/mL (AUC0-∞, 150 mg single dose)[5] | Not specified in retrieved results | Not specified in retrieved results |
| Elimination Half-life (t1/2) | 11.4 ± 4.9 to 14.6 ± 6.7 hours[5] | 9-11 hours[7] | ~8.3 hours[6][8] |
| Oral Bioavailability | Readily absorbed[2] | 60-80%[7] | >70%[6] |
| Metabolism | Partially metabolized to DEC-N-oxide[2][4] | Minimal hepatic metabolism[7] | Minimal, non-cytochrome P450 mediated[6] |
| Excretion | Primarily urine[1][2] | Primarily urine[7] | ~60% unchanged in urine[3] |
| Protein Binding | Negligible[2] | Not specified in retrieved results | ~93%[3][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are the experimental protocols for a key study on this compound.
Study of DEC Pharmacokinetics in Healthy Volunteers
-
Objective: To determine the influence of administration time on the pharmacokinetics of diethylcarbamazine.[5]
-
Study Design: A balanced crossover study was conducted with 12 healthy volunteers.[5]
-
Dosing: A single oral dose of 150 mg of this compound was administered at either 06:00 or 18:00.[5]
-
Sample Collection: Blood samples were collected at predetermined time intervals.[5]
-
Analytical Method: The concentration of DEC in the serum was quantified using High-Performance Liquid Chromatography (HPLC) with an electrochemical detector.[5]
-
Pharmacokinetic Analysis: Non-compartmental methods were used to determine pharmacokinetic parameters.[5]
Metabolism of Diethylcarbamazine
The primary metabolic pathway for Diethylcarbamazine involves N-oxidation, a reaction mediated by the cytochrome P-450 enzyme system.[9] This process converts DEC into Diethylcarbamazine-N-oxide (DEC-N-oxide).[2][4] Both the unchanged parent drug and this N-oxide metabolite are then excreted through the kidneys.[2]
Caption: Metabolic pathway of Diethylcarbamazine (DEC).
General Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study, from subject recruitment to data analysis.
Caption: A generalized workflow for a pharmacokinetic study.
Mechanism of Action and Clinical Significance
The mechanism of action of Diethylcarbamazine is not fully understood but is thought to involve sensitizing microfilariae to the host's immune system, leading to their destruction.[4][10] It may also interfere with the parasite's arachidonic acid metabolism.[10] The pharmacokinetic profile of DEC, characterized by rapid absorption and a relatively short half-life, necessitates specific dosing regimens to maintain therapeutic concentrations for effective parasite clearance. Understanding the comparative pharmacokinetics of DEC and its analogues is critical for the development of new anthelmintic agents with improved efficacy, safety, and dosing convenience. Further research into the pharmacokinetics of a broader range of DEC analogues is warranted to expand our understanding and enhance therapeutic options against filarial infections.
References
- 1. media.neliti.com [media.neliti.com]
- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-METHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Cetirizine - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Unraveling the Correlation of Diethylcarbamazine Citrate's Activity: An In Vitro and In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activity of Diethylcarbamazine Citrate (DEC), a cornerstone drug in the treatment of lymphatic filariasis. It delves into the correlation between its laboratory-based effects and clinical efficacy, offering a comparative analysis with alternative antifilarial agents, supported by experimental data.
Executive Summary
This compound (DEC) exhibits a well-documented, rapid clearance of microfilariae in vivo. However, a striking disparity exists with its in vitro activity, which is often limited or requires host immune components to be effective. This guide explores this intriguing correlation, presenting quantitative data, detailed experimental methodologies, and visual representations of its proposed mechanisms of action. The guide also benchmarks DEC's performance against other key antifilarial drugs, namely Ivermectin and Albendazole, to provide a comprehensive resource for researchers in the field.
Comparative Efficacy: In Vitro vs. In Vivo
A significant challenge in the study of DEC is the disconnect between its potent effects within a living organism and its often-modest activity in a controlled laboratory setting.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of DEC and its alternatives against filarial parasites.
Table 1: In Vitro Activity of Antifilarial Drugs against Brugia malayi
| Drug | Target Stage | Assay | Key Findings | Citation(s) |
| This compound (DEC) | Microfilariae | Motility Assay | IC50: 4.0 ± 0.6 µM | [1] |
| Adult Worms | Motility Assay | IC50: 4.4 ± 0.3 µM | [1] | |
| L3 Larvae | Motility Assay | Reduced motility at 10⁻⁶ M from day 2 | [2] | |
| Ivermectin | L3 Larvae | Motility Assay | Reduced motility at 10⁻⁷ M from day 3; Larvicidal at 10⁻⁴ M | [2][3] |
| Albendazole | L3 Larvae | Motility Assay | No significant effect on motility when used alone | [2] |
Table 2: In Vivo Efficacy of Antifilarial Drugs in Human Bancroftian Filariasis
| Drug/Combination | Dosage | Primary Outcome | Efficacy | Citation(s) |
| This compound (DEC) | 6 mg/kg single dose | Microfilariae (Mf) clearance at 1 year | ~25% of participants amicrofilaremic | [4][5] |
| Ivermectin | 200 µg/kg single dose | Mf clearance at 1 year | ~35% of participants amicrofilaremic; >98% reduction in geometric mean Mf level | [4] |
| DEC + Albendazole | 6 mg/kg + 400 mg single dose | Mf clearance at 1 year | 10 of 11 participants remained microfilaremic | [4] |
| Ivermectin + DEC + Albendazole (IDA) | 200 µg/kg + 6 mg/kg + 400 mg single dose | Mf clearance at 1 year | All participants were amicrofilaremic | [4] |
| Mf clearance at 2 years | All 6 participants followed remained amicrofilaremic | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
In Vitro Motility Assay for Brugia malayi
Objective: To determine the effect of antifilarial drugs on the motility of Brugia malayi microfilariae and adult worms.
Protocol:
-
Parasite Preparation: Adult Brugia malayi worms and microfilariae are obtained from an infected host (e.g., gerbils) and washed in RPMI-1640 medium.
-
Drug Preparation: Stock solutions of DEC, Ivermectin, and Albendazole are prepared in an appropriate solvent (e.g., DMSO) and then diluted to the desired concentrations in the culture medium.
-
Assay Setup:
-
For adult worms, individual worms are placed in 24-well plates containing the culture medium with varying concentrations of the test drug.
-
For microfilariae, a known number of microfilariae are added to each well of a 96-well plate containing the drug dilutions.
-
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere.
-
Motility Assessment: Worm motility is observed and scored at different time points (e.g., 30 minutes, 1, 2, 24, 48, 72 hours) under an inverted microscope. Motility can be quantified using a scoring system (e.g., 0 = no movement, 4 = vigorous movement) or specialized software that tracks worm movement.
-
Data Analysis: The concentration of the drug that inhibits motility by 50% (IC50) is calculated using appropriate statistical software.
In Vivo Efficacy Study in a Murine Model of Filariasis
Objective: To evaluate the in vivo efficacy of antifilarial drugs in reducing microfilaremia in a mouse model.
Protocol:
-
Animal Model: BALB/c mice are commonly used.
-
Infection: Mice are infected with a known number of Brugia malayi microfilariae via intravenous injection.
-
Drug Administration: After a pre-patent period to allow for the establishment of microfilaremia, mice are treated with the test drugs (e.g., DEC, Ivermectin) or a vehicle control. Drugs are typically administered orally or via intraperitoneal injection.
-
Monitoring of Microfilaremia: Blood samples are collected from the tail vein at various time points post-treatment (e.g., 5, 30, 60 minutes, 24 hours, and weekly).
-
Microfilariae Quantification: The number of microfilariae per unit volume of blood is counted using a counting chamber under a microscope.
-
Data Analysis: The percentage reduction in microfilariae counts in the treated groups is calculated relative to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Clinical Trial Protocol for Bancroftian Filariasis
Objective: To compare the efficacy and safety of different antifilarial drug regimens in humans infected with Wuchereria bancrofti.
Protocol:
-
Study Population: Asymptomatic individuals with confirmed W. bancrofti microfilaremia are recruited.
-
Study Design: A randomized, controlled trial design is employed. Participants are randomly assigned to different treatment arms (e.g., DEC alone, Ivermectin alone, combination therapies).
-
Drug Administration: A single oral dose of the assigned drug or drug combination is administered.
-
Efficacy Assessment: The primary efficacy endpoint is the clearance of microfilariae from the peripheral blood. Night blood smears are prepared and examined for the presence and density of microfilariae at baseline and at specified follow-up intervals (e.g., 36 hours, 7 days, 6 months, 1 year, 2 years).
-
Safety Monitoring: Participants are monitored for adverse events, which are graded for severity.
-
Data Analysis: The proportion of participants who become amicrofilaremic in each treatment group is calculated. Statistical tests are used to compare the efficacy and safety between the different regimens.
Mechanism of Action: Signaling Pathways and Experimental Workflows
The elusive mechanism of action of DEC involves a complex interplay of direct effects on the parasite and modulation of the host's immune and inflammatory responses.
DEC's Interaction with the Arachidonic Acid Pathway
In vivo, DEC's activity is linked to its interference with the arachidonic acid metabolic pathway, which is crucial for inflammatory responses. DEC is thought to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, leading to a reduction in prostaglandins and leukotrienes. This disruption is believed to make the microfilariae more susceptible to the host's immune system.
Caption: Proposed mechanism of DEC's interference with the arachidonic acid pathway.
Direct Action of DEC on Parasite TRP Channels
Recent studies have revealed a direct effect of DEC on the parasite's neuromuscular system. DEC has been shown to activate Transient Receptor Potential (TRP) channels, specifically TRP-2, in the muscle cells of Brugia malayi.[1] This leads to an influx of calcium ions, causing spastic paralysis of the worms.
Caption: Signaling pathway of DEC-induced parasite paralysis via TRP-2 channel activation.
Experimental Workflow for Investigating In Vitro and In Vivo Correlation
A logical workflow is essential to systematically investigate the correlation between the in vitro and in vivo effects of an antifilarial drug.
Caption: A logical workflow for establishing in vitro-in vivo correlation of antifilarial drugs.
Conclusion
The correlation between the in vitro and in vivo activity of this compound is complex and highlights the critical role of the host environment in its therapeutic effect. While in vitro assays demonstrate a direct, albeit modest, impact on parasite motility, its rapid and potent microfilaricidal action in vivo is unequivocally superior. This discrepancy underscores the importance of host-mediated mechanisms, including the modulation of the arachidonic acid pathway and the sensitization of microfilariae to immune clearance.
In comparison to Ivermectin, which also shows potent in vivo microfilaricidal activity, DEC's mechanism appears to be more reliant on the host's inflammatory response. Albendazole, on the other hand, demonstrates limited direct microfilaricidal effects both in vitro and in vivo when used as a monotherapy. The synergistic effects observed with combination therapies, particularly the triple-drug regimen of IDA, highlight a promising strategy for enhancing efficacy and accelerating the elimination of lymphatic filariasis.
Future research should focus on developing more predictive in vitro models that incorporate host immune components to better bridge the gap between laboratory findings and clinical outcomes. A deeper understanding of the precise molecular interactions between DEC, the parasite, and the host will be instrumental in the development of next-generation antifilarial drugs.
References
- 1. Comparative assessment of the in vitro sensitivity of Brugia malayi infective larvae to albendazole, diethylcarbamazine and ivermectin alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The in vitro effect of albendazole, ivermectin, diethylcarbamazine, and their combinations against infective third-stage larvae of nocturnally subperiodic Brugia malayi (Narathiwat strain): scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
Evaluating the Synergistic Effects of Diethylcarbamazine Citrate with Other Anthelmintics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diethylcarbamazine (DEC) citrate has long been a cornerstone in the treatment of lymphatic filariasis and other helminth infections. However, the emergence of drug resistance and the need for more effective and shorter treatment regimens have spurred research into combination therapies. This guide provides a comprehensive evaluation of the synergistic effects of DEC when combined with other anthelmintics, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and drug development.
Enhanced Efficacy Through Combination Therapy: A Data-Driven Comparison
Clinical evidence strongly supports the enhanced efficacy of Diethylcarbamazine (DEC) when co-administered with other anthelmintics, particularly ivermectin (IVM) and albendazole (ALB). These combinations have demonstrated superior outcomes in reducing microfilariae (mf) counts and impacting adult worm viability compared to monotherapy.
Diethylcarbamazine and Ivermectin
The combination of DEC and ivermectin has been shown to have an additive effect on the clearance of microfilariae.[1] Studies have indicated that this combination is highly effective against the microfilariae of Wuchereria bancrofti, the parasite responsible for lymphatic filariasis.[2][3][4] While DEC alone can cause a rapid reduction in microfilaremia, the addition of ivermectin leads to a more sustained suppression.[2]
Diethylcarbamazine and Albendazole
The co-administration of DEC and albendazole has proven to be more effective than DEC alone in treating lymphatic filariasis and geohelminth infections.[5][6][7][8] This combination not only enhances the reduction of microfilaremia but also shows greater activity against adult worms.[6][9] The World Health Organization (WHO) recommends the combination of DEC and albendazole for mass drug administration programs to eliminate lymphatic filariasis in endemic areas without co-endemic onchocerciasis.
Triple-Drug Therapy: DEC, Ivermectin, and Albendazole
Recent clinical trials have explored a triple-drug therapy (IDA) comprising ivermectin, DEC, and albendazole. This combination has demonstrated superior and more sustained clearance of W. bancrofti microfilariae compared to the standard two-drug regimen of DEC and albendazole.[10][11]
Table 1: Comparison of Clinical Efficacy of Diethylcarbamazine (DEC) Combination Therapies for Bancroftian Filariasis
| Treatment Regimen | Dosage | Key Efficacy Outcomes | Reference |
| DEC + Ivermectin (IVM) | DEC: 6 mg/kg; IVM: 400 µg/kg (single dose) | Greater reduction in microfilaria densities compared to either drug alone.[2][3] | [2][3] |
| DEC + Albendazole (ALB) | DEC: 6 mg/kg; ALB: 400 mg (single annual dose) | Significant reduction in microfilaremia and antigenaemia; greater effect on adult worms than DEC alone.[5][6] | [5][6] |
| Ivermectin + DEC + ALB (IDA) | IVM: 200 µg/kg; DEC: 6 mg/kg; ALB: 400 mg (single dose) | Superior and more sustained clearance of microfilariae compared to DEC + ALB. All subjects mf-negative at 1 year.[10][11] | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used to evaluate anthelmintic synergy.
In Vitro Synergy Assessment: The Checkerboard Assay
The checkerboard assay is a common in vitro method to quantify the synergistic, additive, or antagonistic effects of drug combinations.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of a drug combination.
Materials:
-
Multi-well microtiter plates (e.g., 96-well)
-
Anthelmintic drugs (DEC and combination drug)
-
Culture medium appropriate for the target helminth
-
Helminth parasites (e.g., adult worms, larvae, or microfilariae)
-
Incubator
-
Microplate reader or microscope for assessing viability
Procedure:
-
Drug Dilution: Prepare serial dilutions of each drug. Drug A is diluted horizontally across the plate, and Drug B is diluted vertically.
-
Combination Matrix: This creates a matrix of wells with varying concentrations of both drugs, as well as wells with each drug alone.
-
Parasite Addition: Add a standardized number of parasites to each well.
-
Incubation: Incubate the plates under appropriate conditions (temperature, CO2) for a predetermined period.
-
Viability Assessment: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. Viability can be assessed by motility scoring, metabolic assays (e.g., MTT), or microscopic observation.
-
FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
In Vivo Efficacy Study: Clinical Trial Design
Evaluating the synergistic effects of anthelmintic combinations in humans requires rigorously designed clinical trials.
Objective: To compare the efficacy and safety of a combination therapy to monotherapy or a standard of care.
Study Design: Randomized, controlled, double-blind trial.
Participants: Individuals infected with the target helminth, meeting specific inclusion and exclusion criteria.
Procedure:
-
Recruitment and Baseline Assessment: Recruit eligible participants and collect baseline data, including microfilaria counts, antigen levels, and clinical symptoms.
-
Randomization: Randomly assign participants to different treatment arms (e.g., DEC alone, combination drug alone, DEC + combination drug, placebo).
-
Treatment Administration: Administer the assigned treatment under supervision.
-
Follow-up and Monitoring: Monitor participants for adverse events and collect follow-up samples (e.g., blood for mf counts) at predefined time points (e.g., 1, 6, 12 months post-treatment).
-
Outcome Assessment: The primary outcome is typically the reduction in microfilaria density. Secondary outcomes may include the proportion of subjects who become amicrofilaremic, changes in antigen levels, and the incidence of adverse events.
-
Data Analysis: Analyze the data to compare the efficacy and safety between the treatment groups.
Mechanistic Insights and Signaling Pathways
The synergistic effects of DEC with other anthelmintics can be attributed to their complementary mechanisms of action, which may involve direct effects on the parasite and modulation of the host immune response.
A well-studied example of synergy at the molecular level is the combination of DEC and the investigational anthelmintic emodepside. DEC has been shown to open transient receptor potential (TRP) channels in the muscle cells of filarial worms, leading to calcium influx and muscle contraction.[1][12] Emodepside, on the other hand, activates SLO-1 potassium channels, causing muscle hyperpolarization and paralysis. The potentiation of the effects of emodepside by DEC suggests a synergistic interaction at the level of ion channel function in the parasite's neuromuscular system.[13][14] This interaction leads to a larger calcium signal than either drug alone, resulting in enhanced anthelmintic activity.[1][12]
While the precise synergistic mechanisms of DEC with ivermectin and albendazole are less well-defined at the molecular level, it is understood that they target different aspects of parasite biology. Ivermectin acts on glutamate-gated chloride channels, leading to paralysis, while albendazole disrupts microtubule formation. DEC's primary mechanism is thought to involve sensitizing microfilariae to the host's immune system.[15] The combination of these different modes of action likely contributes to the observed enhancement in efficacy.
Visualizing the Synergy
To better understand the complex interactions and processes involved in evaluating anthelmintic synergy, the following diagrams have been generated.
Caption: Workflow for in vitro anthelmintic synergy assessment.
Caption: Workflow for a randomized controlled clinical trial.
Caption: Synergistic action of DEC and Emodepside on helminth muscle cells.
References
- 1. Diethylcarbamazine elicits Ca2+ signals through TRP-2 channels that are potentiated by emodepside in Brugia malayi muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A controlled trial of ivermectin and diethylcarbamazine in lymphatic filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a single dose of diethylcarbamazine, albendazole or both on the clearance of Wuchereria bancrofti microfilariae and antigenaemia among microfilaria carriers: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of effectiveness of diethylcarbamazine/albendazole combination in reduction of Wuchereria bancrofti infection using multiple infection parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of combined diethylcarbamazine and albendazole treatment of bancroftian filariasis on parasite uptake and development in Culex pipiens L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of co-administration of albendazole and diethylcarbamazine against geohelminthiases: a study from South India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of single-dose diethylcarbamazine compared with diethylcarbamazine combined with albendazole against Wuchereria bancrofti infection in Papua New Guinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass drug administration of ivermectin, diethylcarbamazine, plus albendazole compared with diethylcarbamazine plus albendazole for reduction of lymphatic filariasis endemicity in Papua New Guinea: a cluster-randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diethylcarbamazine elicits Ca2+ signals through TRP-2 channels that are potentiated by emodepside in Brugia malayi muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diethylcarbamazine Increases Activation of Voltage-Activated Potassium (SLO-1) Currents in Ascaris suum and Potentiates Effects of Emodepside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
A Head-to-Head Comparison of Diethylcarbamazine Citrate and Novel Anti-filarial Candidates
For Researchers, Scientists, and Drug Development Professionals
The global effort to eliminate lymphatic filariasis and onchocerciasis, debilitating neglected tropical diseases affecting over 150 million people, is constrained by the limitations of current therapies.[1][2][3] Diethylcarbamazine (DEC), a cornerstone of anti-filarial treatment for decades, primarily targets microfilariae and has limited efficacy against adult worms.[4][5] This necessitates the exploration of new chemical entities with novel mechanisms of action, improved efficacy, and shorter treatment regimens. This guide provides a head-to-head comparison of Diethylcarbamazine Citrate against promising new anti-filarial candidates, including AWZ1066S, moxidectin, and corallopyronin A, with a focus on experimental data and methodologies.
Mechanism of Action: A Shift in Strategy
The primary distinction between DEC and the emerging drug candidates lies in their therapeutic targets. DEC's mechanism, while not fully elucidated, is understood to involve the modulation of the host's immune response and interference with the parasite's arachidonic acid metabolism, making the microfilariae more susceptible to the host's immune system.[4][6][7][8] In contrast, a significant portion of new drug discovery efforts focuses on a symbiotic bacterium, Wolbachia, which is essential for the survival, development, and fertility of filarial nematodes.[9][10][11] By targeting Wolbachia, these new candidates aim to achieve a macrofilaricidal effect, killing the adult worms and offering the potential for a more definitive cure.[1][2][3]
Caption: Mechanism of action of Diethylcarbamazine (DEC).
Caption: Mechanism of action of new anti-Wolbachia drug candidates.
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data from preclinical and clinical studies, comparing the efficacy of DEC with new anti-filarial candidates.
Table 1: In Vitro Efficacy against Brugia malayi
| Compound | Assay Type | Target Stage | IC50 / LC100 | Efficacy | Reference |
| This compound | Motility Assay | Microfilariae | Ineffective up to 200 μM | Low in vitro activity | [5] |
| Ursolic Acid | Motility Assay | Microfilariae | IC50: 8.84 µM; LC100: 50 µM | High | [12][13] |
| Ursolic Acid | Motility Assay | Adult Female Worms | IC50: 35.36 µM; LC100: 100 µM | High | [12][13] |
| Moxidectin | MTT Assay | Adult Female Worms | IC50: 0.242 µM | High | [14] |
| Moxidectin | MTT Assay | Adult Male Worms | IC50: 0.186 µM | High | [14] |
| Moxidectin | MTT Assay | Microfilariae | IC50: 0.813 µM | High | [14] |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Target Parasite | Dosing Regimen | Key Findings | Reference |
| AWZ1066S | Gerbils | Litomosoides sigmodontis | Oral, dose-dependent | Superior efficacy to existing anti-Wolbachia therapies | [1][2][15] |
| Corallopyronin A | Gerbils | Litomosoides sigmodontis | 30 mg/kg BID for 14 days | >99% reduction of Wolbachia from adult worms and microfilariae; complete inhibition of embryogenesis | [16] |
| Corallopyronin A + Albendazole | Gerbils | Litomosoides sigmodontis | 7-day treatment | Robustly macrofilaricidal | [16] |
| Ursolic Acid | Mastomys coucha | Brugia malayi | Not specified | 54% macrofilaricidal activity; 56% female worm sterility | [12][13] |
Table 3: Clinical Efficacy in Humans
| Drug/Regimen | Target Disease | Key Efficacy Endpoint | Results | Reference |
| Moxidectin (8 mg single dose) | Onchocerciasis | Skin microfilarial density at 12 months | 86% greater reduction compared to ivermectin | [17] |
| Ivermectin + DEC + Albendazole (IDA) | Lymphatic Filariasis | Amicrofilaremia at 24 months | 96% of participants amicrofilaremic | [18] |
| DEC + Albendazole (DA) - single dose | Lymphatic Filariasis | Amicrofilaremia at 24 months | 56% of participants amicrofilaremic | [18] |
| DEC + Albendazole (DA) - two annual doses | Lymphatic Filariasis | Amicrofilaremia at 24 months | 75% of participants amicrofilaremic | [18] |
| Doxycycline (200 mg for 6 weeks) | Bancroftian Filariasis | Wolbachia and microfilariae levels at 1 year | 96% Wolbachia reduction; 99% reduction in microfilariae | [19] |
Experimental Protocols
A standardized approach to evaluating anti-filarial drug candidates is crucial for comparing results across studies. Below are outlines of key experimental protocols.
In Vitro Assays
-
Motility Assay:
-
Objective: To assess the direct effect of a compound on the viability of microfilariae and adult worms.
-
Protocol:
-
Isolate microfilariae or adult worms from an infected host.
-
Incubate the parasites in a suitable culture medium in 96-well (for microfilariae) or 48-well (for adult worms) plates.[13]
-
Add the test compound at various concentrations. A solvent control (e.g., DMSO) is run in parallel.[13]
-
Observe the motility of the parasites under a microscope at regular intervals (e.g., 24, 48, 72 hours).
-
Score motility on a predefined scale. The concentration that causes 50% (IC50) or 100% (LC100) inhibition of motility is determined.
-
-
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reduction Assay:
-
Objective: To quantitatively assess the viability of parasites by measuring their metabolic activity.
-
Protocol:
-
Following incubation with the test compound (as in the motility assay), add MTT solution to the wells containing the parasites.
-
Incubate for a specific period to allow viable parasites to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a spectrophotometer.
-
The percentage inhibition of MTT reduction is calculated relative to the control, and the IC50 is determined.[20]
-
-
In Vivo Models
-
Litomosoides sigmodontis in Gerbils:
-
Objective: To evaluate the efficacy of a compound against a filarial parasite in a rodent model.
-
Protocol:
-
Infect gerbils with L. sigmodontis infective larvae.
-
After the infection becomes patent (microfilariae are detectable in the blood), administer the test compound orally or via another appropriate route for a defined period.
-
Monitor microfilariae levels in the blood at regular intervals post-treatment.
-
At the end of the study, euthanize the animals and recover adult worms to assess their viability and number (macrofilaricidal effect).
-
For anti-Wolbachia compounds, quantitative PCR can be used to determine the reduction in Wolbachia load in both microfilariae and adult worms.[21]
-
-
-
Brugia malayi in Mastomys coucha (multimammate rat):
-
Objective: To assess the efficacy of a compound against a human lymphatic filarial parasite in a susceptible rodent host.
-
Protocol:
-
Infect M. coucha with B. malayi infective larvae.
-
Administer the test compound for a specified duration.
-
Monitor microfilaremia over time.
-
Assess the adult worm burden and the sterility of female worms upon necropsy.[20]
-
-
Caption: A typical workflow for anti-filarial drug discovery and development.
Future Directions and Conclusion
The landscape of anti-filarial drug discovery is rapidly evolving, with a clear shift towards targeting the Wolbachia endosymbiont to achieve a macrofilaricidal effect.[9] New candidates like AWZ1066S and Corallopyronin A, which are currently in preclinical or early clinical development, show great promise in offering shorter treatment regimens and a more profound impact on the parasite lifecycle than traditional therapies like DEC.[15][22][23] Moxidectin has already demonstrated superiority over ivermectin for onchocerciasis in clinical trials.[17][24]
While DEC remains a valuable tool in mass drug administration programs, particularly in combination therapies, the development of these novel anti-filarials is essential to accelerate the elimination of lymphatic filariasis and onchocerciasis. Continued research and clinical trials are necessary to fully elucidate the efficacy and safety profiles of these new candidates and to determine their optimal use in public health strategies.
References
- 1. infontd.org [infontd.org]
- 2. AWZ1066S, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]
- 3. pnas.org [pnas.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Two decades of antifilarial drug discovery: a review - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01857F [pubs.rsc.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Diethylcarbamazine - Wikipedia [en.wikipedia.org]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Discovering novel antifilarial drug candidates | Stories | Research | University of Liverpool [liverpool.ac.uk]
- 11. Corallopyronin A - a promising antibiotic for treatment of filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro, in silico and in vivo studies of ursolic acid as an anti-filarial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro, In Silico and In Vivo Studies of Ursolic Acid as an Anti-Filarial Agent | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 16. Corallopyronin A for short-course anti-wolbachial, macrofilaricidal treatment of filarial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Onchocerciasis (River Blindness) Treatment & Management: Medical Care, Surgical Care, Consultations [emedicine.medscape.com]
- 18. A Randomized Trial of a New Triple Drug Treatment for Lymphatic Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current perspective of new anti-Wolbachial and direct-acting macrofilaricidal drugs as treatment strategies for human filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro and In Vivo Antifilarial Activity of Standardized Extract of Calotropis procera Flowers against Brugia malayi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. medscape.com [medscape.com]
- 23. New antibiotic against river blindness and lymphatic filariasis pathogens | HELMHOLTZ HIPS [helmholtz-hips.de]
- 24. jwatch.org [jwatch.org]
A Comparative Guide to the Anti-inflammatory Properties of Diethylcarbamazine Citrate Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Diethylcarbamazine Citrate (DEC) and its structurally related analogues. By presenting supporting experimental data from various in vitro and in vivo studies, this document aims to offer an objective evaluation of their potential as anti-inflammatory agents.
Introduction to this compound (DEC)
This compound (DEC) is a well-established antifilarial drug that has also demonstrated potent anti-inflammatory properties.[1] Its mechanism of action is primarily attributed to its ability to interfere with the arachidonic acid metabolism, thereby inhibiting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2][3] Furthermore, recent studies have indicated that DEC can also suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression.[3][4] This multifaceted activity makes DEC and its analogues promising candidates for the development of novel anti-inflammatory therapeutics.
Comparative Analysis of Anti-inflammatory Activity
While direct comparative studies of a wide range of DEC analogues are limited, research into compounds sharing the core piperazine scaffold provides valuable insights into the structure-activity relationship for anti-inflammatory effects. The following tables summarize the quantitative data from studies on various piperazine derivatives, offering a comparative perspective on their anti-inflammatory potential.
In Vitro Anti-inflammatory Activity of Piperazine Derivatives
| Compound ID | Description | Assay | Target | Result | Reference |
| 5c | Flavone-piperazine derivative | TNF-α Inhibition | TNF-α | 87% inhibition at 10 µM | [5] |
| 10n | Flavone-piperazine derivative | IL-6 Inhibition | IL-6 | 93% inhibition at 10 µM | [5] |
| PD-1 | Novel piperazine derivative | Nitrite Production | iNOS | 39.42% inhibition at 10 µM | [6] |
| PD-1 | TNF-α Inhibition | TNF-α | 56.97% inhibition at 10 µM | [6] | |
| PD-2 | Novel piperazine derivative | Nitrite Production | iNOS | 33.7% inhibition at 10 µM | [6] |
| PD-2 | TNF-α Inhibition | TNF-α | 44.73% inhibition at 10 µM | [6] | |
| 9d | Benzhydrylpiperazine derivative | COX-2 Inhibition | COX-2 | IC50 = 0.25 µM | |
| 9d | 5-LOX Inhibition | 5-LOX | IC50 = 7.87 µM |
In Vivo Anti-inflammatory Activity of Piperazine Derivatives
| Compound ID | Description | Model | Dose | Result (% inhibition of edema) | Reference |
| 6a | 1,4-Benzodioxan-piperazine derivative | Xylene-induced ear edema | Not Specified | Significant anti-inflammatory activity | [7] |
| 42-c | Benzimidazole-piperazine derivative | Carrageenan-induced paw edema | 50 mg/kg | Potent activity | [8][9] |
| 42-d | Benzimidazole-piperazine derivative | Carrageenan-induced paw edema | 50 mg/kg | Potent activity | [8][9] |
| 42-h | Benzimidazole-piperazine derivative | Carrageenan-induced paw edema | 50 mg/kg | Potent activity | [8][9] |
| M15 | Methyl salicylate-piperazine derivative | Carrageenan-induced paw edema | 20 mg/kg | Activity equal to indomethacin | [1] |
| M16 | Methyl salicylate-piperazine derivative | Carrageenan-induced paw edema | 20 mg/kg | Activity equal to indomethacin | [1] |
| 9d | Benzhydrylpiperazine derivative | Carrageenan-induced paw edema | Not Specified | Significant reduction in paw edema | |
| 9g | Benzhydrylpiperazine derivative | Carrageenan-induced paw edema | Not Specified | Significant reduction in paw edema |
Key Signaling Pathways in Inflammation Modulated by DEC and Analogues
The anti-inflammatory effects of this compound and its analogues are mediated through the modulation of key signaling pathways involved in the inflammatory cascade. The diagrams below, generated using the DOT language, illustrate these pathways and a general experimental workflow for evaluating anti-inflammatory compounds.
References
- 1. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Diethylcarbamazine Citrate in a Laboratory Setting
The safe and compliant disposal of diethylcarbamazine citrate is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound in accordance with general safety protocols and regulatory principles. This compound is classified as harmful if swallowed and fatal if inhaled, necessitating careful handling and disposal.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[2][3][4]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[5][6][7]
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, concentration (if in solution), and the appropriate hazard symbols.[8]
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be kept separate from liquid waste.[8]
-
Avoid mixing this compound waste with other incompatible chemicals. While specific incompatibilities for disposal are not extensively documented, a general best practice is to not mix different chemical waste streams.[9]
-
-
Containerization:
-
Use a compatible, leak-proof container with a secure screw-top cap for all this compound waste.[9] High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical wastes.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion of contents.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated and properly labeled satellite accumulation area (SAA) within the laboratory.[6][9]
-
The SAA should be located at or near the point of waste generation and away from general laboratory traffic.
-
Ensure that the storage area is cool, dry, and well-ventilated.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department responsible for hazardous waste management to schedule a pickup.[5][6]
-
Provide the EHS office with a complete and accurate description of the waste, including the chemical name and quantity.
-
Follow all institutional procedures for waste pickup and documentation.
-
Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Don full personal protective equipment, including respiratory protection if there is a risk of inhaling dust.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an absorbent material to contain and collect the waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for spill cleanup should be placed in the designated this compound waste container and disposed of as hazardous waste.[5]
Regulatory Framework
The disposal of this compound falls under the regulations governing pharmaceutical and hazardous chemical waste. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the federal guidelines for hazardous waste management.[10][11][12] Many states have their own, often more stringent, regulations.[10] It is imperative to be aware of and compliant with all applicable federal, state, and local regulations.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the handling and disposal of this compound.
| Parameter | Value | Reference |
| Oral LD50 (Rat) | 1.38 g/kg | [2] |
| Hazard Statement Codes | H302 (Harmful if swallowed), H330 (Fatal if inhaled) | |
| Precautionary Statement Code (Disposal) | P501 | [2][4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Diethylcarbamazine Citrate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical guidance for the handling and disposal of Diethylcarbamazine Citrate (DEC-C). Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing the risk of exposure.
This compound is a crystalline solid used in the treatment of filariasis.[1][2] While effective in its therapeutic application, it is also classified as harmful if swallowed and fatal if inhaled.[3][4][5] Therefore, stringent safety protocols are mandatory when handling this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment is non-negotiable when working with this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | NIOSH-approved respirator or a full-face respirator should be used, especially in cases of inadequate ventilation or when dust formation is likely.[1][5][6] | To prevent inhalation of the potentially fatal dust or aerosols.[3][4][5] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[1] A face shield may also be necessary.[7] | To protect against splashes and airborne particles that could cause eye irritation or damage. |
| Skin Protection | Chemical-impermeable gloves (e.g., Neoprene™) must be worn and inspected before each use.[1][7][8] Fire/flame resistant and impervious clothing, including a lab coat and long-sleeved clothing, is also necessary.[1][8] | To prevent skin contact, which can lead to absorption of the chemical.[6] |
| General Hygiene | Do not eat, drink, or smoke in areas where this compound is handled.[4][5][6] Wash hands thoroughly after handling the compound and before breaks.[5][6][7] | To avoid accidental ingestion and to maintain good laboratory practice. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risks. The following protocol outlines the key steps from preparation to post-handling procedures.
-
Preparation and Area Setup :
-
Handling the Compound :
-
In Case of a Spill :
-
Avoid breathing in any dust or vapors.[1]
-
Wear appropriate PPE, including respiratory protection, during cleanup.[1]
-
For small spills, collect the material using a method that does not generate dust (e.g., using a spark-proof tool and placing it in a suitable, closed container for disposal).[1][6]
-
Prevent the spilled material from entering drains or waterways.[1][6]
-
First Aid Measures :
-
If inhaled : Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[3][6]
-
In case of skin contact : Remove contaminated clothing immediately and wash the affected area with plenty of soap and water. Consult a doctor.[3][6]
-
In case of eye contact : Rinse the eyes with pure water for at least 15 minutes and seek medical attention.[3][6]
-
If swallowed : Rinse the mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[3][6]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Contaminated Materials :
-
Dispose of contaminated gloves and other disposable PPE after use in accordance with established laboratory procedures for hazardous waste.[7]
-
-
Environmental Precautions :
Experimental Protocols
The safety data sheets and handling guides reviewed for this document do not contain specific experimental protocols. Researchers should consult their institution's specific guidelines and relevant scientific literature for detailed methodologies related to their work with this compound.
Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | C16H29N3O8 | CID 15432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemicalbull.com [chemicalbull.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
